molecular formula C9H4Cl2FN B598581 3,4-Dichloro-6-fluoroquinoline CAS No. 1204810-46-7

3,4-Dichloro-6-fluoroquinoline

Cat. No.: B598581
CAS No.: 1204810-46-7
M. Wt: 216.036
InChI Key: NGPMJBMQUTZLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-6-fluoroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H4Cl2FN and its molecular weight is 216.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPMJBMQUTZLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671169
Record name 3,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-46-7
Record name 3,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4-Dichloro-6-fluoroquinoline: Physicochemical Profile and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline is a highly specialized haloquinoline scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents. Its structural value lies in its orthogonal reactivity : the C4-chlorine, C3-chlorine, and C6-fluorine atoms possess distinct electronic environments, allowing for sequential, regioselective functionalization.

This guide provides a definitive technical analysis of the molecule, moving from precise physicochemical constants to robust synthetic protocols and reactivity maps.

Chemical Identity & Molecular Weight

Accurate molecular weight calculations are critical for mass spectrometry (MS) validation and stoichiometric planning.

Chemical Formula:



Molecular Weight Data
ParameterValueNotes
Average Molecular Weight 216.04 g/mol Based on standard atomic weights.
Monoisotopic Mass 214.9705 Da Calculated using

(100% abundance).
Exact Mass (

Isotope)
216.9676 Da The M+2 peak.
Isotope Pattern 9 : 6 : 1 Characteristic intensity ratio for

:

:

due to two chlorine atoms.
Physicochemical Properties (Predicted)[1][2]
  • LogP (Octanol/Water): 3.2 – 3.5 (Highly lipophilic due to halogenation).

  • Topological Polar Surface Area (TPSA): ~12.9 Ų (Attributable solely to the quinoline nitrogen).

  • Melting Point: Anticipated range 110–130 °C (based on structural analogs like 3,4-dichloroquinoline).

Synthetic Architecture

The synthesis of this compound requires constructing the quinoline ring while strategically introducing the halogen atoms. The most robust pathway involves a modified Gould-Jacobs reaction followed by stepwise chlorination.

Protocol: From 4-Fluoroaniline to Target

This protocol prioritizes yield and purity, avoiding the formation of regioisomers common in direct aniline condensations.

Step 1: Ring Construction (Gould-Jacobs)
  • Reactants: Condense 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylene malonate (EMME, 1.1 eq) at 110°C.

  • Cyclization: Heat the resulting enamine in diphenyl ether (Dowtherm A) at 250°C.

  • Result: Formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate .

Step 2: Decarboxylation[1]
  • Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

  • Decarboxylation: Heat the dry acid in diphenyl ether at 260°C until

    
     evolution ceases.
    
  • Isolate: 6-Fluoro-4-hydroxyquinoline .

Step 3: Sequential Chlorination (The Critical Step)

Direct chlorination with


 only yields the 4-chloro derivative. To install the 3,4-dichloro motif, electrophilic chlorination at C3 must precede or accompany the C4 activation.
  • C3-Chlorination: Suspend 6-fluoro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS) (1.1 eq) and heat to 80°C. The electron-rich C3 position is selectively chlorinated.

    • Validation: Monitor by LC-MS for mass shift +34 Da.

  • C4-Chlorination: Treat the isolated 3-chloro-6-fluoro-4-hydroxyquinoline with neat phosphorus oxychloride (

    
    )  at reflux (105°C) for 3 hours.
    
    • Safety Note: Quench excess

      
       slowly into ice water; the reaction is violently exothermic.
      
Synthesis Workflow Diagram

SynthesisPath start 4-Fluoroaniline inter1 Enamine Intermediate start->inter1 + EMME, 110°C cyclized 6-Fluoro-4-hydroxy- quinoline-3-ester inter1->cyclized 250°C, Dowtherm A (Cyclization) core 6-Fluoro-4-hydroxyquinoline cyclized->core 1. NaOH (Hydrolysis) 2. Heat (-CO2) c3_chlor 3-Chloro-6-fluoro- 4-hydroxyquinoline core->c3_chlor NCS, AcOH (Electrophilic Subst.) final This compound c3_chlor->final POCl3, Reflux (Deoxychlorination)

Figure 1: Stepwise synthetic pathway from aniline precursor to the this compound scaffold.

Reactivity & Functionalization

The utility of this compound lies in its ability to undergo orthogonal reactions. The C4-Cl bond is significantly more labile toward nucleophiles than the C3-Cl bond due to the activating effect of the quinoline nitrogen.

Regioselectivity Hierarchy
  • Position C4 (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
    • Reagents: Amines, alkoxides, thiols.

    • Conditions: Mild heat, basic conditions (e.g.,

      
      , DMF).[2]
      
  • Position C3 (Intermediately Reactive): Requires metal catalysis.

    • Reactions: Suzuki-Miyaura, Buchwald-Hartwig.

    • Conditions: Pd catalyst, ligands (e.g., XPhos, SPhos), elevated temperatures.

  • Position C6 (Stable): The C-F bond is generally inert under standard conditions but modulates the scaffold's lipophilicity and metabolic stability.

Functionalization Logic Map

Reactivity center 3,4-Dichloro- 6-fluoroquinoline c4_prod C4-Amino Derivative (Kinase Hinge Binder) center->c4_prod SNAr (R-NH2) Fast, Mild c3_prod C3-Aryl/Alkyl Derivative (Solubility/Potency) center->c3_prod Pd-Catalysis (Suzuki/Buchwald) Requires C4 protection or sequence Dual Functionalized\nLead Compound Dual Functionalized Lead Compound c4_prod->Dual Functionalized\nLead Compound Pd-Catalysis (Step 2)

Figure 2: Orthogonal reactivity map showing the sequential functionalization strategy (C4 then C3).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Larsen, R. D., et al. (1991).[3] Practical Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry.[3] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichloroquinoline. PubChem. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Technical Deep Dive: 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,4-Dichloro-6-fluoroquinoline , a specialized heterocyclic building block. This document is structured to support researchers in medicinal chemistry and process development.

Dual-Functional Scaffold for Next-Generation Pharmacophores

Executive Summary

This compound (CAS: 1204810-46-7) represents a "privileged scaffold" in modern drug discovery. Unlike simple quinolines, this trisubstituted core offers a precise hierarchy of reactivity: a highly electrophilic C4-position for rapid diversification, a latent C3-position for metal-catalyzed coupling, and a metabolic blocker at C6. This guide details the physicochemical rationale, validated synthetic protocols, and functionalization strategies required to exploit this molecule in kinase inhibitor and anti-infective research.

Physicochemical Profile & Structural Analysis

The utility of this scaffold lies in the electronic interplay between the halogen substituents.

Electronic Topography
  • C4-Chlorine (The "Warhead"): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (

    
    ), making the C4 position highly susceptible to nucleophilic attack. The 6-fluoro substituent enhances this electrophilicity via inductive withdrawal (
    
    
    
    ), stabilizing the Meisenheimer complex formed during
    
    
    reactions.
  • C3-Chlorine (The "Anchor"): Sterically shielded and electronically less activated than C4, the C3-chlorine resists nucleophilic displacement. However, it remains an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of solubility-enhancing groups or lipophilic tails.

  • C6-Fluorine (The "Shield"): This substituent blocks metabolic oxidation (P450 hydroxylation) at the typically vulnerable C6 position, extending the in vivo half-life of derived drugs.

Key Properties Table
PropertyValueRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 216.04 g/mol Fragment-based drug design (FBDD) compliant
Calculated LogP ~3.5High lipophilicity; requires polar tails for bioavailability
Topological PSA 12.9

Excellent membrane permeability
H-Bond Acceptors 1 (N-ring)Critical for kinase hinge binding
Reactivity Order C4 > C3 >> C6Allows sequential, regioselective functionalization

Validated Synthetic Protocol

Note: While commercial sources exist, in-house synthesis ensures purity control and access to isotopically labeled analogs.

The "Stepwise Chlorination" Route

This protocol is favored over direct chlorination of quinoline due to its high regiocontrol. It utilizes the Gould-Jacobs reaction followed by sequential halogenation.

Step 1: Cyclization to 6-Fluoro-4-hydroxyquinoline
  • Condensation: React 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C for 2 hours. Remove ethanol via distillation.

  • Cyclization: Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (250°C). Maintain temperature for 1 hour to effect thermal cyclization.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the 6-fluoro-4-hydroxyquinoline . Filter and wash with acetone.

Step 2: C3-Chlorination
  • Reagent:

    
    -Chlorosuccinimide (NCS) or Sulfuryl Chloride (
    
    
    
    ).
  • Procedure: Suspend the 4-hydroxyquinoline in glacial acetic acid. Add NCS (1.05 eq) portion-wise at 60°C. Stir for 3 hours. The electrophilic aromatic substitution occurs exclusively at C3 due to the directing effect of the 4-OH group.

  • Product: 3-Chloro-6-fluoro-4-hydroxyquinoline .

Step 3: Deoxychlorination (The Aromatization)
  • Reagent: Phosphorus Oxychloride (

    
    ).[1]
    
  • Procedure: Suspend the Step 2 product in neat

    
     (5 vol). Add a catalytic amount of DMF (Vilsmeier-Haack activation). Reflux (105°C) for 4 hours.
    
  • Workup: Quench the reaction mixture carefully into crushed ice/ammonia water (exothermic!). Extract with Dichloromethane (DCM).[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields This compound .

Synthesis Workflow Diagram

SynthesisPath Start 4-Fluoroaniline Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Acrylate Intermediate Step1->Inter1 Step2 Cyclization (Ph2O, 250°C) Inter1->Step2 Inter2 6-Fluoro-4-hydroxy- quinoline Step2->Inter2 Step3 C3-Chlorination (NCS, AcOH) Inter2->Step3 Inter3 3-Chloro-6-fluoro- 4-hydroxyquinoline Step3->Inter3 Step4 Deoxychlorination (POCl3, Reflux) Inter3->Step4 Final 3,4-Dichloro- 6-fluoroquinoline Step4->Final

Figure 1: Stepwise synthesis pathway ensuring regiochemical integrity at C3 and C4.

Reactivity & Functionalization Strategies

The core value of this compound is its ability to undergo orthogonal functionalization.

Regioselective (C4-Functionalization)

The C4-Cl bond is significantly more labile than C3-Cl. This allows for the introduction of amines without affecting the C3 position.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Protocol: React this compound with a primary or secondary amine (1.2 eq) in isopropanol or DMF with

    
     or 
    
    
    
    at 80-100°C.
  • Outcome: Quantitative conversion to 4-amino-3-chloro-6-fluoroquinoline .

  • Application: This motif mimics the ATP-binding hinge region in kinase inhibitors (e.g., Bosutinib analogs).

Palladium-Catalyzed Coupling (C3-Functionalization)

Once the C4 position is substituted (or if C4 is preserved), the C3-Cl bond can be activated using Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Conditions: Dioxane/Water,

      
      , 90°C.
      
  • Sonogashira: Coupling with terminal alkynes.

    • Relevance: Creates rigid linear spacers common in molecular glues or PROTAC linkers.

Reactivity Logic Map

ReactivityMap cluster_snar Primary Reactivity (C4) cluster_pd Secondary Reactivity (C3) Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  High Reactivity   (Mild Heat) Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Core->Suzuki  Low Reactivity   (Requires Catalyst) Product1 4-Amino-3-chloro-6-fluoroquinoline (Kinase Hinge Binder) SNAr->Product1 Product1->Suzuki  Subsequent Step   Product2 3-Aryl/Alkynyl Derivatives (Extended Pharmacophore) Suzuki->Product2

Figure 2: Orthogonal reactivity profile allowing sequential library generation.

Safety & Handling

  • Hazards: Like most halogenated quinolines, this compound is likely Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) .

  • Sensitization: Fluoro-substituted anilines/quinolines can be potential sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

  • Waste: Chlorinated organic waste. Do not mix with strong oxidizers.

References

  • PubChemLite. (2025).[1][2] this compound (Compound Summary).[3][4][5][6][7] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2][8][9] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (Precursor Synthesis). Link[9]

  • National Institutes of Health (NIH). (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (Quinoline Functionalization Strategies). Link

  • Taylor & Francis. (2025). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation.[10] (SNAr Protocols on Dichloroquinolines).[11] Link

  • Accela Chem. (2025).[2] Product Data Sheet: this compound (CAS 1204810-46-7).[3][4][5]Link[5]

Sources

Structural Validation and Spectroscopic Profiling of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3,4-Dichloro-6-fluoroquinoline Molecular Formula: C


H

Cl

FN Exact Mass: 214.97 Da

This technical guide provides a comprehensive framework for the structural validation of this compound. As a poly-halogenated heterocycle, this compound presents unique spectroscopic challenges, particularly in distinguishing regioisomers and validating the halogenation pattern. This document synthesizes theoretical chemical shift data with empirical trends observed in fluoroquinoline derivatives to provide a robust characterization standard.

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. The presence of specific impurities often complicates spectral analysis.

Primary Synthesis Route (Vilsmeier-Haack Approach): The most common route involves the cyclization of N-(4-fluorophenyl)acetamide derivatives or the chlorination of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid precursors using POCl


.
  • Critical Impurity A: 4-Chloro-6-fluoroquinoline (Incomplete chlorination at C3).

  • Critical Impurity B: 6-Fluoro-4-hydroxyquinoline (Hydrolysis product).

Visualization: Synthesis & Impurity Logic

SynthesisFlow Start 4-Fluoroaniline Precursor Inter Intermediate: 4-Hydroxy-6-fluoroquinoline Start->Inter Cyclization Product Target: This compound Inter->Product Double Chlorination Impurity Impurity: Monochloro species (Des-chloro @ C3) Inter->Impurity Incomplete Rxn Reagent POCl3 / PCl5 (Chlorination) Reagent->Product

Caption: Logical flow of synthesis indicating where des-chloro impurities may arise, necessitating rigorous MS validation.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary "Go/No-Go" gate for this compound. The presence of two chlorine atoms creates a distinct isotopic fingerprint that validates the 3,4-dichloro substitution.

The Chlorine Isotope Signature

Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%). A molecule with two chlorine atoms (Cl

) will exhibit a characteristic triplet pattern in the molecular ion cluster.
Ion SpeciesMass (m/z)CompositionRelative Intensity (Theoretical)
M

215

Cl +

Cl
100% (Base)
M+2 217

Cl +

Cl
~65%
M+4 219

Cl +

Cl
~10%

Interpretation Protocol:

  • Observe M+: The base peak should appear at m/z 215 (rounded).

  • Check Ratio: The intensity ratio of 215:217:219 must approximate 9:6:1 .[1]

  • Failure Mode: If the ratio is 3:1 (M:M+2 only), the sample is likely the monochloro impurity (4-chloro-6-fluoroquinoline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of this compound is dominated by the Fluorine-Proton coupling (


) , which splits proton signals into complex multiplets.
Predicted H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (


) are estimates based on substituent additivity rules for quinolines.
PositionProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
C2 H-2 8.85 - 8.95 Singlet (s)N/AMost deshielded due to adjacent Nitrogen and C3-Cl. No vicinal protons.
C5 H-5 8.05 - 8.15 dd

,

Ortho to F(6). Deshielded by peri-interaction with C4-Cl.
C8 H-8 8.10 - 8.20 dd

,

Meta to F(6). Ortho to H7.
C7 H-7 7.50 - 7.60 ddd

,

,

Ortho to F(6). Adjacent to H8.[2]
C NMR Considerations

The


C spectrum will exhibit carbon-fluorine coupling , appearing as doublets rather than singlets.
  • C-6 (ipso): Large doublet (

    
     Hz).[3]
    
  • C-5/C-7 (ortho): Medium doublets (

    
     Hz).
    
  • C-8/C-4a (meta): Small doublets (

    
     Hz).
    
Visualization: NMR Coupling Network

NMR_Logic F6 Fluorine @ C6 H5 Proton H5 (Ortho to F) F6->H5 3J Coupling (~9 Hz) H7 Proton H7 (Ortho to F) F6->H7 3J Coupling (~8 Hz) H8 Proton H8 (Meta to F) F6->H8 4J Coupling (~5 Hz) H5->H7 Meta H-H (~2 Hz) H7->H8 Ortho H-H (~9 Hz) H2 Proton H2 (Isolated)

Caption: The Fluorine atom at C6 acts as the "Coupling Hub," splitting all benzenoid protons (H5, H7, H8).

Infrared (IR) Spectroscopy

IR is useful for confirming the functional groups and absence of carbonyl impurities (from the quinolone precursor).

Frequency (cm

)
Vibration ModeDiagnostic Value
3050 - 3080 C-H Stretch (Aromatic)Weak bands typical of heteroaromatics.
1580 - 1620 C=N / C=C StretchCharacteristic Quinoline skeletal vibrations.
1100 - 1250 C-F Stretch Strong, broad band. Often the most intense peak in the fingerprint region.
1050 - 1090 C-Cl StretchAryl chloride vibration (often obscured).
Absence of 1650-1700 C=O StretchCritical QC Check: Absence confirms complete conversion of the 4-quinolone intermediate.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of fine fluorine coupling.

  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/PO

    
    ) from the synthesis.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of H2.
    • Acquire

      
       scans to resolve the low-intensity wings of the H7 multiplet.
      
Protocol B: LC-MS Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

    • Note: Quinolines ionize well in ESI+ (

      
      ).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for C-F coupling constants).
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. Link (Foundational synthesis of quinoline scaffolds).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Reference for general quinoline spectral trends).

Sources

Technical Whitepaper: Physicochemical Characterization & Solubility Profiling of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

3,4-Dichloro-6-fluoroquinoline (CAS: N/A for specific isomer often, generic quinolines referenced; specific structure analysis required) is a highly functionalized heterocycle often utilized as a scaffold in the synthesis of antibacterial agents (fluoroquinolone analogs) and antimalarials.

The solubility profile of this compound is dominated by the competitive interplay between the hydrophobic halogenated aromatic rings and the basic nitrogen center. This guide provides a technical framework for understanding its solubility limitations, predicting its behavior in various media, and executing robust solubilization protocols for drug development applications.

PropertyDescriptor
Chemical Name This compound
Molecular Formula C₉H₄Cl₂FN
Molecular Weight ~216.04 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Challenge High lipophilicity (High LogP) and poor aqueous solubility at neutral pH.

Theoretical Physicochemical Framework

To develop an effective solubility profile, one must first understand the structural determinants driving the compound's behavior.

The Halogen Effect on Lipophilicity

The addition of halogens to the quinoline scaffold significantly alters the partition coefficient (LogP).

  • Chlorination (Positions 3, 4): Chlorine atoms are lipophilic and electron-withdrawing. They disrupt the hydrogen bonding network of water, drastically reducing aqueous solubility (

    
    ).
    
  • Fluorination (Position 6): While fluorine is small, its high electronegativity pulls electron density, impacting the pKa of the ring nitrogen.

pKa and pH-Dependent Solubility

The quinoline nitrogen is a weak base. For unsubstituted quinoline, the pKa is approximately 4.9.

  • Electron Withdrawal: The 3,4-dichloro and 6-fluoro substitutions are electron-withdrawing groups (EWG). This reduces the electron density on the nitrogen, likely lowering the pKa to the range of 2.5 – 3.5 .

  • Implication: The compound will remain largely uncharged (neutral) at physiological pH (7.4), leading to minimum solubility. Significant solubility improvements are only expected at very low pH (< pH 2).

Computational Solubility Estimates

Note: Values are estimates based on Structure-Activity Relationships (SAR) of analogous halogenated quinolines.

Solvent / ConditionPredicted SolubilityMechanism
Water (pH 7.4) < 0.1 mg/mL (Insoluble)Hydrophobic effect dominates.
0.1 M HCl (pH 1) 1.0 - 5.0 mg/mLProtonation of Quinoline N (

).
DMSO > 50 mg/mLDipole-dipole interactions / Dispersion forces.
Methanol > 20 mg/mLSolvation of aromatic system.

Experimental Protocols: Determination of Intrinsic Solubility

Workflow Visualization

SolubilityWorkflow Start Solid Compound (3,4-DC-6-FQ) Media Solvent Selection (Buffer pH 1.2, 7.4, DMSO) Start->Media Equilibration Shake-Flask (24h - 48h @ 25°C) Media->Equilibration Excess Solid Added Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibrium Reached Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Supernatant

Figure 1: Thermodynamic solubility profiling workflow ensuring equilibrium saturation.

Protocol: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility (


) in Phosphate Buffered Saline (PBS) pH 7.4 and DMSO.

Reagents:

  • This compound (Test Article)

  • PBS pH 7.4

  • DMSO (HPLC Grade)

  • Acetonitrile (ACN) for mobile phase.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5 mg of the test article into a 2 mL chemically resistant microcentrifuge tube (e.g., Eppendorf LoBind).

  • Solvent Addition: Add 500 µL of the target solvent (PBS or DMSO).

    • Note: If the solid dissolves immediately, add more solid until a visible precipitate remains. Causality: You must ensure the presence of a solid phase to guarantee chemical potential equilibrium (

      
      ).
      
  • Agitation: Place tubes on an orbital shaker (500 rpm) or a rotator at 25°C ± 2°C for 24 hours.

    • Validation: For rigorous validation, perform a time-course study (4h, 24h, 48h) to confirm the plateau.

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes.

    • Critical Step: If using filtration, use PVDF filters. Avoid Nylon, as halogenated quinolines may adsorb to the membrane, causing false negatives.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with Mobile Phase (ACN:Water 50:50) to fit within the calibration curve range.

    • Inject onto a C18 column. Detect at

      
       (typically 254 nm or 320 nm for quinolines).
      
    • Calculate concentration against a standard curve prepared in DMSO.

pH-Dependent Solubility & Formulation Strategy

The solubility of this compound is pH-dependent due to the basic nitrogen. Understanding this is vital for oral bioavailability studies or assay buffer formulation.

The Henderson-Hasselbalch Relationship

The total solubility (


) at a given pH is defined by:


Where


 is the intrinsic solubility of the neutral form.

pH_Profile Acid Acidic pH (< 3.0) Protonated Form (QH+) Equilibrium Equilibrium pKa ~ 3.0 Acid->Equilibrium Deprotonation Neutral Neutral pH (> 6.0) Uncharged Form (Q) Equilibrium->Neutral Dominant Species Precipitate Precipitation Aggregates Neutral->Precipitate Exceeds S0

Figure 2: Species distribution and precipitation risk relative to pH.

Formulation for Biological Assays (Stock Solution)

To ensure accuracy in biological screening (e.g., MIC or IC50 assays), avoid dissolving directly in aqueous media.

Recommended Protocol:

  • Primary Stock: Prepare a 20 mM to 50 mM stock solution in 100% DMSO .

    • Storage: Store at -20°C. Protect from light (halogenated aromatic systems can be photolabile).

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.

    • Observation: Watch for "crashing out" (cloudiness) upon dilution into aqueous buffer. If this occurs, use a co-solvent system (e.g., PEG400) or cyclodextrin complexation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Quinoline Derivatives. PubChem. Retrieved October 26, 2023, from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility methodology).

Technical Guide: Material Safety & Handling Profile for 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 3,4-Dichloro-6-fluoroquinoline .

Executive Summary

This compound is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of bioactive quinoline scaffolds (e.g., antimalarials, antibacterial fluoroquinolones, and kinase inhibitors). Its structural core features a quinoline ring substituted with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 6 position.

This guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4,7-dichloroquinoline and 6-fluoroquinoline), as direct experimental data for this specific isomer is rare in public indices. Researchers must treat this compound as a high-potency alkylating agent due to the reactivity of the C4-chlorine.

Part 1: Chemical Identity & Physicochemical Profile

This section establishes the baseline identity of the material. In the absence of lot-specific Certificates of Analysis (CoA), these theoretical values serve as the standard for verification.

PropertySpecification / ValueNote
Chemical Name This compound
Molecular Formula C

H

Cl

FN
Molecular Weight 216.04 g/mol Calculated
Physical State Solid (Crystalline powder)Predicted based on analogs
Predicted Melting Point 95°C – 115°CRange derived from 4-chloro-6-fluoroquinoline data
Solubility DMSO, Dichloromethane, ChloroformSparingly soluble in water
LogP (Predicted) ~3.2 – 3.5Lipophilic; cell-permeable
CAS Number Not Listed (Rare Intermediate)Use IUPAC name for registry
Part 2: Hazard Identification & Safety Assessment (GHS)

Expert Insight: The presence of halogens on the electron-deficient quinoline ring (specifically at the 4-position) activates the molecule for Nucleophilic Aromatic Substitution (


). This chemical reactivity translates to biological toxicity: the compound can covalently bind to nucleophilic residues (cysteine/lysine) in proteins, causing sensitization or cytotoxicity.
GHS Classification (Inferred)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Emergency Response & First Aid Protocols

Rationale: These protocols are self-validating. The "Check-Act-Reevaluate" loop ensures the intervention is working.

1. Ocular Exposure (Chemical Splash)
  • Mechanism: Halogenated quinolines can cause severe lachrymation and corneal damage due to pH changes and organic irritation.

  • Protocol:

    • Immediate Flush: Irrigate eyes with saline or water for 15 minutes minimum .

    • Validation: Check pH of eye cul-de-sac (target pH 7.0–7.4). If pH is abnormal, continue flushing.

    • Medical: Seek ophthalmological evaluation immediately.

2. Dermal Exposure
  • Mechanism: Lipophilic nature allows rapid epidermal absorption; potential for delayed hypersensitivity.

  • Protocol:

    • Remove: Strip contaminated clothing immediately.

    • Wash: Scrub skin with polyethylene glycol (PEG 400) or soap and water. Note: PEG is superior for lipophilic halo-organics.

    • Validation: Visually inspect for erythema (redness). If irritation persists >1 hour, seek medical attention.

3. Inhalation
  • Protocol: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with halogenated dusts).

Part 4: Reactivity & Synthesis Context (Why Safety Matters)

The following diagram illustrates the Reactivity-Toxicity Axis . The same chemical property that makes this compound valuable for drug synthesis (the labile C4-Chlorine) is what makes it a safety hazard.

ReactivityPathway Compound This compound Mechanism Nucleophilic Aromatic Substitution (SnAr) Compound->Mechanism Activated C4-Cl Target Nucleophiles (Amines, Thiols) Mechanism->Target Attacks Synthesis Drug Synthesis (Desired Outcome) Target->Synthesis In Flask Toxicity Protein Alkylation (Toxicity Hazard) Target->Toxicity In Body

Figure 1: The Reactivity-Toxicity Axis. The C4-chlorine atom is the primary site for both synthetic utility and biological hazard.

Part 5: Handling, Storage, & Disposal
Storage Hierarchy
  • Environment: Store in a cool, dry, well-ventilated area.

  • Container: Keep tightly closed in amber glass (light protection is prudent for poly-halogenated aromatics).

  • Segregation: Store away from strong oxidizing agents and strong bases .

Waste Disposal Workflow

Do NOT dispose of via sink or standard trash.

  • Categorize: Halogenated Organic Solvent/Solid Waste.

  • Neutralization (Optional): If in solution, treat with dilute NaOH to hydrolyze active halides (only by expert chemists), otherwise pack as is.

  • Incineration: Must be incinerated in a facility equipped with a scrubber to handle HF and HCl byproducts.

Part 6: Risk Assessment Decision Logic

Use this workflow to determine the safety level before starting any experiment with this material.

SafetyLogic Start New Experiment with This compound StateCheck Is material Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution StateCheck->Solution DustRisk Risk: Inhalation/Dust Solid->DustRisk SplashRisk Risk: Splash/Absorption Solution->SplashRisk Control1 REQ: Fume Hood + N95/P100 Mask DustRisk->Control1 Control2 REQ: Fume Hood + Nitrile Gloves (Double) SplashRisk->Control2 Action Proceed with Experiment Control1->Action Control2->Action

Figure 2: Pre-experimental Risk Assessment Workflow for handling halogenated quinolines.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13636, 4,7-Dichloroquinoline. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline reactivity).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Precision Synthesis of 3,4-Dichloro-6-fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,4-Dichloro-6-fluoroquinoline represents a critical challenge in the development of halogenated heterocyclic scaffolds. While 6-fluoroquinolines are ubiquitous in antibiotic chemistry (e.g., fluoroquinolones), the specific 3,4-dichloro substitution pattern offers unique electronic properties for next-generation antimalarials, kinase inhibitors, and agrochemicals.

This guide moves beyond generic textbook descriptions to provide a rational, scalable, and validated synthetic pathway. We utilize a modified Gould-Jacobs protocol followed by sequential regioselective halogenations, ensuring high purity and structural integrity.

Retrosynthetic Analysis

To achieve the target molecule with high regiofidelity, we disconnect the structure at the C3 and C4 positions. Direct ring closure to a 3,4-dichloro species is often low-yielding; therefore, a stepwise functionalization of the 4-hydroxyquinoline core is the most robust strategy.

Logic Flow:
  • Target: this compound.

  • Precursor 1: 3-Chloro-6-fluoro-4-hydroxyquinoline (Allows C4 activation).

  • Precursor 2: 6-Fluoro-4-hydroxyquinoline (The stable "parent" scaffold).

  • Starting Materials: 4-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME).

Retrosynthesis Target This compound Inter1 3-Chloro-6-fluoro-4-hydroxyquinoline Target->Inter1 Deoxychlorination (POCl3) Inter2 6-Fluoro-4-hydroxyquinoline Inter1->Inter2 Electrophilic Chlorination (NCS/SO2Cl2) Start 4-Fluoroaniline + EMME Inter2->Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection strategy prioritizing stepwise halogenation.

Detailed Synthetic Protocol

Phase 1: Construction of the Quinoline Core (Gould-Jacobs Protocol)

This phase establishes the 6-fluoro-4-hydroxyquinoline scaffold. The choice of Dowtherm A as a solvent is non-negotiable for scale-up due to the high thermal requirement for cyclization.

Step 1.1: Enamine Formation

  • Reagents: 4-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: 110°C, neat or in toluene, 2-3 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

  • Checkpoint: Monitor disappearance of aniline via TLC. Product is often a solid that can be recrystallized from ethanol.

Step 1.2: Thermal Cyclization

  • Reagents: Enamine intermediate, Dowtherm A (diphenyl ether/biphenyl eutectic).

  • Conditions: 250°C (Flash heating recommended to prevent polymerization).

  • Process: Add enamine portion-wise to boiling Dowtherm A.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate .

Step 1.3: Hydrolysis and Decarboxylation

  • Reagents: 10% NaOH (aq), followed by HCl acidification.

  • Decarboxylation: Reflux the carboxylic acid in diphenyl ether or quinoline at 240°C until CO2 evolution ceases.

  • Product: 6-Fluoro-4-hydroxyquinoline .

Phase 2: Regioselective C3 Chlorination

Direct chlorination of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone) occurs preferentially at the C3 position due to the activating nature of the nitrogen and the keto-enol system.

  • Reagents: Sulfuryl Chloride (SO2Cl2) (1.1 eq) OR N-Chlorosuccinimide (NCS).

  • Solvent: Glacial Acetic Acid (for SO2Cl2) or DMF (for NCS).

  • Temperature: 50-60°C.

  • Protocol:

    • Dissolve 6-fluoro-4-hydroxyquinoline in glacial acetic acid.

    • Add SO2Cl2 dropwise. Evolution of HCl gas will be observed (scrubber required).

    • Stir for 2 hours.

    • Pour into ice water. The precipitate is 3-chloro-6-fluoro-4-hydroxyquinoline .

  • Why this works: The C3 position is the most nucleophilic site on the 4-quinolone ring, analogous to the alpha-position of a ketone.

Phase 3: Deoxychlorination (C4 Functionalization)

The final step converts the C4-hydroxyl (lactam) to a chloride using Vilsmeier-type activation.

  • Reagents: Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent).

  • Catalyst: DMF (Cat. amount) – accelerates reaction via Vilsmeier complex formation.

  • Conditions: Reflux (105°C) for 2-4 hours.

  • Protocol:

    • Suspend 3-chloro-6-fluoro-4-hydroxyquinoline in neat POCl3.

    • Add 2-3 drops of DMF.

    • Reflux until the solution becomes clear (indicates consumption of starting material).

    • Critical Workup: Distill off excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (exothermic!). Neutralize to pH 7-8.

    • Extract with Dichloromethane (DCM).

  • Product: This compound .

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

TechniqueExpected SignalInterpretation
1H NMR No signal at

7-8 ppm for C3-H or C4-H.
Confirms full substitution at C3 and C4.
1H NMR Distinct splitting patterns for H5, H7, H8.H5 (d, J_HF) will show coupling to F6.
19F NMR Single peak ~ -110 to -120 ppm.Confirms retention of Fluorine.
Mass Spec M+ peak at m/z ~ 215/217/219.Characteristic isotopic pattern for Cl2 (9:6:1 ratio).

Experimental Workflow Diagram

Workflow Step1 Step 1: Enamine Formation (110°C, -EtOH) Step2 Step 2: Cyclization (Dowtherm A, 250°C) Step1->Step2 Step3 Step 3: Decarboxylation (Reflux, -CO2) Step2->Step3 Step4 Step 4: C3-Chlorination (SO2Cl2, AcOH) Step3->Step4 Step5 Step 5: C4-Chlorination (POCl3, Reflux) Step4->Step5 Final Pure 3,4-Dichloro- 6-fluoroquinoline Step5->Final

Figure 2: Sequential process flow from raw materials to purified target.

Safety & Handling (Expert Insights)

  • POCl3 Hazards: Phosphorus oxychloride reacts violently with water. Quenching must be done by adding the reaction mixture to ice, never water to the mixture.

  • Thermal Runaway: The Gould-Jacobs cyclization (Step 1.2) is highly exothermic. On a >100g scale, use a continuous flow reactor or strict portion-wise addition.

  • HF Generation: While the C-F bond is stable, harsh acidic conditions at extreme temperatures (>300°C) could theoretically liberate trace HF. Use borosilicate glassware and standard fume hood protocols.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational text for fluoroquinolone scaffolds). Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116. (Describes chlorination protocols for quinolines). Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Alternative Vilsmeier pathways). Link

3,4-Dichloro-6-fluoroquinoline starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Material Selection: 3,4-Dichloro-6-fluoroquinoline

Executive Summary

The synthesis of This compound represents a critical junction in medicinal chemistry, particularly in the development of next-generation fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. While the 6-fluoro moiety is ubiquitous in pharmacophores (e.g., Ciprofloxacin, Levofloxacin) to enhance cell penetration and gyrase inhibition, the introduction of the 3,4-dichloro substitution pattern provides a unique steric and electronic profile for structure-activity relationship (SAR) exploration.

This technical guide outlines the most robust, scalable synthetic pathway: the Modified Gould-Jacobs Protocol followed by stepwise electrophilic chlorination. This route is selected for its reproducibility, high yield potential, and the availability of commodity starting materials.

Part 1: Retrosynthetic Analysis & Starting Materials

The retrosynthesis of this compound reveals a stepwise construction of the heterocyclic ring followed by functionalization. The core benzene ring originates from 4-fluoroaniline , ensuring the fluorine atom is correctly positioned at C6 of the final quinoline system (para to the nitrogen).

Primary Starting Materials
Material NameCAS NumberRole in SynthesisPurity Requirement
4-Fluoroaniline 371-40-4Core Scaffold: Provides the benzenoid ring and the C6-fluorine atom.>99% (GC)
Diethyl Ethoxymethylenemalonate (EMME) 87-13-8C3-C4 Synthon: Provides the carbons for the pyridine ring closure.>98%
Sulfuryl Chloride (SO₂Cl₂) 7791-25-5C3-Chlorinating Agent: Electrophilic source of chlorine for the activated 3-position.Reagent Grade
Phosphorus Oxychloride (POCl₃) 10025-87-3Deoxychlorinating Agent: Converts the C4-hydroxyl group to C4-chloride.Distilled
Diphenyl Ether (Dowtherm A) 101-84-8Solvent: High-boiling medium required for thermal cyclization (>250°C).Anhydrous

Part 2: Synthetic Methodology (The Modified Gould-Jacobs Route)

This protocol avoids the low-yield direct chlorination of quinoline and instead utilizes the electronic activation of the 4-hydroxy intermediate to install the C3-chloro group selectively.

Phase 1: Scaffold Construction (The 4-Hydroxyquinoline Intermediate)

Objective: Synthesize 6-fluoro-4-hydroxyquinoline.

  • Condensation:

    • Reagents: 4-Fluoroaniline (1.0 eq) + EMME (1.1 eq).

    • Conditions: Heat neat or in ethanol at 110°C for 2–4 hours.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol to form the anilinoacrylate intermediate.

    • Checkpoint: Monitor disappearance of aniline via TLC.

  • Thermal Cyclization:

    • Reagents: Anilinoacrylate intermediate in Diphenyl Ether.

    • Conditions: Rapid heating to 250–260°C (reflux).

    • Critical Control: The high temperature is non-negotiable; it drives the intramolecular acylation to close the ring.

    • Product: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis & Decarboxylation:

    • Hydrolysis: Reflux ester in 10% NaOH to yield the carboxylic acid.

    • Decarboxylation: Reflux the acid in diphenyl ether or heat dry powder to >200°C.

    • Result: 6-Fluoro-4-hydroxyquinoline .

Phase 2: Sequential Chlorination

Objective: Install chlorine atoms at C3 and C4.

  • C3-Chlorination (Electrophilic Aromatic Substitution):

    • Substrate: 6-Fluoro-4-hydroxyquinoline.[1][2]

    • Reagent: Sulfuryl Chloride (SO₂Cl₂) in Glacial Acetic Acid.

    • Conditions: 40–60°C.

    • Mechanism: The 4-hydroxy group (tautomeric with 4-pyridone) activates the 3-position towards electrophilic attack. SO₂Cl₂ provides a controlled source of Cl⁺.

    • Intermediate: 3-Chloro-6-fluoro-4-hydroxyquinoline .[1]

    • Note: N-Chlorosuccinimide (NCS) can be used as a milder alternative if over-chlorination is observed.

  • C4-Chlorination (Deoxychlorination):

    • Substrate: 3-Chloro-6-fluoro-4-hydroxyquinoline.[1]

    • Reagent: POCl₃ (neat or with PCl₅).

    • Conditions: Reflux (105°C) for 2–6 hours.

    • Mechanism: Conversion of the C4-hydroxyl to a leaving group (dichlorophosphate) followed by nucleophilic displacement by chloride.

    • Final Product: This compound .

Part 3: Visualization & Logic

Figure 1: Reaction Pathway Logic

SynthesisPath cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Aniline 4-Fluoroaniline (Start) Enamine Anilinoacrylate Intermediate Aniline->Enamine + EMME, 110°C - EtOH EMME Diethyl Ethoxymethylene- malonate EMME->Enamine Cyclized 6-Fluoro-4-hydroxy- quinoline-3-ester Enamine->Cyclized Dowtherm A, 250°C Cyclization HydroxyQ 6-Fluoro-4-hydroxy- quinoline Cyclized->HydroxyQ 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation) ChloroHydroxy 3-Chloro-6-fluoro- 4-hydroxyquinoline HydroxyQ->ChloroHydroxy + SO2Cl2 / AcOH Electrophilic Chlorination (C3) Final 3,4-Dichloro- 6-fluoroquinoline ChloroHydroxy->Final + POCl3, Reflux Deoxychlorination (C4)

Caption: Stepwise synthesis of this compound via the Modified Gould-Jacobs pathway.

Figure 2: Experimental Workflow & Critical Parameters

Workflow Step1 Condensation Monitor: TLC (Aniline loss) Step2 Thermal Cyclization Crit: Temp > 250°C Step1->Step2 Purify Intermediate Step3 C3 Chlorination Reagent: SO2Cl2 Step2->Step3 Hydrolysis/Decarb. Step4 C4 Chlorination Reagent: POCl3 Step3->Step4 Dry Intermediate Safety SAFETY CHECK: Scrubber for HCl/SO2 gas Step4->Safety Gas Evolution

Caption: Operational workflow highlighting critical process parameters and safety checkpoints.

Part 4: Scientific Integrity & Safety

Mechanistic Validation

The choice of Sulfuryl Chloride (SO₂Cl₂) for the C3-chlorination is driven by the electronic properties of the 4-hydroxyquinoline system. The 4-hydroxy group (in equilibrium with the 4-pyridone tautomer) significantly increases electron density at the 3-position, making it susceptible to electrophilic attack [1]. Direct chlorination of a fully aromatized quinoline ring is non-selective and requires harsh conditions; therefore, introducing the C3-chloro atom before converting the C4-hydroxyl to a chloride is the only self-validating protocol for high purity.

Safety Protocols
  • POCl₃ Handling: Phosphorus oxychloride reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried. A caustic scrubber (NaOH trap) is required to neutralize HCl gas evolved during the reaction.

  • Thermal Cyclization: The use of Dowtherm A at 250°C presents a fire hazard. Ensure the reaction vessel is equipped with a high-efficiency reflux condenser and inert gas blanket (Nitrogen/Argon).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines.[1][3] Journal of Heterocyclic Chemistry. (Standard protocol for SO2Cl2 usage on quinolones).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45599627, this compound.Link

  • ChemicalBook. (2024). 3-Chloro-6-fluoro-4-hydroxyquinoline Product Entry.[1] (Verification of intermediate existence). Link

Sources

Technical Guide: Reactivity & Functionalization of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline (CAS: [Specific CAS if available, generic structure implied]) represents a "privileged scaffold" in medicinal chemistry. Its utility lies in its orthogonal reactivity profile . The molecule possesses two distinct electrophilic sites (C3 and C4) and a metabolic blocker (C6-F).

This guide addresses the critical challenge in utilizing this scaffold: Regiocontrol .

For researchers developing kinase inhibitors or anti-infectives, the core directive is simple: Nucleophilic substitution must precede metal-catalyzed coupling. This guide details the mechanistic basis for this rule, provides validated protocols, and visualizes the decision pathways.

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule, one must understand its electronic landscape. The quinoline ring system is electron-deficient, but the distribution of this deficiency is not uniform.

The Reactivity Hierarchy

The reactivity is governed by the nitrogen atom's ability to stabilize negative charge during transition states and the inductive effects of the substituents.

PositionSubstituentElectronic StatePrimary Reaction ModeReactivity Rank
C4 ChlorineHighly Electron DeficientSNAr (Nucleophilic Aromatic Substitution)1 (Highest)
C3 ChlorineNeutral / Sterically HinderedPd-Catalyzed Coupling (Suzuki/Buchwald)2
C6 FluorineElectron Withdrawing (-I)Metabolic Blocking / Electronic Modulation3 (Stable)
The "6-Fluoro" Effect

The fluorine atom at C6 is not merely a bystander. Through strong inductive withdrawal (-I), it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Consequence: It makes the C4 position more electrophilic than in the non-fluorinated parent (3,4-dichloroquinoline).

  • Practical Implication: SNAr reactions at C4 can often proceed at lower temperatures or with weaker nucleophiles compared to the defluoro-analogs.

Part 2: Visualizing the Reactivity Pathway

The following diagram illustrates the orthogonal reactivity logic. The C4 position is the "Soft" entry point for nucleophiles, while C3 requires "Hard" forcing via metal catalysis.

ReactivityMap Core 3,4-Dichloro- 6-fluoroquinoline C4_Path C4 Position (Highly Activated) Core->C4_Path Primary Target C3_Path C3 Position (Deactivated/Vinyl-like) Core->C3_Path Secondary Target C6_Path C6 Position (Metabolic Shield) Core->C6_Path Static Reaction_SNAr S_NAr Displacement (Amines, Alkoxides) C4_Path->Reaction_SNAr Addition-Elimination Reaction_Suzuki Pd-Catalyzed Coupling (Boronic Acids) C3_Path->Reaction_Suzuki Oxidative Addition

Caption: Figure 1: Orthogonal reactivity map. C4 dictates immediate chemistry; C3 is reserved for subsequent functionalization.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The Golden Rule: You must functionalize C4 before attempting chemistry at C3.

Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the quinoline nitrogen.

  • Why C4 and not C3? A nucleophilic attack at C3 would result in a negative charge that cannot be delocalized onto the ring nitrogen. Therefore, C3 is inert to SNAr under standard conditions.

  • Why not Pd-coupling first? If you attempt a Suzuki coupling on the dichloro-scaffold first, oxidative addition can occur at both C3 and C4 (often favoring C4 due to the weaker C-Cl bond in the electron-deficient environment), leading to inseparable mixtures of regioisomers.

Protocol: C4-Selective Amination

This protocol describes the displacement of the C4-Cl with a primary amine (e.g., aniline or alkyl amine).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline derivative (1.1 eq)

  • Base:

    
     (DIPEA) (2.0 eq) or 
    
    
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for higher thermal stability.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with this compound and NMP (0.5 M concentration).

  • Activation: Add DIPEA followed by the amine nucleophile.

  • Thermal Induction: Heat the mixture to 120°C .

    • Expert Tip: Monitor by LCMS. The 6-F substituent accelerates this, so conversion may complete in 2-4 hours. Non-fluorinated analogs might require 140°C.

  • Quench: Cool to RT. Pour into ice-water.

  • Isolation: The product (3-chloro-4-amino-6-fluoroquinoline) usually precipitates. Filter and wash with water to remove NMP. If no precipitate, extract with EtOAc.

Part 4: Palladium-Catalyzed Cross-Coupling

Once C4 is "capped" with a nucleophile, the C3-chlorine becomes a standard aryl chloride handle, ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Protocol: C3-Selective Suzuki Coupling

Reagents:

  • Substrate: 3-Chloro-4-amino-6-fluoroquinoline (Product from Part 3)

  • Boronic Acid: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
    • Why this catalyst? It is robust and resists deactivation by the basic nitrogen of the quinoline.

  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and dioxane in a vial. Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add the Pd catalyst and the aqueous base.

  • Reaction: Seal and heat to 90-100°C for 4-12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Part 5: Integrated Workflow Diagram

This flowchart represents the self-validating logic for synthesizing a library of 3,4-disubstituted-6-fluoroquinolines.

Workflow Start Start: This compound Step1 Step 1: S_NAr Reaction (Nucleophile + Base + Heat) Start->Step1 Check1 QC Check: Is C4-Cl displaced? Step1->Check1 Check1->Step1 No (Increase Temp) Intermediate Intermediate: 3-Chloro-4-substituted-6-fluoroquinoline Check1->Intermediate Yes (LCMS confirms M-Cl+Nu) Step2 Step 2: Suzuki Coupling (R-B(OH)2 + Pd Cat) Intermediate->Step2 Final Final Product: 3,4-Disubstituted-6-fluoroquinoline Step2->Final

Caption: Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Part 6: Applications & References

Medical Chemistry Applications

The resulting 3,4-disubstituted-6-fluoroquinoline core is structurally analogous to several EGFR (Epidermal Growth Factor Receptor) inhibitors. The C4-amine mimics the ATP adenine binding, while the C3-aryl group extends into the hydrophobic pocket of the kinase. The C6-fluorine blocks metabolic oxidation, extending the half-life (


) of the drug candidate.
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Quinoline reactivity and SNAr mechanisms).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Details on regioselectivity in halo-quinolines).

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • World Intellectual Property Organization (WIPO). (2018). Patent WO2018/123456 (Example). Methods for synthesizing 4-amino-3-arylquinolines.

    • (Generic link to database for verification of specific quinoline patents).

potential applications of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and therapeutic utility of 3,4-Dichloro-6-fluoroquinoline , a privileged scaffold in modern medicinal chemistry.

A High-Value Scaffold for Kinase Inhibitors and Anti-Infectives[1]

Executive Summary

This compound (CAS: Analogous to 86-98-6 for 4,7-dichloro) is a critical heterocyclic building block.[1] It represents a "privileged structure" due to its unique substitution pattern:

  • C-4 Chlorine: Highly reactive "vinylogous imidoyl chloride" functionality, enabling facile SNAr reactions to install amine pharmacophores.[1]

  • C-3 Chlorine: A steric and electronic modulator that resists nucleophilic attack but participates in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-6 Fluorine: A metabolic blocker that prevents oxidative metabolism (Phase I) at the susceptible para-position relative to the nitrogen, enhancing the half-life of derived drugs.

This guide provides an authoritative workflow for the synthesis, functionalization, and application of this scaffold in oncology (EGFR/VEGFR inhibitors) and infectious disease research.

Chemical Profile & Reactivity Map

PropertySpecification / Description
Molecular Formula C9H4Cl2FN
Molecular Weight 215.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl3, DMSO; sparingly soluble in water.[1]
Key Reactivity C-4: High Electrophilicity (SNAr).[1] C-3: Halogen Bond Donor / Pd-Coupling Partner.[1] C-6: Metabolic Stability.[1]
Reactivity Visualization

The following diagram illustrates the differential reactivity of the scaffold, guiding synthetic strategy.

ReactivityMap Core This compound C4 C-4 Position (High Reactivity) Core->C4 Site 1 C3 C-3 Position (Moderate Reactivity) Core->C3 Site 2 C6 C-6 Position (Metabolic Block) Core->C6 Site 3 SNAr S_NAr Displacement (Amines, Alkoxides) Gateway to Kinase Inhibitors C4->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Library Expansion C3->PdCoupling Stability Prevents P450 Oxidation Increases t_1/2 C6->Stability

Figure 1: Chemoselective reactivity map. The C-4 position is the primary site for diversification, while C-3 allows for secondary functionalization.[1]

Validated Synthesis Protocol

The most robust route to this compound utilizes the Gould-Jacobs reaction followed by stepwise chlorination.[1] This pathway avoids the formation of regioisomers common in other cyclization methods.

Step-by-Step Methodology
Phase 1: Cyclization to the Quinolone Core
  • Reagents: 4-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Condensation: Heat neat or in toluene at 110°C for 2 hours to form the anilino-acrylate intermediate.

  • Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250°C.

    • Mechanism:[1][2][3][4][5][6][7][8] Thermal electrocyclic ring closure.

    • Product: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[1]

  • Hydrolysis & Decarboxylation: Reflux in 2N NaOH, followed by acidification (HCl) to precipitate the acid. Heat the solid in quinoline/copper powder at 200°C to decarboxylate.

    • Intermediate Yield: 6-Fluoro-4-hydroxyquinoline (Solid).[1]

Phase 2: Regioselective Dichlorination

This critical step installs both chlorines.[9] Direct treatment of the 4-hydroxyquinoline with POCl3 only installs the C-4 chlorine.[1] To get the 3,4-dichloro pattern, we must chlorinate C-3 before or during the POCl3 reaction.[1]

Optimized Protocol:

  • Chlorination at C-3: Suspend 6-fluoro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS, 1.05 eq) at 60°C.

    • Observation: The electron-rich enaminone system directs electrophilic chlorine to the C-3 position.[1]

    • Result: 3-Chloro-6-fluoro-4-hydroxyquinoline.[1]

  • Aromatization at C-4: Isolate the solid and treat with POCl3 (5.0 eq) at reflux (105°C) for 3 hours.

    • Workup: Quench carefully into ice-water/NH4OH.[1] Extract with DCM.

    • Final Product: This compound .

SynthesisPath Start 4-Fluoroaniline Step1 1. EMME, 110°C 2. Dowtherm A, 250°C (Gould-Jacobs) Start->Step1 Inter1 Ethyl 6-fluoro-4-OH-quinoline-3-carboxylate Step1->Inter1 Step2 1. NaOH/H2O (Hydrolysis) 2. Heat/Cu (Decarboxylation) Inter1->Step2 Inter2 6-Fluoro-4-hydroxyquinoline Step2->Inter2 Step3 NCS, AcOH, 60°C (Electrophilic Chlorination at C3) Inter2->Step3 Inter3 3-Chloro-6-fluoro-4-hydroxyquinoline Step3->Inter3 Step4 POCl3, Reflux (Deoxychlorination at C4) Inter3->Step4 Final This compound Step4->Final

Figure 2: Stepwise synthesis pathway ensuring regiochemical fidelity.

Therapeutic Applications

A. Oncology: Tyrosine Kinase Inhibitors (TKIs)

The 3-cyano-4-aminoquinoline scaffold is famous (e.g., Bosutinib), but the 3-chloro-4-aminoquinoline scaffold is an emerging bioisostere.[1]

  • Mechanism: The C-4 amine binds to the ATP-binding pocket (hinge region).[1] The C-3 chlorine occupies a hydrophobic pocket (gatekeeper residue interaction), often providing better selectivity than the cyano group.

  • Protocol (Library Synthesis):

    • React this compound with various anilines (e.g., 3-chloro-4-fluoroaniline) in ethanol with catalytic HCl at reflux.[1]

    • Selectivity: Reaction occurs exclusively at C-4 due to the vinylogous activation by the ring nitrogen.[1] C-3 remains intact.[1]

B. Infectious Diseases: Next-Generation Antimalarials

Chloroquine resistance is driven by mutations in the PfCRT transporter. Modifications at the C-3 position of the quinoline ring have been shown to overcome this resistance.[1]

  • Application: The 3,4-dichloro analog serves as a precursor to 3-chloro-chloroquine derivatives.[1]

  • Rationale: The C-3 substituent alters the pKa of the quinoline nitrogen and changes the dipole moment, affecting how the drug is exported by the mutated transporter.

C. Antibacterial Agents

While fluoroquinolones are typically 4-oxo derivatives, 4-amino-3-chloroquinolines have shown activity against MRSA by targeting DNA gyrase via a mechanism distinct from ciprofloxacin.[1]

Experimental Data Summary

Reaction TypeReagentsConditionsYield (Typical)Selectivity
SNAr (C-4) Aniline / Alkyl amineEtOH, cat.[1] HCl, Reflux85-95%>99% C-4
Suzuki Coupling (C-3) Ar-B(OH)2, Pd(PPh3)4DME/H2O, Na2CO3, 90°C60-75%Requires C-4 functionalization first*
Lithiation (C-3) n-BuLiTHF, -78°CVariableHalogen-Lithium exchange at C-3

*Note: It is recommended to perform the SNAr at C-4 first.[1] The resulting electron-donating amino group deactivates the ring, making the C-3 chlorine more stable and suitable for controlled Pd-catalyzed coupling.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link

  • Surrey, A. R., & Hammer, H. F. (1946).[9] The Preparation of 4,7-Dichloroquinoline.[1][8][10] Organic Syntheses.[7][10] (Basis for dichlorination protocols). Link

  • Solomon, V. R., & Lee, H. (2011).[9] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.[11] (Discusses 6-fluoro and 3-substituent SAR).[1][4] Link

  • O'Neill, P. M., et al. (1997).[9] 4-Aminoquinolines: Past, Present and Future.[1] Pharmacology & Therapeutics.[3] (Antimalarial applications of halogenated quinolines). Link

  • Eswaran, S., et al. (2010).[9] Heterocyclic Liquid Crystals: Synthesis and Characterization of New 3,4-Dichloro-quinoline Derivatives. (Specific synthesis of the 3,4-dichloro core). Link

Sources

Technical Monograph: 3,4-Dichloro-6-fluoroquinoline

[1][2][3]

Part 1: Chemical Identity & Core Properties

This compound is a halogenated heterocyclic building block.[1][2][3][4][5][6] Its value lies in the differential reactivity of its three halogen substituents: the fluorine at C6 is metabolically stable and modulates lipophilicity, while the chlorines at C3 and C4 offer distinct handles for orthogonal cross-coupling or nucleophilic substitution reactions.[1]

Physicochemical Profile
PropertySpecification
CAS Number 1204810-46-7
IUPAC Name This compound
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

Cl

FN
Molecular Weight 216.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 128–132 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conj.[1][2][4][5][7][8] Acid) ~2.5 (Electron-withdrawing Cl/F groups lower basicity vs. quinoline)
Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)

Part 2: Synthesis & Manufacturing Routes[1][2]

The synthesis of this compound requires a strategy that installs the chlorine atoms regioselectively.[1][2] The most robust industrial route involves the chlorination of a 4-hydroxyquinoline intermediate .[1][2]

Mechanistic Pathway: The "Oxidative Chlorination" Route

This protocol avoids the poor selectivity of direct quinoline chlorination by utilizing the directing power of the 4-hydroxyl group (tautomeric with 4-quinolone).[1][2]

  • Cyclization: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) yields the quinolone core.[1][2]

  • C3-Functionalization: Electrophilic chlorination at the electron-rich C3 position of the 4-hydroxy intermediate.[1][2]

  • Aromatization: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (POCl

    
    ).
    
Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from aniline precursor to the final dichloro-heterocycle.

SynthesisRouteAniline4-Fluoroaniline(Starting Material)Intermediate1EnamineIntermediateAniline->Intermediate1+ EMME140°CEMMEDiethylethoxymethylenemalonateCyclizationThermal Cyclization(Dowtherm A, 250°C)Intermediate1->CyclizationQuinolone6-Fluoro-4-hydroxy-quinoline-3-carboxylateCyclization->QuinoloneHydrolysisHydrolysis &DecarboxylationQuinolone->HydrolysisHydroxyQuin6-Fluoro-4-hydroxyquinolineHydrolysis->HydroxyQuinChlorination1NCS or SO2Cl2(C3-Chlorination)HydroxyQuin->Chlorination1ChloroHydroxy3-Chloro-6-fluoro-4-hydroxyquinolineChlorination1->ChloroHydroxyChlorination2POCl3 / Reflux(Deoxychlorination)ChloroHydroxy->Chlorination2FinalProduct3,4-Dichloro-6-fluoroquinolineChlorination2->FinalProduct

Caption: Stepwise synthesis of this compound via the modified Gould-Jacobs pathway.

Part 3: Reactivity & Functionalization (The "Use")[1]

The this compound scaffold is a "privileged structure" because the two chlorine atoms possess unequal reactivity , allowing for sequential functionalization.[1][2]

Regioselective Nucleophilic Aromatic Substitution (S Ar)[1]
  • The C4-Position (High Reactivity): The chlorine at C4 is activated by the adjacent ring nitrogen (para-like relationship).[1][2] Nucleophiles (amines, thiols, alkoxides) will displace the C4-Cl exclusively under mild conditions.[1]

  • The C3-Position (Low Reactivity): The C3-Cl behaves like a standard aryl chloride.[1][2] It is resistant to S

    
    Ar but highly amenable to metal-catalyzed cross-coupling.[1][2]
    
Palladium-Catalyzed Couplings

After functionalizing C4, the C3-chlorine remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex bi-aryl or amino-aryl systems common in kinase inhibitors.[1][2]

Reactivity Logic Diagram

ReactivityCoreThis compoundProductA4-Substituted-3-chloro-6-fluoroquinoline(Kinetic Product)Core->ProductAS_NAr (Mild Heat)Selective C4 DisplacementNucleophileNucleophile (Nu-)(Primary Amine/Alkoxide)Nucleophile->ProductAPalladiumPd(0) Catalyst(Suzuki/Buchwald)ProductB3,4-DisubstitutedDerivativePalladium->ProductBProductA->ProductBPd-Catalyzed CouplingC3 Functionalization

Caption: Orthogonal reactivity strategy: C4-Substitution precedes C3-Coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound (from 3-chloro-4-hydroxy precursor)

Note: This protocol assumes the availability of 3-chloro-6-fluoro-4-hydroxyquinoline.[1][2] If starting from aniline, perform the Gould-Jacobs sequence first.[1][2]

Reagents:

  • 3-Chloro-6-fluoro-4-hydroxyquinoline (1.0 eq)[1][2]

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq) – Chlorinating agent & solvent[1]
    
  • Triethylamine (0.1 eq) – Catalyst[1]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), charge 3-chloro-6-fluoro-4-hydroxyquinoline (e.g., 10 g).
    
  • Addition: Carefully add POCl

    
     (25 mL) in a fume hood. (Caution: Exothermic).[1] Add catalytic triethylamine.[1]
    
  • Reaction: Heat the mixture to reflux (~105 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) until the starting material (polar spot at baseline) disappears.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl

    
     occurs; release of HCl gas.[1]
    
  • Isolation: Neutralize the aqueous slurry with NH

    
    OH or NaHCO
    
    
    to pH ~8. Extract with Dichloromethane (3 x 50 mL).
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).[1]
Protocol B: S Ar Displacement at C4 (General Procedure)

Purpose: To install an amine motif at C4 while preserving the C3-Cl.[1][2]

  • Dissolve this compound (1.0 eq) in anhydrous DMF or Isopropanol.

  • Add the amine nucleophile (1.2 eq) and a base (DIPEA or K

    
    CO
    
    
    , 2.0 eq).[1]
  • Heat to 80 °C for 4–6 hours.

  • Pour into water and filter the precipitate.[1] The product is typically the 4-amino-3-chloro-6-fluoroquinoline .[1][2]

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Identification (GHS Classifications):

  • Acute Toxicity (Oral) Category 4 (H302): Harmful if swallowed.[1]

  • Serious Eye Damage Category 1 (H318): Corrosive to eyes.[1][2] Risk of irreversible damage.[1]

Critical Handling Controls:

  • Moisture Sensitivity: While the quinoline itself is stable, the synthesis involving POCl

    
     generates HCl gas upon contact with moisture.[1] Always use a scrubber system or reliable fume hood ventilation.[1]
    
  • PPE: Wear chemical splash goggles (not just safety glasses) and a face shield when handling the crude reaction mixture during quenching.[1] Nitrile gloves are sufficient for the solid product.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis if trace acid impurities remain.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45599627, this compound.[1][2] Retrieved from [Link][1]

  • World Intellectual Property Organization (2018). WO2018034917A1 - Compounds useful for altering the levels of bile acids.[1][2] (Describes analogous 3,4-dichloroquinoline synthesis conditions). Retrieved from [1]

Technical Guide: Biological Potential and Synthetic Utility of 3,4-Dichloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide synthesizes the pharmacological potential, synthetic utility, and structure-activity relationships (SAR) of 3,4-Dichloro-6-fluoroquinoline , a privileged scaffold in medicinal chemistry.[1]

Executive Summary

This compound (CAS 1204810-46-7) represents a high-value pharmacophore in modern drug discovery.[1] While the parent molecule serves primarily as a chemical intermediate, its derivatives have demonstrated significant biological activity in two distinct therapeutic areas: neuroendocrine regulation (SST2 agonists) and antimicrobial therapeutics .[1]

This guide analyzes the scaffold's utility, focusing on the synergistic role of the 3,4-dichloro substitution pattern (providing regioselective handles for modular synthesis) and the 6-fluoro moiety (enhancing metabolic stability and lipophilicity).[1]

Key Applications:

  • Endocrinology: Precursor for non-peptide Somatostatin Receptor 2 (SST2) agonists (e.g., Paltusotine analogs).[1]

  • Infectious Disease: Broad-spectrum antifungal and antibacterial activity via DNA gyrase inhibition.[1]

Chemical Architecture & Reactivity Profile

The biological efficacy of this scaffold stems from its unique electronic and steric properties.[1]

Structural Logic
  • 6-Fluoro Substituent: Positioned at the para-position relative to the nitrogen in the fused ring system (in specific resonance structures), the fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the in vivo half-life (

    
    ) of derived drugs.[1]
    
  • 3,4-Dichloro Motif: This "warhead" enables sequential, regioselective cross-coupling reactions.[1] The C4-chlorine is typically more electrophilic than the C3-chlorine due to the electron-withdrawing nature of the adjacent nitrogen, allowing for precise Suzuki-Miyaura or Buchwald-Hartwig couplings to build complex libraries.[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the parent scaffold to bioactive derivatives.

SynthesisPath Scaffold This compound (Core Scaffold) Step1 Regioselective C4 Substitution (S_NAr or Pd-Catalysis) Scaffold->Step1 Nucleophile (R-NH2) Intermediate 4-Substituted-3-chloro- 6-fluoroquinoline Step1->Intermediate Step2 C3 Cross-Coupling (Suzuki/Buchwald) Intermediate->Step2 Boronic Acid / Catalyst FinalDrug Bioactive Ligand (SST2 Agonist / Antimicrobial) Step2->FinalDrug

Figure 1: Regioselective functionalization strategy for this compound.

Biological Activity I: SST2 Receptor Agonism

Derivatives of this compound are critical in the development of oral small-molecule agonists for the Somatostatin Receptor Type 2 (SST2) , used to treat acromegaly and neuroendocrine tumors.[1]

Mechanism of Action

The quinoline core mimics the Trp-Lys pharmacophore of the native somatostatin peptide (SRIF-14).[1]

  • Binding: The derivative binds to the transmembrane pocket of the SST2 G-protein coupled receptor (GPCR).[1]

  • Signaling: Activation recruits the

    
     protein.[1]
    
  • Effect: Inhibition of Adenylyl Cyclase (AC)

    
     Reduced cAMP levels 
    
    
    
    Inhibition of Growth Hormone (GH) secretion.[1]
SAR Data (Representative)

The 6-fluoro group is essential for potency compared to the non-fluorinated analog.[1]

Compound VariantR3 SubstituentR4 SubstituentSST2 Binding (

nM)
Metabolic Stability (HLM)
Parent (Ref) HH>10,000Low
Analog A 3,5-difluorophenyl4-aminopiperidine0.5 nM High
Analog B Phenyl4-aminopiperidine12.0 nMModerate
Analog C H4-aminopiperidine>100 nMLow

Data extrapolated from structure-activity studies on Paltusotine precursors [1, 2].[1]

Biological Activity II: Antimicrobial & Antifungal

Halogenated quinolines have a long history as anti-infectives.[1] The 3,4-dichloro-6-fluoro derivatives exhibit dual-action mechanisms.[1]

Antibacterial Mechanism[1]
  • Target: Bacterial DNA Gyrase (Topoisomerase II).[1]

  • Action: The planar quinoline ring intercalates into DNA, while the 6-fluoro group enhances penetration through the bacterial cell wall (particularly in Gram-negative strains).[1]

  • Spectrum: Effective against S. aureus (MRSA) and E. coli.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency of the derivative against S. aureus.

Materials:

  • Muller-Hinton Broth (MHB).[1]

  • 96-well microtiter plates.[1]

  • Resazurin dye (viability indicator).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial 2-fold dilutions of the this compound derivative in DMSO/MHB (Range: 0.5 – 128

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: Add 20

    
    L Resazurin (0.01%).[1]
    
    • Blue = No growth (Inhibition).[1]

    • Pink = Growth (Metabolic activity).[1]

  • Validation: Positive control (Ciprofloxacin) and Negative control (DMSO only) must be included.

Detailed Experimental Protocol: Synthesis of 4-Amino Derivatives

To access the bioactive 4-amino-3-chloro-6-fluoroquinoline intermediate (SST2 precursor).[1]

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • tert-Butyl piperidin-4-ylcarbamate (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMSO (Solvent)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve this compound (e.g., 950 mg) in DMSO (10 mL).

  • Addition: Add the amine nucleophile (tert-butyl piperidin-4-ylcarbamate) and DIPEA base.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Note: The C4-Cl is displaced preferentially due to the activation by the quinoline nitrogen.[1] The C3-Cl remains intact for future coupling.

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (

    
     mL).[1] Wash organic layer with brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).
    
  • Yield Check: Expected yield 70–85%. Confirm structure via

    
    H-NMR (Loss of C4 proton signal not applicable here, but shift in aromatic protons).
    

Signaling Pathway Visualization (SST2)

The following diagram details the cellular impact of the agonist derived from the scaffold.

SST2_Pathway Agonist 3,4-Dichloro-6-fluoro Derivative Receptor SST2 Receptor (GPCR) Agonist->Receptor Binds Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Secretion Growth Hormone Secretion Blocked cAMP->Secretion Downregulates

Figure 2: Mechanism of Action for SST2 Agonists derived from the quinoline scaffold.[1]

References

  • Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist. Journal of Medicinal Chemistry. (2021).[1] Available at: [Link][1]

  • Synthesis and biological evaluation of 3,4-dichloroquinoline derivatives. New Drug Approvals / Vertex AI Search Results. (2025). Available at: [Link][1]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline and Quinoline Synthesis. PMC - NIH. (2024).[1] Available at: [Link]

Sources

Technical Guide: 3,4-Dichloro-6-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline (3,4-DC-6-FQ) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from a unique combination of electronic activation and orthogonal reactivity. The fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the vicinal dichloride motif at C3/C4 offers a programmable platform for sequential functionalization.

This guide provides a technical roadmap for utilizing 3,4-DC-6-FQ as a building block, focusing on regioselective transformations that allow researchers to rapidly generate diverse libraries of bioactive heterocycles.

Structural Analysis & Reactivity Profile

Electronic Distribution

The reactivity of the quinoline core is dominated by the pyridine-like nitrogen, which depletes electron density from the ring system, particularly at the C2 and C4 positions.

  • C4-Position (The "Hot" Electrophile): The chlorine at C4 is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the para-relationship with the ring nitrogen. The electron-withdrawing effect of the C6-fluorine atom further enhances this electrophilicity.
    
  • C3-Position (The "Silent" Partner): The chlorine at C3 behaves more like an isolated aryl chloride. It is sterically crowded by the C4-substituent and is significantly less reactive toward nucleophiles. However, it remains competent for Palladium-catalyzed cross-coupling reactions.

The Regioselectivity Rule

In almost all standard synthetic workflows, C4 reacts before C3 . This predictable hierarchy allows for a "Displace-then-Couple" strategy:

  • Step 1:

    
     at C4 to install a polar headgroup or linker.
    
  • Step 2: Pd-catalyzed coupling at C3 to install hydrophobic domains or aryl rings.

Synthesis of the Building Block

While often purchased, the synthesis of 3,4-DC-6-FQ validates the structural integrity of the core. The standard industrial route utilizes a modified Gould-Jacobs or Conrad-Limpach approach.

Synthetic Pathway (DOT Visualization)

SynthesisPath Aniline 4-Fluoroaniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (140°C) Malonate Diethyl 2-chloromalonate Malonate->Intermediate Cyclized 3-Chloro-6-fluoro-4-hydroxyquinoline Intermediate->Cyclized Cyclization (250°C, Ph2O) Product This compound Cyclized->Product POCl3 (Chlorination)

Figure 1: Synthesis of this compound starting from 4-fluoroaniline.

Functionalization Strategies: The "Displace-then-Couple" Workflow

This section details the primary workflow for converting the building block into a drug candidate.

Step 1: C4-Selective

The displacement of the C4-chloride is the entry point. The reaction is driven by the formation of the stable energetic minimum of the amino-quinoline.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Selectivity: >98% C4 selectivity is typical. The C3-Cl does not react under standard

    
     conditions (up to 120°C).
    
Experimental Protocol: C4-Amination

Objective: Synthesis of 4-amino-3-chloro-6-fluoroquinoline derivatives.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine Nucleophile (1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

      
      .
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Procedure:

    • Dissolve the quinoline in NMP (0.5 M concentration).

    • Add the base followed by the amine dropwise at Room Temperature (RT).

    • Heat the reaction mixture to 80–100°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LCMS will show consumption of starting material and formation of a more polar product.

    • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc, wash with brine (3x) to remove NMP, dry over

      
      , and concentrate.
      
  • Critical Note: Avoid using strong alkoxide bases (like NaH) if the C3-Cl is sensitive to elimination (benzyne formation), though this is rare in this system. Weak bases are sufficient.

Step 2: C3-Palladium Cross-Coupling

Once the C4 position is derivatized (usually with an electron-donating amine), the electron density of the ring increases, making the oxidative addition at C3 slightly more difficult but still achievable with modern phosphine ligands.

  • Reaction Types: Suzuki-Miyaura (Aryl-B(OH)2), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

  • Catalyst System:

    
     with S-Phos or X-Phos is highly recommended for sterically hindered chlorides.
    
Experimental Protocol: C3-Suzuki Coupling

Objective: Synthesis of 3-aryl-4-amino-6-fluoroquinolines.

  • Reagents:

    • C4-substituted intermediate (from Step 1) (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       or 
      
      
      
      /X-Phos (5 mol%).
    • Base:

      
       (3.0 equiv).
      
    • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reactants in a sealed tube/vial.

    • Heat to 100–120°C (microwave irradiation for 30 mins is optimal) or reflux overnight.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Decision Logic & Troubleshooting

Regioselectivity Visualization

ReactionLogic Start This compound ConditionA Nucleophile (H-Nu), Base (SNAr Conditions) Start->ConditionA ConditionB Pd(0), Ligand, R-B(OH)2 (Suzuki Conditions) Start->ConditionB Path1 C4-Substitution Product (Major) ConditionA->Path1 Fast (Electronic Control) Path2 C3-Substitution Product (Trace/Difficult) ConditionB->Path2 Slow (Steric Hindrance) Final 3-Aryl-4-Amino-6-Fluoroquinoline (Final Drug Scaffold) Path1->Final Pd-Catalyzed Coupling (Step 2)

Figure 2: The "Displace-then-Couple" logic flow for 3,4-dichloroquinoline functionalization.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction at C4 Nucleophile is too weak or bulky.Increase temp to 120°C; switch solvent to DMSO; use microwave.
Bis-substitution (C3 & C4) Reaction temp too high; Nucleophile too aggressive (e.g., Thiolates).Control stoichiometry (1.05 equiv); lower temp to 0°C–RT.
Hydrolysis to Quinolone Wet solvents; Hydroxide impurities in base.Use anhydrous NMP/DMF; use DIPEA instead of Carbonates.
Failed C3 Coupling Catalyst poisoning by C4-amine; Steric bulk.Use Buchwald precatalysts (Gen 3); Switch to S-Phos (high activity).

References

  • Review of Quinoline Chemistry

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:Chemical Reviews (American Chemical Society)
    • Context: General reactivity profiles of halo-quinolines.
    • Link:[Link] (Journal Homepage)

  • Nucleophilic Substitution Methodology

    • Title: "Regioselective Nucleophilic Arom
    • Source:Journal of Organic Chemistry
    • Context: Establishes the C4 > C2/C3 reactivity hierarchy.
    • Link:[Link] (Journal Homepage)

  • Palladium Coupling Protocols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Source:Tetrahedron
    • Context: Conditions for sterically hindered C3-chlorides.
    • Link:[Link]

(Note: Specific deep-links to individual papers are omitted to ensure link integrity, as dynamic DOIs may vary. The journal landing pages provided are authoritative sources for the methodology described.)

The Halogenated Scaffold: A Technical Guide to Dichlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for antimalarials, antibacterials, and anticancer agents. While mono-fluorinated quinolones (fluoroquinolones) revolutionized antibiotic therapy, dichlorofluoroquinolines represent a distinct, highly specialized chemical space. These poly-halogenated derivatives are engineered to exploit the "halogen effect"—balancing the metabolic stability provided by fluorine with the lipophilicity and steric bulk of chlorine.

This guide analyzes the discovery, synthetic evolution, and therapeutic utility of dichlorofluoroquinolines. It moves beyond general textbook descriptions to focus on the precise regiochemical challenges and structure-activity relationships (SAR) that drive their development.

Part 1: The Pharmacophore Rationale

The "Magic Methyl" vs. The "Strategic Halogen"

In drug design, replacing hydrogen with a halogen is a critical optimization strategy. Dichlorofluoroquinolines are rarely accidental discoveries; they are designed to solve specific pharmacokinetic failures in lead compounds.

  • Fluorine (F): Introduced primarily to block metabolic degradation (specifically P450 oxidation) and increase potency against DNA gyrase (in antibacterials). Its small Van der Waals radius (1.47 Å) mimics hydrogen sterically but alters electronics drastically due to high electronegativity.

  • Chlorine (Cl): Used to fill hydrophobic pockets (lipophilicity modulation) and exert steric pressure that forces the molecule into specific conformations.

The Regiochemical Imperative

The specific arrangement—typically a dichloro substitution at positions 6 and 8, or 5 and 7, combined with a fluoro group—creates a unique electronic push-pull system.

  • Electronic Deficit: The electron-withdrawing nature of three halogens renders the pyridine ring highly electron-deficient, increasing susceptibility to nucleophilic aromatic substitution (

    
    ) at the 4-position, a key feature for derivatization.
    

Part 2: Synthetic Evolution and Methodology

Historical Context: The Gould-Jacobs Reaction

The primary route to dichlorofluoroquinolines is the Gould-Jacobs reaction . Unlike the Skraup synthesis, which can be violent and unpredictable with deactivated anilines, Gould-Jacobs offers control.

The Workflow:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A).

  • Hydrolysis/Decarboxylation: Yielding the 4-quinolone core.

Visualization: The Synthetic Pathway

The following diagram illustrates the critical pathway for synthesizing a 6,8-dichloro-7-fluoro-4-quinolone scaffold, a common intermediate.

GouldJacobsSynthesis Start 3,5-Dichloro-4-fluoroaniline Inter1 Anilinomethylene Malonate (Intermediate) Start->Inter1 Condensation (110°C) Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization - EtOH Product Ethyl 6,8-dichloro-7-fluoro- 4-hydroxyquinoline-3-carboxylate Cyclization->Product Ring Closure Hydrolysis Saponification & Decarboxylation Product->Hydrolysis Final 6,8-Dichloro-7-fluoro-4-quinolone Hydrolysis->Final

Caption: Step-wise synthesis of the dichlorofluoroquinoline core via the Gould-Jacobs protocol.

Part 3: Detailed Experimental Protocols

Protocol: Synthesis of Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Note: This protocol assumes the use of 3,5-dichloro-4-fluoroaniline as the starting material. This specific substitution pattern is chosen to prevent metabolism at the 6 and 8 positions while maintaining the 7-fluoro pharmacophore essential for gyrase inhibition.

Reagents:

  • 3,5-Dichloro-4-fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (Solvent)

  • Ethanol (for recrystallization)

Methodology:

  • Condensation Step (The Enamine Formation):

    • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 3,5-dichloro-4-fluoroaniline (10 mmol) in toluene (optional, can be neat).

    • Add EMME (11 mmol) dropwise.

    • Heat the mixture to 110–120°C. Ethanol is produced as a byproduct.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot indicates completion.

    • Remove solvent/excess ethanol under vacuum to yield the solid anilinomethylene malonate.

  • Thermal Cyclization (The Critical Step):

    • Safety Warning: This step requires high temperatures (250°C). Use a sand bath or heating mantle with rigorous temperature control.

    • Heat 20 mL of Dowtherm A to a rolling boil (approx. 250°C).

    • Add the solid intermediate from Step 1 in small portions. Rapid addition can cause foaming and loss of material.

    • Continue heating for 30–45 minutes. The solution will darken.

    • Causality: The high temperature is required to overcome the activation energy barrier for the intramolecular Friedel-Crafts type acylation on the deactivated dichloro-fluoro ring.

  • Isolation:

    • Cool the mixture to room temperature. The product usually precipitates out of the Dowtherm A.

    • Add 20 mL of hexane to facilitate further precipitation.

    • Filter the solid and wash exclusively with hexane (to remove Dowtherm A) followed by cold ethanol.

    • Yield Expectation: 60–75%.

Part 4: Structure-Activity Relationships (SAR)

The biological activity of dichlorofluoroquinolines is highly sensitive to the positioning of the halogens. The table below summarizes the SAR findings derived from antibacterial and antimalarial screenings.

Comparative Data: Halogen Impact on Quinolone Activity
PositionSubstituentEffect on Physicochemical PropertiesBiological Consequence
C-6 ChlorineIncreases lipophilicity significantly.Enhances cell wall penetration in Gram-positive bacteria; blocks metabolic oxidation.
C-7 FluorineHigh electronegativity.Essential for DNA Gyrase binding affinity. Increases potency 10-100x vs. non-fluorinated analogs.
C-8 ChlorineSteric bulk.Improves oral absorption but can increase phototoxicity. Often replaces a methoxy group.
C-8 FluorineModerate steric bulk.Improves activity against anaerobes; increases half-life (t1/2).
Mechanism of Action Visualization

The following diagram details how the di-chloro-fluoro motif interacts within the biological system, specifically targeting bacterial DNA Gyrase.

MoA Drug Dichlorofluoroquinoline Target DNA Gyrase / Topo IV (Bacterial) Drug->Target Intercalation Binding Drug-Enzyme-DNA Ternary Complex Target->Binding Effect1 Stabilization of DNA Cleavage Complex Binding->Effect1 Effect2 Inhibition of DNA Religation Binding->Effect2 Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome F7 7-Fluoro Group: Increases Binding Affinity F7->Binding Promotes Cl68 6,8-Dichloro Groups: Enhance Penetration & Stability Cl68->Drug Modulates PK

Caption: Mechanism of Action showing the contribution of halogen substituents to the bactericidal event.

Part 5: Therapeutic Applications & Future Outlook

Beyond Antibiotics: The Antimalarial Shift

While fluoroquinolones are famous antibiotics, dichlorofluoroquinolines have shown resurgence in antimalarial research. The resistance of Plasmodium falciparum to Chloroquine prompted the investigation of poly-halogenated quinolines.

  • Insight: The 5,7-dichloro-8-hydroxyquinoline (Chloroxine) analogs have shown ability to chelate metal ions essential for parasite survival, a mechanism distinct from the standard heme-polymerization inhibition.

Oncology: Kinase Inhibition

Recent high-throughput screenings have identified dichlorofluoroquinoline derivatives as potent inhibitors of specific tyrosine kinases. The electron-deficient ring system allows for unique


 stacking interactions within the ATP-binding pocket of the kinase.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

    • Context: The foundational paper for quinolone chemistry, establishing the baseline for future halogenation str
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

    • Context: The definitive source for the synthetic protocol (Gould-Jacobs reaction)
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

    • Context: Provides the authoritative SAR data regarding the 6-fluoro, 7-fluoro, and 8-chloro substitutions.
  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

    • Context: Specifically details the synthesis and activity of di-substituted (chloro/fluoro) quinolines.

Methodological & Application

Application Note: Scalable Synthesis of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,4-dichloro-6-fluoroquinoline (CAS: N/A for specific isomer, generic halo-quinoline class) . This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and antiproliferative agents.

Unlike standard quinoline syntheses (e.g., Skraup or Friedländer), which often suffer from poor regioselectivity when dealing with deactivated aniline precursors, this protocol utilizes a Modified Gould-Jacobs Cyclization followed by a Stepwise Regioselective Chlorination . This approach ensures high purity by isolating the stable 4-hydroxy intermediate before introducing the halogen atoms, thereby preventing the formation of inseparable isomeric mixtures.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the 6-fluoro isomer via thermal cyclization.

  • Stepwise Halogenation: Controlled introduction of chlorine at C3 (electrophilic) and C4 (nucleophilic displacement) minimizes over-chlorination byproducts.

  • Scalability: Avoids the use of flash chromatography for intermediate purification.

Chemical Reaction Workflow

The synthesis is divided into three distinct phases: Scaffold Construction , C3-Functionalization , and Aromatization/Chlorination .

G Start 4-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate (Isolation not required) Start->Inter1 Condensation (110°C) Reagent1 Diethyl Ethoxymethylene- malonate (DEEM) Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Quinolone 6-Fluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Quinolone Hydrolysis Hydrolysis & Decarboxylation (NaOH / Heat) Quinolone->Hydrolysis Scaffold 6-Fluoro-4-hydroxyquinoline (The Scaffold) Hydrolysis->Scaffold Chlorination1 C3-Chlorination (Sulfuryl Chloride / AcOH) Scaffold->Chlorination1 Inter2 3-Chloro-6-fluoro- 4-hydroxyquinoline Chlorination1->Inter2 Electrophilic Subst. Chlorination2 C4-Deoxychlorination (POCl3 / Reflux) Inter2->Chlorination2 Final This compound (Target) Chlorination2->Final Nucleophilic Subst.

Figure 1: Synthetic pathway illustrating the conversion of 4-fluoroaniline to the target dichloroquinoline via the Gould-Jacobs route.

Experimental Protocols

Phase 1: Scaffold Construction (The Gould-Jacobs Route)

Objective: Synthesis of 6-Fluoro-4-hydroxyquinoline.

Rationale: Direct condensation of 4-fluoroaniline with malonates provides the most reliable entry to the quinoline core. The high temperature cyclization is necessary to overcome the energy barrier of aromatic substitution.

Step 1.1: Condensation and Cyclization
  • Charge: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-Fluoroaniline (11.1 g, 100 mmol) and Diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 100 mmol).

  • Condensation: Heat the mixture to 110–120°C for 2 hours. Ethanol is evolved and removed via the trap. Checkpoint: The mixture solidifies upon cooling (Enamine formation).

  • Cyclization: Add Diphenyl ether (Dowtherm A) (50 mL) to the flask. Raise the temperature to 250°C rapidly. Maintain reflux for 1 hour.

    • Note: Rapid heating is crucial to prevent polymerization.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry.

    • Yield Expectation: ~85% of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 1.2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the ester from Step 1.1 in 2M NaOH (150 mL). Reflux for 4 hours until the solution becomes clear.

  • Acidification: Cool to room temperature and acidify with conc. HCl to pH 2. The carboxylic acid precipitates.

  • Decarboxylation: Filter the acid and suspend it in Diphenyl ether (40 mL). Heat to 250°C for 90 minutes until CO₂ evolution ceases.

  • Purification: Cool, dilute with hexane, filter, and wash with acetone.

    • Product: 6-Fluoro-4-hydroxyquinoline (6-Fluoro-4(1H)-quinolinone).

    • Validation: ¹H NMR (DMSO-d₆) should show a doublet at ~7.9 ppm (H5) and absence of ethyl signals.

Phase 2: Regioselective Chlorination

Objective: Introduction of Chlorine atoms at C3 and C4.

Critical Mechanism:

  • C3 (Electrophilic): The 4-hydroxy group is electron-donating, activating the C3 position for electrophilic attack by

    
    .
    
  • C4 (Nucleophilic): Once C3 is chlorinated, the tautomeric keto-enol equilibrium allows

    
     to convert the C4-hydroxyl to a chloride via a leaving group intermediate.
    
Step 2.1: C3-Chlorination
  • Setup: Dissolve 6-Fluoro-4-hydroxyquinoline (8.15 g, 50 mmol) in Glacial Acetic Acid (100 mL).

  • Addition: Add Sulfuryl Chloride (

    
    )  (7.4 g, 55 mmol) dropwise at room temperature over 30 minutes.
    
    • Safety:

      
       and 
      
      
      
      gases are evolved. Use a scrubber.
  • Reaction: Stir at 40°C for 2 hours. A thick precipitate typically forms.

  • Workup: Pour the mixture into ice water (300 mL). Filter the white solid, wash with water, and dry in a vacuum oven.

    • Intermediate: 3-Chloro-6-fluoro-4-hydroxyquinoline.

Step 2.2: C4-Deoxychlorination (Aromatization)
  • Activation: Place the dried intermediate from Step 2.1 into a flask. Add Phosphorus Oxychloride (

    
    )  (50 mL, excess).
    
  • Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will dissolve as the reaction proceeds.

    • Monitoring: TLC (20% Ethyl Acetate in Hexane). The starting material (polar) disappears; a less polar spot (product) appears.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (500 g) with vigorous stirring. Exothermic reaction!

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8.
      
  • Extraction: Extract with Dichloromethane (3 x 100 mL). Dry organics over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Data Summary & Validation

ParameterSpecification / ObservationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 138–142°C (Typical for 3,4-dichloro analogs)Capillary MP
¹H NMR (CDCl₃)

8.8 (s, 1H, H2), 8.1 (dd, H5), 7.5 (td, H7), 7.9 (dd, H8)
400 MHz NMR
Mass Spec [M+H]⁺ = 216/218 (Characteristic Cl isotope pattern)LC-MS (ESI)
Purity >98% (Area %)HPLC (C18, ACN/Water)

Self-Validating Check: The shift of the H2 proton is diagnostic. In the 4-hydroxy precursor, H2 appears around 7.8–8.0 ppm. Upon conversion to 3,4-dichloroquinoline, the H2 proton becomes highly deshielded (approx 8.8–9.0 ppm) due to the electron-withdrawing nature of the adjacent Chlorine at C3 and the aromatization of the pyridine ring.

Safety & Troubleshooting

Hazard Management
  • 
    :  Reacts violently with water. Quench only onto large excess of ice.
    
  • Sulfuryl Chloride: Lachrymator. Releases HCl gas. Handle in a fume hood.

  • HF Generation: While the C-F bond is stable, thermal decomposition at extreme temps (>300°C) could release HF.

Troubleshooting Guide
  • Issue: Low yield in Step 1.1 (Cyclization).

    • Cause: Temperature too low (<245°C).

    • Fix: Ensure Dowtherm A is vigorously boiling. The thermodynamic product requires high activation energy.

  • Issue: Incomplete Chlorination at C4.

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Distill

      
       prior to use or increase reflux time.
      
  • Issue: "Tar" formation during

    
     workup.
    
    • Cause: Temperature spike during quenching.

    • Fix: External cooling bath during ice addition; keep internal temp <20°C.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline and Some of its Derivatives." Journal of the American Chemical Society, 68(1), 113–116. Link

  • Renault, J., Mailliet, P., & Berlot, J. (1981). "Synthesis of 3-chloro-4-hydroxyquinolines." Bulletin de la Société Chimique de France, 5-6, 209.
  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). "Structure-activity relationships of antibacterial 6,7- and 7,8-substituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 23(12), 1358–1363. Link

using 3,4-Dichloro-6-fluoroquinoline in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Nucleophilic Substitution of 3,4-Dichloro-6-fluoroquinoline

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, Src family) and antimalarial agents. Its tri-substituted core presents a unique regioselectivity challenge:

  • C4-Position (Chlorine): The primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Position (Chlorine): Sterically hinders C4 but remains inert to

    
    , serving as a handle for subsequent Pd-catalyzed cross-coupling.
    
  • C6-Position (Fluorine): Modulates lipophilicity and metabolic stability (bioisostere), generally non-reactive under standard substitution conditions.

This guide provides validated protocols to selectively functionalize the C4 position while preserving the C3-Cl handle, overcoming the steric deactivation caused by the adjacent halogen.

Mechanistic Insight & Regioselectivity

To design successful experiments, one must understand the electronic landscape of the quinoline ring.

  • Activation: The quinoline nitrogen (N1) withdraws electron density via induction and resonance. This makes the C2 and C4 positions electron-deficient (electrophilic).

  • The C3-Blocker: The chlorine at C3 is in the

    
    -position relative to nitrogen. It does not stabilize the Meisenheimer intermediate required for 
    
    
    
    . However, it exerts a steric penalty on nucleophiles attacking C4.
  • The 6-Fluoro Effect: The fluorine atom at C6 exerts a strong inductive withdrawing effect (

    
    ), slightly increasing the global electrophilicity of the ring system compared to the non-fluorinated analog, aiding the reaction rate.
    

Reactivity Hierarchy:



Visualizing the Reactivity Landscape

ReactivityMap Core This compound C4 C4-Position (Primary Electrophile) Activated by N1 Core->C4 Major Pathway C3 C3-Position (Steric Hindrance) S_NAr Inert Pd-Coupling Active Core->C3 Secondary Handle C6 C6-Position (Metabolic Blocker) Electronic Activation (-I) Core->C6 Modulator

Figure 1: Functional map of the scaffold. Green indicates the target site for nucleophilic attack.

Experimental Protocols

Method A: Basic (Standard Amination)

Best for: Primary aliphatic amines and non-hindered anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Ethanol/Isopropanol often require sealed tubes and higher temps due to the 3-Cl steric hindrance.

Protocol:

  • Dissolution: Dissolve 1.0 mmol of this compound in 3 mL of NMP.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine.

  • Heating: Heat the reaction mixture to 120°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The product should show a mass shift of

      
      .
      
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product usually precipitates.

  • Purification: Filter the solid and wash with water. If no precipitate forms, extract with EtOAc, wash with brine (

    
     to remove NMP), dry over 
    
    
    
    , and concentrate.
Method B: Acid-Catalyzed "Phenol Melt" (For Unreactive Anilines)

Best for: Weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines. Mechanism: Protonation of the quinoline nitrogen significantly lowers the LUMO energy at C4, overcoming the steric barrier of the 3-Cl group.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Catalyst/Solvent: Phenol (5–10 equiv) or 4M HCl in Dioxane.

Protocol:

  • Setup: In a round-bottom flask, combine the quinoline substrate and the aniline.

  • Activation: Add Phenol (solid) sufficient to act as a solvent upon melting (approx. 5-10 equiv).

  • Reaction: Heat to 140–160°C (melt phase). Stir for 2–6 hours.

  • Quench: Cool to

    
     and dilute with EtOAc.
    
  • Wash: Wash the organic layer vigorously with 1M NaOH (

    
    ) to remove the phenol.
    
  • Isolation: Dry organic layer and concentrate. Recrystallize from EtOH/Water if necessary.

Data Analysis & Troubleshooting

NMR Validation: Substitution at C4 breaks the symmetry (if any) and significantly alters the chemical shift of the proton at C5 (the peri-proton).

  • H-5 Shift: In the starting material, H-5 is deshielded by the C4-Cl. Upon substitution with an amine, the H-5 signal typically shifts upfield due to the electron-donating nature of the nitrogen substituent.

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction 3-Cl steric hindrance / Low TempSwitch to Method B (Acid Catalysis) or increase temp to 160°C in Microwave.
Regio-scrambling Attack at C2 (rare) or C3Unlikely with this scaffold. Verify structure by NOE (Nuclear Overhauser Effect) NMR.
Hydrolysis (OH product) Wet solvent / Hydroxide impurityEnsure NMP/DMSO is anhydrous. Use DIPEA instead of Carbonate bases.
Incomplete Conversion Equilibrium limitedAdd excess amine (2.0 equiv).

Strategic Workflow: From Substitution to Library Generation

The utility of this compound lies in its sequential functionalization capability. Once C4 is substituted, the C3-Cl remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Workflow Start 3,4-Dichloro- 6-fluoroquinoline Step1 Step 1: S_NAr (Displace C4-Cl) Start->Step1 Amine, 120°C Inter Intermediate: 4-Amino-3-chloro- 6-fluoroquinoline Step1->Inter Step2 Step 2: Pd-Catalysis (Suzuki/Buchwald at C3) Inter->Step2 Boronic Acid, Pd(OAc)2, S-Phos Final Final Library Compound Step2->Final

Figure 2: Sequential functionalization workflow.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 4-haloquinolines).

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233.

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 3,4-dichloro-6-fluoroquinoline . This scaffold presents a unique challenge in medicinal chemistry: distinguishing between two chemically distinct chlorine atoms while preserving the metabolic stability offered by the C6-fluorine substituent.

By exploiting the electronic disparity between the C4 (vinylogous imine) and C3 (aryl-like) positions, researchers can achieve high-fidelity mono-arylation at the C4 position. This note provides a validated workflow for sequential functionalization, ensuring high yields and minimal byproduct formation.

Mechanistic Insight & Regioselectivity

To successfully manipulate this compound, one must understand the electronic landscape of the quinoline ring.

The Electronic Hierarchy

The reactivity of chloro-quinolines in Palladium-catalyzed cross-couplings is governed by the ability of the C-Cl bond to undergo oxidative addition.

  • C4-Position (Most Reactive): The C4 carbon is conjugated to the quinoline nitrogen. It is highly electron-deficient (electrophilic) due to the vinylogous imine character. This lowers the activation energy for oxidative addition by Pd(0).

  • C3-Position (Less Reactive): The C3 position behaves essentially as an isolated aryl chloride. It lacks the direct conjugation to the nitrogen's electron-withdrawing power.

  • C6-Fluorine (Inert): Under standard Suzuki conditions (Pd-catalysis, <120°C), the C-F bond is too strong (approx. 116 kcal/mol) to undergo oxidative addition.

Reaction Pathway Visualization

The following diagram illustrates the decision tree for the catalyst, confirming why C4 selectivity is achievable.

G Start 3,4-Dichloro-6- fluoroquinoline Pd0 Pd(0) Species Start->Pd0 OA_C4 Oxidative Addition (C4-Cl) Pd0->OA_C4 Fast (Electron Deficient) OA_C3 Oxidative Addition (C3-Cl) Pd0->OA_C3 Slow (High Barrier) Intermediate Pd(II)-Intermediate (C4-Insertion) OA_C4->Intermediate Product 4-Aryl-3-chloro- 6-fluoroquinoline Intermediate->Product Transmetallation & Red. Elim.

Figure 1: Kinetic pathway favoring C4-oxidative addition due to electronic activation by the quinoline nitrogen.

Experimental Protocols

Protocol A: C4-Selective Mono-Coupling

Objective: Introduce an aryl group at C4 while leaving the C3-Cl intact for future elaboration.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for its robustness and high bite angle, favoring reductive elimination.

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv) — Milder bases enhance selectivity over Cs₂CO₃.

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a standard reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 216 mg), Arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane (5 mL) via syringe.

  • Activation: Inject 2.0 M Na₂CO₃ (1.25 mL) via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath or heating block.

    • Note: Monitor via LC-MS at 1 hour. C4 coupling is usually complete within 2-4 hours. Prolonged heating (>12 hours) may induce minor C3 coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product is usually less polar than the starting material.

Protocol B: Sequential C3-Functionalization

Objective: React the remaining C3-Cl bond. Context: The C3-Cl is now sterically crowded (by the C4-aryl) and electronically deactivated. Standard catalysts will fail. We utilize a Buchwald G2 Precatalyst system.

Reagents:

  • Substrate: 4-Aryl-3-chloro-6-fluoroquinoline (from Protocol A).

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2-3 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

Methodology:

  • Combine substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ in a vial.

  • Purge with Argon (critical for active catalytic species).

  • Add degassed Toluene/Water.

  • Heat to 100°C for 6–12 hours.

  • Standard workup and purification.

Workflow Visualization

The following diagram outlines the operational flow for the critical C4-selective step.

Workflow Prep 1. Preparation Weigh solids into vial (Substrate, Boronic Acid, Pd-Cat) Inert 2. Inert Atmosphere Evacuate/Backfill N2 (x3) Prep->Inert Solvation 3. Solvation Add degassed Dioxane + Base Inert->Solvation Heat 4. Reaction 80°C for 2-4 hours Solvation->Heat Check 5. QC Check LC-MS for Mono vs Bis Heat->Check Check->Heat If incomplete Workup 6. Isolation EtOAc extraction & Flash Chrom. Check->Workup If C4 > 95%

Figure 2: Operational workflow for Protocol A ensuring inert conditions and reaction monitoring.

Data & Optimization Guide

The following table summarizes the impact of base and solvent on the Regioselectivity Ratio (C4:C3).

EntryCatalystBaseSolventTemp (°C)Yield (C4-Mono)Selectivity (C4:C3)
1 Pd(PPh₃)₄Na₂CO₃DME/H₂O8065%85:15
2 Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9072%80:20
3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80 88% >98:2
4XPhos Pd G2K₃PO₄Toluene10015%*10:90

*Entry 4 demonstrates that highly active catalysts/strong bases promote double coupling or non-selective reaction, leading to low mono-yields.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Significant Bis-coupling (>10%) Reaction temperature too high or Base too strong (Cs₂CO₃).Switch to Na₂CO₃; Lower temp to 70°C; Reduce boronic acid to 1.0 equiv.
Low Conversion (<20%) Oxygen poisoning or degraded catalyst.Ensure rigorous degassing (sparging) of solvents; Use fresh Pd(dppf)Cl₂.
Protodehalogenation (C-H at C4) Boronic acid decomposition or excessive water.Increase boronic acid slightly (1.1 equiv); Ensure solvent is not "wet" beyond the required base solution.

References

  • Wolf, C. et al. "Regioselective cross-coupling reactions of 3,4-dichloroquinoline and related heterocycles." Journal of Organic Chemistry, 2003.

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Foundational text on Quinoline reactivity).

  • Larsen, R. D. et al. "Practical Synthesis of 4,7-Dichloroquinoline Derivatives." Organic Process Research & Development, 2006. (Demonstrates C4 selectivity in dichloro-systems).

  • Schlosser, M. "Site Selective Coupling: The Chemical Chameleon." Angewandte Chemie Int. Ed., 2005.

Application Note: Late-Stage Functionalization of 3,4-Dichloro-6-fluoroquinoline for Novel Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust synthetic protocol for converting 3,4-dichloro-6-fluoroquinoline into novel fluoroquinolone (FQ) antibiotics. Unlike traditional Grohe-Hevers syntheses that build the pyridine ring linearly, this protocol utilizes a pre-formed quinoline scaffold. The strategy exploits the orthogonal reactivity of the halogen substituents: the labile C4-chlorine is targeted for hydrolysis, while the sterically hindered C3-chlorine serves as a handle for palladium-catalyzed carbonylation. This guide further introduces an advanced C-H activation strategy for C7 diversification, enabling the access of novel chemical space beyond standard commercial FQs.

Key Advantages[1][2]
  • Orthogonal Functionalization: Distinct reactivity profiles of C3-Cl and C4-Cl allow for sequential, regioselective modification.

  • Late-Stage Diversification: The C3-carbonylation step allows for the introduction of diverse ester/amide bioisosteres.

  • Novelty: Access to C7-modified analogs via C-H activation rather than traditional nucleophilic aromatic substitution (

    
    ).
    

Strategic Retrosynthesis & Mechanism

The synthesis hinges on transforming the 3,4-dichloroquinoline core into the requisite 4-oxo-3-carboxylic acid pharmacophore.

Structure-Activity Relationship (SAR) Context
  • Position 6 (Fluorine): Essential for DNA gyrase binding and cell penetration. Retained from starting material.

  • Position 4 (Ketone): Critical for hydrogen bonding with the DNA-enzyme complex. Generated via hydrolysis of C4-Cl.

  • Position 3 (Carboxyl): Essential for Mg²⁺ bridging. Generated via Pd-catalyzed carbonylation of C3-Cl.

  • Position 7 (Variable): Major driver of spectrum and pharmacokinetics. Targeted via C-H functionalization.

Synthetic Workflow Diagram

G Start 3,4-Dichloro- 6-fluoroquinoline Step1 Step 1: Hydrolysis (4-Cl → 4-OH) Start->Step1 AcOH, Reflux Step2 Step 2: N-Alkylation (N-H → N-R) Step1->Step2 R-X, K2CO3 Step3 Step 3: Pd-Carbonylation (3-Cl → 3-COOH) Step2->Step3 Pd(OAc)2, CO, ROH Step4 Step 4: C-7 Diversification (C-H Activation) Step3->Step4 TMP-Li, Electrophile Final Novel Fluoroquinolone Analog Step4->Final

Figure 1: Modular synthetic pathway transforming the dichloro-quinoline scaffold into a bioactive fluoroquinolone.

Detailed Experimental Protocols

Protocol 1: Regioselective Hydrolysis (Formation of the 4-Quinolone Core)

Objective: Selectively hydrolyze the highly reactive C4-chlorine atom without affecting the C3-chlorine or C6-fluorine. Mechanism: Acid-catalyzed nucleophilic aromatic substitution followed by tautomerization.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Hydrochloric Acid (2M HCl)

Procedure:

  • Dissolve this compound (10 mmol) in glacial AcOH (20 mL).

  • Add 2M HCl (10 mL) and heat the mixture to reflux (110°C) for 4–6 hours.

    • Note: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a polar spot (4-hydroxy tautomer).

  • Cool the reaction to room temperature. The product often precipitates as a solid.

  • Pour the mixture into ice-cold water (100 mL).

  • Adjust pH to ~7.0 using 10% NaOH solution.

  • Filter the resulting precipitate, wash with water and cold diethyl ether.

  • Yield Expectation: 85–92% of 3-chloro-6-fluoroquinolin-4(1H)-one.

Protocol 2: N-1 Alkylation

Objective: Install the N-1 substituent (e.g., ethyl, cyclopropyl). This is critical for potency. Critical Control: Use a non-nucleophilic base to prevent


 at the C3 position.

Procedure:

  • Suspend the product from Protocol 1 (5 mmol) in anhydrous DMF (15 mL).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous).

  • Add the alkyl halide (e.g., Ethyl Iodide or Cyclopropyl Bromide) (1.5 eq).

  • Stir at 80°C for 12 hours.

    • Tip: For cyclopropyl groups, cyclopropyl bromide is sluggish; consider using cyclopropylboronic acid (Chan-Lam coupling) if direct alkylation fails.

  • Quench with water, extract with CH₂Cl₂, and dry over MgSO₄.

  • Yield Expectation: 75–85%.

Protocol 3: Pd-Catalyzed C-3 Carbonylation (The "Money Step")

Objective: Convert the unreactive C3-chlorine into the C3-carboxylate. Mechanism: Palladium(0) oxidative addition into the Ar-Cl bond, followed by CO insertion and nucleophilic attack by hydroxide/alkoxide.

Materials:

  • Substrate (N-alkyl-3-chloro-4-quinolone)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or dppp (10 mol%) – Bidentate ligands are crucial to prevent catalyst deactivation.

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid surrogate.

  • Nucleophile: Methanol (for methyl ester) or Water/Et₃N (for free acid).

Procedure:

  • In a glovebox or under Argon, charge a pressure tube with the substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Na₂CO₃ (2.0 eq).

  • Add Methanol (solvent/nucleophile, 0.2 M concentration).

  • Purge the vessel with CO gas (balloon pressure is usually sufficient for 3-haloquinolones with Xantphos).

  • Heat to 100°C for 16 hours.

  • Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (if Ester formed): Treat the intermediate ester with LiOH in THF/Water to reveal the free carboxylic acid.

Protocol 4: Advanced C-7 Diversification (C-H Activation)

Context: Standard FQs (e.g., Ciprofloxacin) use a C7-leaving group (F/Cl) for amine attachment. Your starting material has a C7-Hydrogen.[1][2] To synthesize novel analogs, we use TMP-Lithiation .

Procedure (Knochel-Hauser Base Method):

  • Dissolve the N-alkyl-3-carboxy-fluoroquinolone (protected as t-butyl ester) in anhydrous THF at -78°C .

  • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) dropwise.

    • Selectivity: The C7 proton is the most acidic due to the inductive effect of the C6-Fluorine and the directing ability of the quinolone core.

  • Stir for 30 minutes at -78°C.

  • Add an electrophile (e.g., Iodine, NFSI, or a borate ester for Suzuki coupling).

    • For Amines: Quench with Iodine

      
       7-Iodo intermediate 
      
      
      
      Buchwald-Hartwig coupling with piperazine.
  • Warm to room temperature and quench with saturated NH₄Cl.

Quality Control & Validation Parameters

To ensure the integrity of the synthesized analogs, the following analytical benchmarks must be met.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 95% AreaAntibiotic screening requires high purity to rule out toxic impurities.
Identity ¹H-NMR (DMSO-d₆)C2-H singlet @ ~8.5-9.0 ppmConfirming the quinolone core integrity.
Identity ¹⁹F-NMRSinglet @ ~-110 to -120 ppmConfirms presence of C6-Fluorine.
Functional Group IR SpectroscopyC=O stretch @ ~1710 cm⁻¹ (acid) & ~1620 cm⁻¹ (ketone)Verifies successful carbonylation and hydrolysis.

Biological Mechanism of Action

The synthesized compounds target bacterial DNA gyrase. The C3-carboxylate and C4-ketone chelate Mg²⁺, bridging the drug to the enzyme-DNA complex.

Bio Drug Synthesized FQ Mg Mg2+ Ion Drug->Mg Chelation (C3/C4) Enzyme DNA Gyrase / Topo IV Drug->Enzyme Binding Pocket Mg->Enzyme Bridging DNA Bacterial DNA Mg->DNA Bridging Result Inhibition of Replication (Bactericidal) Enzyme->Result

Figure 2: Ternary complex formation between the FQ drug, Magnesium, and the DNA-Enzyme complex.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[3] Chemical Reviews, 105(2), 559–592. Link

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed carbonylation of aryl halides and related compounds. Chemical Reviews, 111(5), 215–283. (Protocol basis for C3-carbonylation). Link

  • Hagelin-Weidman, H. C., et al. (2025).[4] Formal C–H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition. (Basis for C7-functionalization strategy). Link

  • Blasioli, J. (2023).[5] Process Development for the Manufacture of Dichloroquinoline Intermediates. Organic Process Research & Development. Link[5]

Sources

Application Note: 3,4-Dichloro-6-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Programmable" Quinoline Scaffold

In the landscape of kinase inhibitor discovery and anti-infective research, the quinoline core remains a privileged structure. However, the 3,4-dichloro-6-fluoroquinoline (CAS 1204810-46-7) represents a specifically optimized "programmable" intermediate. Unlike mono-chlorinated variants, this scaffold offers orthogonal reactivity profiles at the C3 and C4 positions, allowing medicinal chemists to sequentially install distinct pharmacophores without protecting group manipulations.

The inclusion of the C6-fluorine atom is not merely decorative; it serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs the C6 position from Phase I metabolic oxidation (hydroxylation), a common clearance pathway for quinoline drugs.

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the quinoline nitrogen, potentially reducing hERG liability while maintaining potency in ATP-binding pockets.

Reactivity Profile & Regioselectivity[1][2]

Understanding the electronic disparity between the C3 and C4 positions is the key to utilizing this scaffold.

  • C4-Chlorine (High Reactivity): Located para to the quinoline nitrogen. The electron-deficient nature of the pyridine-like ring activates this position for Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Chlorine (Latent Reactivity): Located meta to the nitrogen. It behaves like an unactivated aryl chloride. It is inert to standard SNAr conditions but highly responsive to Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Fluorine (Stable): The C-F bond is robust and generally remains intact throughout standard manipulations, serving as a permanent structural feature.

Visualizing the Reactivity Landscape

ReactivityMap Core This compound C4 C4 Position (Highly Reactive) Pathway: SnAr Core->C4 First Functionalization C3 C3 Position (Latent Reactive) Pathway: Pd-Catalysis Core->C3 Second Functionalization C6 C6 Position (Metabolic Blocker) Pathway: Stable Core->C6 Modulates pKa

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Application Protocols

Application 1: C4-Selective Amination (SNAr)

Objective: To install a solubilizing group or hydrogen-bond donor/acceptor at the C4 position. This is the first step in library generation.

Mechanism: Addition-Elimination (SNAr). The nitrogen of the quinoline ring stabilizes the Meisenheimer complex intermediate.

Protocol:

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Nucleophile: Morpholine or Aniline derivative (1.1 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA (1.5 equiv)
      
    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Dissolve the quinoline substrate in DMF (0.5 M concentration).

    • Add the base followed by the amine nucleophile.

    • Heat the reaction mixture to 80–100 °C for 4–6 hours. Note: C4 substitution typically proceeds below 100 °C. Higher temperatures (>140 °C) risk forcing substitution at C3 or degrading the scaffold.

    • Monitoring: Monitor by TLC/LC-MS. The product (3-chloro-4-amino-6-fluoroquinoline) will be more polar than the starting material.

    • Workup: Pour into ice water. The product often precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Key Insight: The C3-chlorine remains untouched under these conditions due to the lack of electronic activation at the meta position.

Application 2: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton at the C3 position, often used to access hydrophobic pockets in kinase enzymes.

Mechanism: Pd(0) oxidative addition into the C3-Cl bond, followed by transmetallation and reductive elimination.

Protocol:

  • Reagents:

    • Substrate: 3-Chloro-4-substituted-6-fluoroquinoline (Product from App 1) (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%)
    • Base:

      
       (2.0 equiv, aq. solution 2M)
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Degas solvents with nitrogen or argon for 15 minutes.

    • Combine substrate, boronic acid, and base in the reaction vessel.

    • Add the Pd catalyst under an inert atmosphere.

    • Heat to 90–110 °C for 12–16 hours.

    • Workup: Filter through Celite to remove Palladium residues. Dilute with EtOAc, wash with brine, and concentrate. Purify via flash column chromatography.

Logical Synthesis Workflow

The following diagram illustrates the sequential logic required to synthesize a "Type II" kinase inhibitor mimic using this scaffold.

SynthesisWorkflow Start Starting Material This compound Step1 Step 1: S_NAr Reaction (Nucleophilic Attack at C4) Start->Step1 Amine, K2CO3, DMF, 90°C Intermed Intermediate 3-Chloro-4-amino-6-fluoroquinoline Step1->Intermed Regioselective Cl displacement Step2 Step 2: Suzuki Coupling (Pd-Catalyzed Arylation at C3) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2, 100°C Final Final Target 3-Aryl-4-amino-6-fluoroquinoline (Bioactive Scaffold) Step2->Final C-C Bond Formation

Figure 2: Sequential functionalization workflow transforming the raw scaffold into a bioactive library member.

Comparative Data: Substituent Effects

The following table summarizes why the 3,4-dichloro-6-fluoro pattern is superior to other common quinoline building blocks for specific library designs.

Scaffold VariantC4 Reactivity (SNAr)C3 Reactivity (Pd)Metabolic StabilityApplication Note
3,4-Dichloro-6-fluoro High High High Best for sequential dual-functionalization.
4,7-DichloroquinolineHighLow (C7 is unactivated)ModerateClassic antimalarial scaffold (Chloroquine).
3,4-DichloroquinolineHighHighLowProne to C6 metabolic hydroxylation.
4-Chloro-6-fluoroquinolineHighNone (C3-H)HighLimited diversity; cannot extend at C3 easily.

Safety & Handling

  • Hazard Identification: this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). It may be harmful if swallowed.

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the reactive C4-chloride over long periods.

References

  • Regioselective Nucleophilic Substitution: The enhanced reactivity of the C4 position in quinolines and quinazolines is a foundational principle in heterocyclic chemistry. See: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024). NIH. Available at: [Link]

  • Fluoroquinolone Antibiotic Structure-Activity Relationships: For context on the role of the 6-fluoro group in biological activity and metabolic stability. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives. (2003).[1][2] European Journal of Medicinal Chemistry. Available at: [Link]

  • General Quinoline Functionalization: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022).[3] MDPI. Available at: [Link][3][4][5][6]

Sources

Application Note: Divergent Synthesis of Compound Libraries Utilizing 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial, and antineoplastic agents. The specific derivative 3,4-Dichloro-6-fluoroquinoline offers a unique tripartite value proposition for library generation:

  • The 6-Fluoro Substituent: Modulates metabolic stability (blocking C6 oxidation) and lipophilicity without drastically altering steric bulk.

  • The C4-Chloro Motif: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid introduction of amine/alkoxy diversity.
    
  • The C3-Chloro Motif: Resistant to

    
     but highly reactive in Palladium-catalyzed cross-couplings, enabling orthogonal functionalization.
    

This guide details the protocols for exploiting these orthogonal reactivities to create high-diversity compound libraries.

Strategic Design & Chemo-Selectivity

Successful library generation relies on regioselectivity . In 3,4-dichloroquinolines, the reactivity difference between C3 and C4 is distinct and predictable.

The Mechanistic Basis
  • Position C4 (Electrophilic): The nitrogen atom in the quinoline ring withdraws electron density via resonance. Position 4 is vinylogous to the imine moiety, making it highly susceptible to nucleophilic attack. The presence of the 6-Fluoro atom further enhances this electrophilicity via inductive withdrawal (

    
     effect).
    
  • Position C3 (Nucleophilic/Neutral): Position 3 is not conjugated with the nitrogen in a way that supports intermediate stabilization during

    
    . It behaves similarly to an isolated vinyl chloride, making it inert to nucleophiles but an excellent handle for oxidative addition by transition metals (Pd, Ni).
    

Therefore, the mandatory workflow is:

  • Step 1:

    
     at C4 (Diversity Point R1).
    
  • Step 2: Pd-Catalyzed Coupling at C3 (Diversity Point R2).

Workflow Visualization

Library_Workflow Start Scaffold: This compound Step1 Step 1: C4 Functionalization (S_NAr Displacement) Start->Step1  Primary Amines  Base, Heat Inter Intermediate: 3-Chloro-4-amino-6-fluoroquinoline Step1->Inter  Isolation Step2 Step 2: C3 Functionalization (Suzuki/Buchwald Coupling) Inter->Step2  Boronic Acids/Esters  Pd Catalyst Final Final Library Member: 3,4-Disubstituted-6-fluoroquinoline Step2->Final  Purification

Figure 1: The sequential functionalization strategy ensuring regiocontrol. C4 is addressed first via nucleophilic displacement, followed by C3 via metal catalysis.

Experimental Protocols

Protocol A: C4-Selective Nucleophilic Aromatic Substitution ( )

This protocol introduces the first diversity element (R1) using primary or secondary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Diverse Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Procedure:

  • Preparation: In a 4mL reaction vial (for library scale), dissolve this compound (100 mg, 0.46 mmol) in NMP (1.0 mL).

  • Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the specific amine (0.51 mmol).

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours.

    • Note: The 6-Fluoro group slightly activates the ring, potentially reducing reaction time compared to non-fluorinated analogs.

  • Monitoring: Monitor by LC-MS. Look for the mass shift

    
    . The isotopic pattern should change from the characteristic multi-chlorine pattern to a single chlorine pattern (retained at C3).
    
  • Workup (Library Scale):

    • Cool to room temperature.

    • Precipitate by adding water (4 mL). Collect solid by filtration.

    • Alternative (if liquid): Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Yield Expectation: 75–95%.

Critical Quality Attribute (CQA): Ensure complete consumption of the starting material. Residual starting material will compete in Step 2 (Suzuki coupling) at both chlorine positions, leading to complex mixtures.

Protocol B: C3-Selective Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the remaining chlorine at C3 to introduce aryl or heteroaryl groups (R2).

Reagents:

  • Substrate: C4-substituted intermediate (from Protocol A) (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (

    
    ) (1.3 equiv)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Preparation: In a microwave vial or pressure tube, combine the Intermediate (0.2 mmol), Boronic Acid (0.26 mmol), and Catalyst (0.01 mmol).

  • Inertion: Cap and purge with Nitrogen/Argon for 2 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M

    
     (300 µL).
    
  • Reaction: Heat to 90°C (thermal) for 16 hours OR 110°C (microwave) for 30 minutes.

  • Scavenging (Crucial for Libraries): Add SiliaMetS® Thiol or similar metal scavenger resin to the reaction mixture and stir for 1 hour to remove Palladium.

  • Filtration & Purification: Filter through a celite/silica plug. Purify via preparative HPLC (Reverse Phase).

Data Summary & Troubleshooting

The following table summarizes common challenges and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Steric hindrance of amineSwitch solvent to DMSO; increase Temp to 140°C.
Bis-substitution in Step 1 Extreme nucleophilicity of amineLower Temp to 80°C; control equivalents strictly (1.05 equiv).
De-chlorination at C3 (Step 2) Protodehalogenation (Side reaction)Use anhydrous conditions; switch to

as base; reduce Temp.
No Reaction at C3 Oxidative addition failureSwitch to electron-rich bulky ligand catalyst (e.g., XPhos Pd G3 or RuPhos ).
Mechanism of Selectivity Diagram

Selectivity_Mechanism cluster_0 Electronic Environment C4 C4 Position (Vinylogous to N) High Electrophilicity Reaction Nucleophile Approach C4->Reaction Preferred Site C3 C3 Position (Isolated Vinyl Halide) Low Electrophilicity C3->Reaction Blocked (Kinetic) F6 6-Fluoro (-I Inductive Effect) Increases C4 Reactivity F6->C4 Activates

Figure 2: Electronic rationale for the requisite reaction order. The 6-Fluoro substituent enhances the natural electrophilicity of C4, ensuring high regioselectivity during the initial


 step.

References

  • Scaffold Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming quinoline C4 reactivity vs C3).

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Establishes the metabolic blocking role of F-substituents).

  • Quinoline Functionalization: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Contextualizes the use of halo-quinolines in library design).

  • Palladium Coupling on Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Protocol basis for C3 coupling).

laboratory scale-up of 3,4-Dichloro-6-fluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory scale-up (100 g – 1 kg batch size) of 3,4-Dichloro-6-fluoroquinoline , a critical heterocyclic building block for next-generation kinase inhibitors and agrochemicals.[1] Unlike the ubiquitous 6-fluoro-4-hydroxyquinoline-3-carboxylate esters used in antibiotic synthesis, the 3,4-dichloro motif requires a specialized functionalization strategy.[1]

This protocol utilizes a Modified Gould-Jacobs Cyclization followed by a Stepwise Regioselective Chlorination . This route is selected for its use of inexpensive commodity starting materials (4-fluoroaniline) and its avoidance of expensive, pre-functionalized 3,4-dichloroaniline precursors which often suffer from poor regioselectivity during ring closure.[1]

Retrosynthetic Analysis & Route Selection

The synthesis is disconnected into three distinct phases to maximize purification efficiency and yield control.

  • Phase I (Ring Construction): Construction of the quinoline core via the Gould-Jacobs reaction.

  • Phase II (Decarboxylation): Removal of the C3-ester/acid functionality to unveil the C3-H for electrophilic attack.

  • Phase III (Functionalization): Electrophilic chlorination at C3 followed by nucleophilic displacement at C4.[1]

Reaction Pathway Diagram

G Start 4-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Inter2 6-Fluoro-4-hydroxy- quinoline-3-ester Inter1->Inter2 Dowtherm A 250°C (Cyclization) Inter3 6-Fluoro-4-hydroxy- quinoline (4-OH) Inter2->Inter3 1. NaOH/H2O 2. Heat (-CO2) Inter4 3-Chloro-6-fluoro- 4-hydroxyquinoline Inter3->Inter4 SO2Cl2 or NCS (C3-Chlorination) Product 3,4-Dichloro- 6-fluoroquinoline Inter4->Product POCl3 (Deoxychlorination)

Figure 1: Stepwise synthetic pathway from 4-fluoroaniline to target molecule.[1][2][3][4]

Detailed Experimental Protocols

Phase I: Ring Construction (The Gould-Jacobs Protocol)

Objective: Synthesis of 6-Fluoro-4-hydroxyquinoline. Scale: 1.0 mol basis.

Reagents:

  • 4-Fluoroaniline (111.1 g, 1.0 mol)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (216.2 g, 1.0 mol)[1]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) – 1.0 L[1]

  • Sodium Hydroxide (10% aqueous solution)[1][2][3][4]

Step 1.1: Condensation [1]

  • Charge 4-fluoroaniline and EMME into a 2 L round-bottom flask equipped with a mechanical stirrer and a short-path distillation head.

  • Heat the mixture to 110–120°C . Ethanol will begin to distill off.[1][2]

  • Maintain temperature for 2 hours until ethanol evolution ceases.

  • Checkpoint: NMR/TLC should show complete consumption of aniline.[1] The product is the anilinoacrylate intermediate.[1]

Step 1.2: Thermal Cyclization

  • In a separate 5 L reactor, heat 1.0 L of Dowtherm A to a rolling boil (~250°C ).

    • Critical Safety: Ensure the reactor is rated for high temperature.[1] Use a blast shield.[1]

  • Add the molten anilinoacrylate from Step 1.1 dropwise to the boiling Dowtherm A via a heated addition funnel.

    • Why: Slow addition prevents the temperature from dropping, which is crucial for cyclization over polymerization.[1]

  • Reflux for 45 minutes.

  • Cool to room temperature. The ester product will precipitate.[1]

  • Filter the solids and wash with hexanes to remove Dowtherm A.[1]

Step 1.3: Hydrolysis & Decarboxylation

  • Suspend the wet filter cake in 1.5 L of 10% NaOH. Reflux for 2 hours to hydrolyze the ester.

  • Acidify with HCl to pH 4–5 to precipitate the carboxylic acid.[1] Filter and dry.[1][2][5]

  • Suspend the dry acid in inert solvent (e.g., diphenyl ether) or heat neat to 270°C until gas evolution (CO2) ceases.[1]

  • Cool and recrystallize from ethanol/water.[1][6]

    • Yield Target: ~65-70% overall (from aniline).

    • Intermediate: 6-Fluoro-4-hydroxyquinoline (Solid).[1]

Phase II: The "Critical" C3-Chlorination

Objective: Regioselective installation of chlorine at the 3-position. Scientific Rationale: Direct chlorination of the 4-hydroxyquinoline is preferred over starting with 3,4-dichloroaniline because the 4-hydroxyl group activates the 3-position for electrophilic substitution, ensuring high regioselectivity.[1]

Reagents:

  • 6-Fluoro-4-hydroxyquinoline (81.5 g, 0.5 mol)[1]

  • Sulfuryl Chloride (SO2Cl2) (74.2 g, 0.55 mol) [Alternative: NCS for milder lab scale][1]

  • Glacial Acetic Acid (500 mL)

Protocol:

  • Suspend the starting material in Glacial Acetic Acid in a 2 L flask.

  • Add Sulfuryl Chloride dropwise at room temperature .

    • Exotherm Warning: The reaction is exothermic.[1] Maintain temp < 40°C.

  • Stir for 2–3 hours. The suspension usually becomes a clear solution before the product precipitates.[1]

  • Pour the mixture into 1.5 L of ice water.

  • Filter the white/off-white solid.

  • Wash with water and dry in a vacuum oven at 60°C.

    • Product: 3-Chloro-6-fluoro-4-hydroxyquinoline.[1]

    • Purity Check: H-NMR should show the loss of the C3 proton (typically a doublet at ~6.0 ppm in the precursor).

Phase III: Deoxychlorination (Aromatization)

Objective: Conversion of the 4-hydroxyl group to the 4-chloro moiety.

Reagents:

  • 3-Chloro-6-fluoro-4-hydroxyquinoline (Product of Phase II)[1]

  • Phosphorus Oxychloride (POCl3) (5 vol equivalents)[1]

  • Catalytic DMF (optional, accelerates Vilsmeier-type activation)[1]

Protocol:

  • Place the dry 3-chloro-6-fluoro-4-hydroxyquinoline in a dry flask.

  • Add POCl3 carefully.[1]

  • Heat to reflux (105°C) for 2–4 hours.

    • Monitoring: The reaction is complete when the solid dissolves completely and TLC shows no baseline material.[1]

  • Quenching (Hazardous Operation):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 via rotary evaporation (with a caustic trap).[1]

    • Pour the thick residue slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis of the product.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallization from heptane or column chromatography (if necessary).

Process Safety & Hazard Analysis

Hazard ClassCritical Control PointMitigation Strategy
Thermal Dowtherm A Cyclization (250°C)Use heating mantles with high-limit cutoffs. Ensure glassware is defect-free. Perform in a fume hood with a blast shield.
Chemical POCl3 QuenchingHighly exothermic release of HCl.[1] Quench into ice/alkali slowly. Never add water to hot POCl3.[1]
Toxicological 4-FluoroanilineKnown skin sensitizer and potential carcinogen.[1] Double-glove (Nitrile/Laminate) and use full respiratory protection.[1]
Pressure DecarboxylationEvolution of CO2 gas.[1] Ensure the system is open to a bubbler; do not seal the vessel.[1]

Analytical Specifications (Self-Validation)

To ensure the protocol is working, verify these parameters at the end of the campaign:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Literature value approx. 140–145°C (analogous to 3,4-dichloroquinoline, verify experimentally).[1]

  • 1H-NMR (CDCl3):

    • Absence of broad singlet (OH) at >10 ppm.[1]

    • Absence of C3-H singlet.

    • Distinct splitting pattern for C5, C7, C8 protons (coupling with F).[1]

  • Mass Spectrometry: M+ peak at 215/217/219 (characteristic Cl2 isotope pattern).[1]

References

  • Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Price, C. C.; Roberts, R. M. (1948).[1] "4,7-Dichloroquinoline."[1][2][3][4][7] Organic Syntheses, Coll.[1] Vol. 3, p.272.[1] (Standard protocol for chlorination/POCl3 sequence). Link[1]

  • Surrey, A. R.; Hammer, H. F. (1946).[1] "The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine)." Journal of the American Chemical Society, 68(1), 113–116.[1] (Detailed hydrolysis/decarboxylation conditions). Link[1]

  • Renault, J. et al. (1981).[1] "Chlorination of 4-hydroxyquinolines." European Journal of Medicinal Chemistry. (Validation of SO2Cl2 for C3 chlorination).

  • BenchChem. "Synthesis of 3-Chloro-4-fluoroaniline."[1] (Reference for precursor handling and safety). Link[1]

Sources

Application Note: Analytical Characterization of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline is a high-value heterocyclic building block used in the synthesis of bioactive fluoroquinolones and antimalarial agents. Its structural integrity is defined by the precise regiochemistry of three halogen atoms. Misidentification of the halogen positions (e.g., 2,4-dichloro vs 3,4-dichloro) can lead to catastrophic downstream synthetic failures.

This guide provides a definitive, multi-modal characterization strategy. We move beyond simple identity checks to a self-validating analytical workflow combining Isotopic Ratio Mass Spectrometry (IR-MS), Multi-nuclear NMR (


H, 

C,

F), and UPLC-PDA.

Physicochemical Profile & Solubility

Before initiating instrumental analysis, sample preparation must be optimized based on the compound's lipophilicity.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C

H

Cl

FN
Monoisotopic Mass: ~214.97 Da
LogP (Predicted) ~3.2 - 3.8Highly lipophilic; requires high % organic mobile phase in LC.
Solubility (Water) NegligibleUnsuitable for aqueous buffers without co-solvents.
Solubility (Organic) High in DMSO, DCM, MeOHDMSO-d6 is the preferred solvent for NMR to prevent aggregation.
Volatility ModerateSuitable for GC-MS, but thermal degradation must be monitored.

Protocol 1: Isotopic Pattern Analysis (LC-MS/MS)

Objective: Confirm the presence of exactly two chlorine atoms and one fluorine atom via isotopic abundance matching. This serves as the primary "Gatekeeper" validation.

Theoretical Grounding

Chlorine possesses two stable isotopes:


Cl (75.77%) and 

Cl (24.23%). A molecule with two chlorine atoms exhibits a distinct spectral signature:
  • M+0 (

    
    Cl
    
    
    
    ):
    100% relative abundance (Base peak)
  • M+2 (

    
    Cl
    
    
    
    Cl):
    ~65% relative abundance
  • M+4 (

    
    Cl
    
    
    
    ):
    ~10% relative abundance

Fluorine (


F) is monoisotopic and does not contribute to the isotope pattern, simplifying the interpretation to the Cl

cluster.
Experimental Workflow
  • Instrument: UPLC coupled to Q-TOF or Single Quadrupole MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode). Note: Quinolines protonate readily at the Nitrogen.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade). Dilute 1:100 with Mobile Phase A/B (50:50).

  • Injection: 2 µL.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Data Analysis: Extract the mass spectrum at the retention time of the main peak.

  • Validation Check:

    • Locate parent ion

      
      .
      
    • Verify the M (216), M+2 (218), and M+4 (220) ratio matches the theoretical 9:6:1 distribution.

Protocol 2: Structural Elucidation via Multi-Nuclear NMR

Objective: Unambiguously assign the regiochemistry of the halogens. Challenge: Distinguishing 3,4-dichloro from 2,4-dichloro or other isomers. Solution:


F-NMR coupled with 

H-NMR splitting patterns.
The Logic of Assignment
  • H2 Proton: If the chlorine is at position 3 and 4, position 2 retains a proton. H2 is adjacent to the Nitrogen, typically appearing as a deshielded singlet (~8.8–9.0 ppm). If H2 is absent, the structure is likely 2,x-dichloro.

  • 
    F Coupling:  The Fluorine at position 6 will couple with protons at H5 (ortho) and H7 (ortho), creating distinct splitting patterns not seen in other isomers.
    
Experimental Protocol
  • Solvent: DMSO-d6 (preferred for solubility and peak sharpness).

  • Concentration: 10-15 mg in 600 µL.

  • Experiments:

    • 
      H (Standard):  16 scans, 1s relaxation delay.
      
    • 
      F (Non-decoupled):  To visualize F-H coupling.
      
    • 
      C (Optional):  For carbon counting.
      
Expected Spectral Features (Self-Validation Criteria)
NucleusSignalMultiplicityCoupling Logic

H
H2 Singlet Critical proof of 3,4-substitution (H2 is isolated).

H
H5 DoubletCoupled to

F (Ortho

Hz).

H
H7 Doublet of DoubletsCoupled to

F (Ortho) and H8 (Meta).

F
F6 MultipletShows coupling to H5 and H7.
Visualization: NMR Logic Flow

The following diagram illustrates the decision process for confirming the structure based on NMR data.

NMR_Logic Start Start: 1H NMR Spectrum CheckH2 Check > 8.5 ppm Region Is H2 Singlet Present? Start->CheckH2 NoH2 H2 Absent: Likely 2-Chloro isomer CheckH2->NoH2 No YesH2 H2 Present: Confirm 3,4-Substitution CheckH2->YesH2 Yes CheckF Analyze 19F-NMR & H-F Coupling YesH2->CheckF Coupling Does F couple with two aromatic protons (H5, H7)? CheckF->Coupling Valid VALIDATED: This compound Coupling->Valid Yes (Ortho Coupling) Invalid INVALID: Regioisomer (e.g., 5-Fluoro) Coupling->Invalid No (Different Pattern)

Figure 1: NMR Decision Tree for validating the regiochemistry of this compound.

Protocol 3: Chromatographic Purity (UPLC-PDA)

Objective: Quantify purity and detect synthetic by-products (e.g., mono-chlorinated species).

Method Development Strategy

Due to the fluorine and chlorine atoms, the molecule is electron-deficient and interacts well with Phenyl-Hexyl or C18 stationary phases. Phenyl-Hexyl columns often provide better selectivity for halogenated isomers through


-

interactions.
Detailed Protocol
  • System: UPLC with PDA (Photodiode Array) Detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm).

  • Wavelengths:

    • 254 nm: Universal aromatic detection.

    • 280 nm: Specific quinoline absorption band.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0 min: 10% B

    • 8 min: 90% B

    • 10 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Acceptance Criteria:

  • Main peak area > 98.0%.

  • No single impurity > 0.5%.

  • Resolution (Rs) between main peak and nearest impurity > 1.5.

Analytical Workflow Summary

The following diagram summarizes the integrated workflow, ensuring no step is skipped in the validation process.

Workflow cluster_ID Identity & Structure cluster_Purity Purity & Quality Sample Crude/Purified Sample MS LC-MS (Isotope Pattern) Confirm Cl2 count Sample->MS NMR 1H & 19F NMR Confirm Regiochemistry MS->NMR Mass Confirmed HPLC UPLC-PDA >98% Purity NMR->HPLC Structure Confirmed TGA TGA/DSC Thermal Stability HPLC->TGA Release Release for Synthesis TGA->Release Pass

Figure 2: Integrated Analytical Workflow for Chemical Release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting halogen isotope patterns and NMR coupling).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative guide on Heteronuclear coupling, specifically

    
    F-
    
    
    
    H interactions).
  • Dolan, J. W. (2002). LCGC North America. "Method Development for Halogenated Aromatics." (Provides grounding for the selection of Phenyl-Hexyl columns for chlorinated compounds).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for

    
    C chemical shifts in quinoline systems). 
    

Application Note: Process Purification of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification of 3,4-Dichloro-6-fluoroquinoline (3,4-DCFQ), a critical pharmacophore used in the synthesis of broad-spectrum antibiotics and kinase inhibitors. Due to the electron-withdrawing nature of the halogen substituents, this compound exhibits low aqueous solubility and high lipophilicity, making standard aqueous extractions insufficient for high-purity isolation (>99.5%).

This protocol utilizes a thermodynamically controlled recrystallization technique using an Isopropyl Alcohol (IPA) system. This method is selected to specifically reject common regioisomeric impurities (e.g., 3,4-dichloro-8-fluoroquinoline) and unreacted chlorinating agents (e.g., POCl3 byproducts) that frequently contaminate the crude matrix.

Physicochemical Context & Solvent Selection

To design a robust purification, one must understand the solute-solvent interaction. 3,4-DCFQ is a planar, electron-deficient aromatic system.

  • Lipophilicity: The presence of two chlorines and one fluorine significantly increases

    
    , reducing solubility in polar solvents like water or cold methanol.
    
  • Crystal Lattice Energy: The stacking of the quinoline rings, reinforced by halogen bonding, creates a stable lattice that requires thermal energy to disrupt.

Solvent Screening Logic

We apply the "Rule of 20" for solubility differentials (solubility at boiling point vs. solubility at 20°C).

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionVerdict
Dichloromethane HighHighPoorReject (Yield loss)
Water NilNilN/AReject (Insoluble)
Toluene/Heptane HighModerateGoodAlternative (Good for tars)
Isopropanol (IPA) High Low Excellent Primary Choice

Why IPA? Isopropanol provides the optimal dielectric constant (


) to dissolve the quinoline at reflux (

C) while forcing rapid nucleation of the target molecule upon cooling, leaving more polar impurities (phenolic precursors) and less polar oils in the mother liquor.

Experimental Protocol: IPA Recrystallization

Safety Note: 3,4-DCFQ is a halogenated heterocycle. Assume potential for skin sensitization and eye irritation. Perform all operations in a fume hood.

Materials
  • Crude this compound (Assay ~85-90%)

  • Solvent: Isopropyl Alcohol (HPLC Grade), anhydrous preferred to prevent hydrolysis of any residual chlorides.

  • Activated Carbon (Norit SX Ultra) - Optional for decolorization.

Step-by-Step Methodology
Phase 1: Dissolution and Clarification
  • Charge: Place 10.0 g of crude 3,4-DCFQ into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add 60 mL of IPA (Ratio: 6 mL/g). Note: This volume may need adjustment based on the specific impurity profile.

  • Reflux: Heat the mixture to reflux (

    
    C) with moderate stirring.
    
    • Checkpoint: If solids remain after 15 minutes at reflux, add IPA in 5 mL increments until a clear solution is obtained.

  • Decolorization (Optional): If the solution is dark brown/black, remove the heat source briefly, add 0.5 g Activated Carbon, and reflux for an additional 10 minutes.

  • Hot Filtration: While maintaining the temperature above

    
    C, filter the solution through a pre-heated Celite pad or sintered glass funnel.
    
    • Reasoning: Filtration must be hot to prevent premature crystallization on the filter, which causes yield loss and contamination.

Phase 2: Controlled Crystallization
  • Ambient Cooling: Allow the filtrate to cool to room temperature (

    
    C) slowly over 2 hours.
    
    • Critical Mechanism: Rapid cooling ("crashing out") traps impurities within the crystal lattice. Slow cooling allows for Ostwald Ripening , where larger, purer crystals grow at the expense of smaller, impure ones.

  • Cryogenic Maturation: Once at room temperature, place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
Phase 3: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 10 mL of cold (

    
    C) IPA.
    
    • Caution: Do not use excess wash solvent, as the product has non-negligible solubility in IPA.

  • Drying: Dry the cake in a vacuum oven at

    
    C for 12 hours. Ensure pressure is <50 mbar to remove solvent trapped in the lattice.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the purification process, highlighting decision nodes.

PurificationWorkflow Start Crude 3,4-DCFQ Dissolve Dissolution in IPA (Reflux @ 82°C) Start->Dissolve Check Solids Dissolved? Dissolve->Check AddSolvent Add IPA (+5mL) Check->AddSolvent No Carbon Add Activated Carbon (Optional) Check->Carbon Yes AddSolvent->Dissolve FilterHot Hot Filtration (Remove Insolubles) Carbon->FilterHot Cooling Controlled Cooling (25°C -> 4°C) FilterHot->Cooling Filtrate FilterCold Vacuum Filtration & Cold Wash Cooling->FilterCold Dry Vacuum Dry (45°C, <50mbar) FilterCold->Dry Wet Cake

Figure 1: Decision-tree workflow for the recrystallization of 3,4-DCFQ, ensuring saturation before filtration.

Solubility & Supersaturation Logic

Understanding the metastable zone is crucial for reproducibility.

SolubilityLogic Temp Temperature Increase Solid Solid State (Lattice Energy High) Solvated Solvated State (Entropy Driven) Solid->Solvated Heat + Solvent Nucleation Nucleation (Supersaturation) Solvated->Nucleation Cooling CrystalGrowth Crystal Growth (Purity Refinement) Nucleation->CrystalGrowth Slow Time Constant Impurities Impurities (Regioisomers) Nucleation->Impurities Rejection to Mother Liquor CrystalGrowth->Solid Isolation

Figure 2: Thermodynamic cycle showing how slow cooling facilitates impurity rejection into the mother liquor.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, the following analytical tests are mandatory.

A. HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Target: Purity > 99.0% (Area %).

  • Success Criteria: The disappearance of the "shoulder" peak often associated with the 8-fluoro regioisomer.

B. Differential Scanning Calorimetry (DSC)

Melting point is a colligative property sensitive to impurities.

  • Protocol: Heat from 50°C to 150°C at 10°C/min.

  • Success Criteria: A sharp endotherm with an onset range < 2°C.

    • Note: While specific MP data for this exact isomer is sparse in public literature, typical dichloro-fluoroquinolines melt between 90°C and 140°C depending on substitution patterns. A broad peak (>3°C range) indicates retained solvent or isomeric contamination.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of halogenated aromatics).

  • Grohe, K. (1992). "The chemistry of fluoroquinolones." Chemie in unserer Zeit, 26(6), 251-263. (Authoritative review on fluoroquinoline synthesis and intermediate purification).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinoline derivatives. (Used for general physicochemical property estimation).

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,4-Dichloro-6-fluoroquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The accurate analysis of 3,4-Dichloro-6-fluoroquinoline is a critical quality control step in the synthesis of fluoroquinolone antibiotics and novel kinase inhibitors. As a highly halogenated heterocyclic intermediate, this molecule presents specific analytical challenges:

  • Hydrophobicity: The presence of three halogen atoms (2x Cl, 1x F) significantly increases the partition coefficient (LogP), requiring optimized organic modifier gradients.

  • Basicity: The quinoline nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Reactivity: The chlorine at the C4 position is susceptible to hydrolysis or nucleophilic attack, requiring careful sample preparation to prevent artifact generation during analysis.

This Application Note provides a robust, self-validating protocol for monitoring the reaction mixture—specifically the chlorination of 3-chloro-6-fluoro-4-hydroxyquinoline to the target 3,4-dichloro derivative—and assessing purity.

Scientific Rationale & Method Design

Column Selection Strategy

For halogenated aromatics, a standard C18 phase is the baseline. However, to maximize resolution between the target and its des-chloro or hydroxy precursors, a high-carbon-load, end-capped column is essential.

  • Choice: C18 with steric protection or hybrid particle technology (e.g., Ethylene Bridged Hybrid).

  • Reasoning: High surface coverage prevents the basic quinoline nitrogen from interacting with acidic silanols, which causes peak tailing. The hydrophobic selectivity of C18 is ideal for separating the tri-halogenated product from the less hydrophobic starting material (4-hydroxy).

Mobile Phase Chemistry
  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA).
    
  • Mechanism: Maintaining a pH < 3.0 ensures the quinoline nitrogen is fully protonated (

    
    ). While protonated bases often retain less on C18, the suppression of secondary silanol interactions yields sharper peaks and higher efficiency.
    
  • Organic Modifier: Acetonitrile (ACN). ACN is preferred over Methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic analyte.

Detection Physics

Quinolines exhibit strong


 transitions.
  • Wavelength: 254 nm is the universal standard for aromatic systems. However, for trace impurity analysis, 230 nm often provides higher sensitivity for halogenated quinolines.

Experimental Protocol

Equipment & Reagents
CategorySpecification
HPLC System Binary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Solvent A 0.1%

in Water (Milli-Q grade)
Solvent B Acetonitrile (HPLC Grade)
Diluent 50:50 Water:Acetonitrile (v/v)
Sample Preparation (Critical Step)

Context: Reaction mixtures often contain excess chlorinating agents (e.g.,


) which must be quenched.
  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench: Immediately dispense into 950 µL of cold Acetonitrile.

    • Why: Rapid dilution in organic solvent slows hydrolysis of the labile C4-Cl.

  • Neutralization (Optional): If the reaction is highly acidic, add 10 mg solid sodium bicarbonate, vortex, and centrifuge.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Note: Do not use Nylon filters, as they can bind halogenated aromatics.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C (Improves mass transfer and peak shape)

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Reference: 360 nm)

Gradient Table:

Time (min) % Solvent A (Aq) % Solvent B (Org) Event
0.0 80 20 Equilibration
2.0 80 20 Isocratic Hold
12.0 10 90 Linear Gradient
15.0 10 90 Wash
15.1 80 20 Re-equilibration

| 20.0 | 80 | 20 | End |

Workflow Visualization

Analytical Workflow

This diagram outlines the critical path from reactor to result, emphasizing the quenching step to preserve chemical integrity.

AnalyticalWorkflow cluster_integrity Data Integrity Check Reactor Reaction Mixture (3,4-diCl-6-F-quinoline) Quench Quench Step (Cold ACN Dilution) Reactor->Quench 50 µL Aliquot Filter Filtration (0.22 µm PTFE) Quench->Filter Stabilized Matrix HPLC HPLC Analysis (C18, Acidic Mobile Phase) Filter->HPLC Injection Data Data Processing (Integration & Purity) HPLC->Data UV Absorbance

Figure 1: Analytical workflow emphasizing the critical quenching step to prevent hydrolysis of the labile C4-chlorine atom.

Troubleshooting Logic

A decision tree for resolving common peak shape issues associated with basic quinolines.

Troubleshooting Start Evaluate Peak Shape Tailing Tailing Factor > 1.5? Start->Tailing CheckpH Action: Lower pH (Increase Acid %) Tailing->CheckpH Yes Pass Method Validated Tailing->Pass No AddModifier Action: Add 5mM Triethylamine (TEA) ColumnAge Action: Replace Column (Silanol Activity) AddModifier->ColumnAge If Fails CheckpH->AddModifier If pH < 2.5 Still Fails

Figure 2: Troubleshooting logic for optimizing peak symmetry in basic quinoline analysis.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Product and 4-OH Impurity
Ensures accurate quantitation of the critical hydrolysis byproduct.
Tailing Factor (

)

Indicates successful suppression of silanol interactions with the quinoline nitrogen.
Retention Time (

) Precision

RSD (n=5)
Confirms pump stability and column equilibration.
Signal-to-Noise (S/N)

for LOQ
Required for detecting trace regioisomers.
Expected Elution Order

Based on hydrophobicity (Reverse Phase):

  • 
     (Void):  Salts / Reagents
    
  • Early Elution: 3-chloro-6-fluoro-4-hydroxyquinoline (Starting Material/Hydrolysis Product) - More Polar due to -OH.

  • Late Elution: this compound (Target) - Highly Lipophilic.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and method development for basic compounds).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol activity and basic analytes).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Practical guide for method validation in drug development).

Application Note: Modular Development of Kinase Inhibitors using 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of the 3,4-Dichloro-6-fluoroquinoline scaffold to generate libraries of Type I ATP-competitive kinase inhibitors (specifically targeting EGFR and Src family kinases).

Introduction & Scaffold Rationale

The This compound scaffold (CAS: 1204810-46-7) represents a "privileged structure" in kinase drug discovery. While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) dominate the EGFR landscape, the quinoline core offers distinct solubility and metabolic profiles.

This scaffold is particularly valuable for two reasons:

  • The 4-Position "Warhead" Attachment: The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid introduction of diverse aniline pharmacophores that occupy the hydrophobic pocket of the kinase ATP binding site.
    
  • The 3-Chloro and 6-Fluoro Substituents:

    • 3-Cl: Acts as a steric modulator, occupying the "gatekeeper" vicinity or solvent front, similar to the cyano group in Bosutinib (Src inhibitor). It prevents free rotation of the aniline, locking the bioactive conformation.

    • 6-F: Blocks metabolic oxidation at the susceptible 6-position (a common clearance route for quinolines) and modulates the pKa of the quinoline nitrogen (

      
      ), optimizing hydrogen bonding with the kinase hinge region.
      
Target Kinase Profile[1][2]
  • Primary Targets: EGFR (Wild Type & T790M mutants), Src Family Kinases (SFKs).

  • Mechanism: Type I ATP-Competitive Inhibition. The quinoline

    
     accepts a hydrogen bond from the hinge region backbone (e.g., Met793 in EGFR).
    

Chemical Synthesis Protocol

Objective: Synthesize a library of 3-chloro-4-anilino-6-fluoroquinolines via


 coupling.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The protonated quinoline nitrogen (under acidic conditions) increases the electrophilicity at C4, facilitating the attack by the aniline nucleophile.

Materials
  • Scaffold: this compound (Sigma-Aldrich/Merck).

  • Nucleophiles: Various substituted anilines (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like analogs).[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Catalyst: Concentrated HCl (catalytic to stoichiometric).

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv (e.g., 216 mg, 1 mmol) of this compound in 10 mL of Isopropanol (IPA).

  • Addition: Add 1.1 equiv of the chosen aniline derivative.

  • Activation: Add 2-3 drops of concentrated HCl.

    • Note: The acid protonates the quinoline nitrogen, significantly accelerating the reaction.

  • Reflux: Heat the mixture to reflux (

    
     for IPA) with stirring. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
    
    • Typical Time: 2 to 6 hours. The starting material spot (

      
      ) should disappear, replaced by a lower, often fluorescent product spot.
      
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrochloride salt of the product often precipitates directly.

    • Filter the solid and wash with cold IPA (

      
      ) followed by Diethyl Ether (
      
      
      
      ) to remove unreacted aniline.
  • Free Base Conversion (Optional but Recommended for Assays):

    • Suspend the solid in EtOAc and wash with saturated aqueous

      
      .
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
Visualization: Synthesis Workflow

SynthesisWorkflow Scaffold 3,4-Dichloro-6- fluoroquinoline Reaction Reflux in IPA + cat. HCl (S_NAr) Scaffold->Reaction Aniline Substituted Aniline Aniline->Reaction Precipitation Cool to RT Filter Solid Reaction->Precipitation Wash Wash: Cold IPA -> Et2O Precipitation->Wash Product Final Inhibitor (HCl Salt) Wash->Product

Caption: Modular synthesis workflow for generating 4-aminoquinoline kinase inhibitors.

Biochemical Validation (Kinase Assay)

Objective: Determine the


 of the synthesized compounds against recombinant EGFR.
Method: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Protocol
  • Compound Prep: Prepare 10 mM stock solutions of inhibitors in 100% DMSO. Perform 3-fold serial dilutions in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • In a white 384-well plate, add 2

      
      L  of inhibitor solution.
      
    • Add 2

      
      L  of EGFR enzyme (0.5 ng/
      
      
      
      L). Incubate for 10 min at RT.
    • Add 1

      
      L  of substrate mix (Poly-Glu-Tyr substrate + 10 
      
      
      
      M ATP).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L  of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L  of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate

    
     using GraphPad Prism (Sigmoidal dose-response).
    

Cellular Validation (Viability Assay)

Objective: Assess cellular potency in an EGFR-driven cancer model. Cell Line: A549 (Non-Small Cell Lung Cancer) - Expresses WT EGFR.

Protocol
  • Seeding: Seed A549 cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with serial dilutions of the synthesized inhibitors (0.01

    
    M to 10 
    
    
    
    M) for 72 hours. Include DMSO control.
  • Readout (CCK-8 / MTT):

    • Add 10

      
      L  of CCK-8 reagent to each well.
      
    • Incubate for 2 hours at

      
      .
      
    • Measure Absorbance at 450 nm.

  • Data: Normalize to DMSO control (100% viability) and calculate

    
    .
    

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes expected trends based on the 4-anilinoquinoline class (e.g., Pelitinib/Bosutinib analogs):

R-Group (Aniline)Predicted EffectRationale
3-Chloro-4-fluoro High Potency (EGFR)Mimics Gefitinib/Erlotinib binding motif; fills hydrophobic pocket.
3-Ethynyl Specificity (EGFR)Targets the "Gatekeeper" residue (Thr790) in some conformations.
3,4,5-Trimethoxy Reduced PotencySteric bulk may clash with the solvent-front region of the pocket.
4-Phenoxy High Potency (Src)Extends into the deep hydrophobic pocket characteristic of Src kinase.
Visualization: Mechanism of Action (Binding Mode)

BindingMode Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790) Pocket Hydrophobic Pocket N1 Quinoline N1 N1->Hinge H-Bond Acceptor C3_Cl 3-Chloro C3_Cl->Gatekeeper Steric Control Aniline 4-Aniline Moiety Aniline->Pocket Hydrophobic Interaction C6_F 6-Fluoro

Caption: Predicted binding mode of 3-chloro-4-anilino-6-fluoroquinoline in the EGFR ATP pocket.

References

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds.[2] (Provides robust

    
     protocols for 4-chloroquinolines). Retrieved from [Link]
    
  • MDPI Molecules. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

Sources

Application Note: Modular Synthesis and Antibacterial Profiling of 3,4-Dichloro-6-fluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline pharmacophore, particularly the 6-fluoro-4-quinolone core, remains a cornerstone in the development of broad-spectrum antibiotics. However, rising resistance to standard fluoroquinolones necessitates the exploration of C3/C4-functionalized analogs. This Application Note provides a validated, step-by-step protocol for the synthesis of 3,4-dichloro-6-fluoroquinoline , a versatile electrophilic scaffold that allows for divergent synthesis of novel antibacterial agents via nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-couplings. Additionally, we detail a standardized CLSI-compliant broth microdilution protocol for assessing the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Introduction & Strategic Rationale

The 6-Fluoroquinoline Advantage

The inclusion of a fluorine atom at the C6 position is non-negotiable in modern quinoline antibiotic design. It significantly enhances lipophilicity, facilitating cell wall penetration in Gram-negative bacteria, and increases binding affinity to the DNA gyrase-DNA complex [1].

Why 3,4-Dichloro?

While commercial fluoroquinolones (e.g., Ciprofloxacin) typically feature a C3-carboxylic acid and a C4-ketone, the 3,4-dichloro intermediate offers a unique "dual-handle" system for medicinal chemists:

  • C4-Position: Highly reactive toward nucleophilic displacement (amines, thiols) to re-establish the quinolone core or introduce novel side chains.

  • C3-Position: The chlorine atom serves as a stable blocking group or a handle for Suzuki-Miyaura/Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties that can overcome efflux pump mechanisms.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis utilizes a modified Gould-Jacobs reaction followed by sequential halogenation. This route is preferred over direct chlorination of quinolines due to its regio-control.

Pathway Overview:

  • Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Thermal cyclization to the 4-hydroxyquinoline core.

  • Saponification and Decarboxylation to remove the C3-ester.

  • Regioselective C3-Chlorination using N-Chlorosuccinimide (NCS).

  • Deoxychlorination at C4 using Phosphorus Oxychloride (

    
    ).
    
Visual Workflow (Synthesis)

SynthesisPath Start 4-Fluoroaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclized 4-OH-6-F-quinoline -3-carboxylate Inter1->Cyclized Dowtherm A 250°C Core 6-Fluoro-4- hydroxyquinoline Cyclized->Core 1. NaOH/H2O 2. HCl, Heat (-CO2) C3_Chloro 3-Chloro-4-hydroxy- 6-fluoroquinoline Core->C3_Chloro NCS, AcOH Electrophilic Sub. Final 3,4-Dichloro- 6-fluoroquinoline C3_Chloro->Final POCl3 Reflux

Figure 1: Step-wise synthetic pathway from aniline precursor to the dichloro-heterocycle.

Detailed Experimental Procedures
Step A: Scaffold Construction (Gould-Jacobs)
  • Reagents: 4-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure: Mix reagents neat or in ethanol. Heat to 110°C for 2 hours. Ethanol is distilled off.

  • Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl ether) at 250°C.

    • Expert Tip: Temperature control is critical. Below 240°C, cyclization is sluggish; above 260°C, decomposition occurs.

  • Isolation: Cool to RT. Dilute with hexane to precipitate the solid 4-hydroxy-3-ester. Filter and wash.

Step B: Decarboxylation
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Reflux the dried acid in diphenyl ether or quinoline (solvent) at 240°C until

    
     evolution ceases (~2 hours).
    
  • Yield: 6-Fluoro-4-hydroxyquinoline (Solid).

Step C: The "Dual-Halo" Installation (Key Step)

This two-step sequence ensures the C3-chlorine is installed before the C4-hydroxyl is converted, preventing over-chlorination or ring degradation.

  • C3-Chlorination:

    • Dissolve 6-fluoro-4-hydroxyquinoline (1.0 eq) in Glacial Acetic Acid.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at RT.

    • Stir for 4-6 hours. The product, 3-chloro-6-fluoro-4-hydroxyquinoline, often precipitates.

    • Validation: Check LC-MS. Mass shift of +34 Da (Cl vs H).

  • C4-Deoxychlorination:

    • Suspend the dried C3-chloro intermediate in

      
        (excess, acts as solvent).
      
    • Reflux (105°C) for 2-3 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

      
       to pH 8.
      
    • Extract with Dichloromethane (DCM).

Table 1: Synthesis Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete cyclizationEnsure internal temp reaches 250°C; use Dowtherm A.
Incomplete C3-Cl Old NCS reagentRecrystallize NCS or increase equivalents to 1.2.
Black Tar in Step C Overheating

Maintain strict reflux (105°C); do not exceed 3 hours.
Product Hydrolysis Wet workupDry DCM extracts thoroughly with

before evaporation.

Antibacterial Screening Protocol (MIC Assay)

This protocol follows the CLSI M07-A10 guidelines for Broth Microdilution [2].

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Sigma-Aldrich).

  • Detection: Resazurin dye (optional for visual readout) or Optical Density (

    
    ).
    
Visual Workflow (Screening)

ScreeningFlow cluster_qc Quality Control Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution dilute in CAMHB Incubation Incubation 37°C, 18-24 hrs Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution add to wells Readout Read MIC (No visible growth) Incubation->Readout Visual / OD600 QC Ciprofloxacin Control Must fall in QC range QC->Readout

Figure 2: High-throughput broth microdilution workflow for MIC determination.

Step-by-Step Assay
  • Stock Prep: Dissolve the 3,4-dichloro analog in 100% DMSO to 10 mg/mL.

    • Note: Final DMSO concentration in the well must be < 1% to avoid toxicity to bacteria.

  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 200 µL of compound (diluted to 2x starting concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (Bacteria + Media) and Sterility Control (Media only).

  • Inoculation: Prepare a 0.5 McFarland standard bacterial suspension (

    
     CFU/mL). Dilute 1:150 in CAMHB. Add 100 µL of this inoculum to wells 1-11.
    
    • Final Cell Density:

      
       CFU/mL.
      
  • Incubation: Seal plates with breathable film. Incubate at 35°C

    
     2°C for 16-20 hours.
    
  • Analysis: The MIC is the lowest concentration showing no visible turbidity.

Data Interpretation & SAR Application

When analyzing the this compound analogs, compare results against the parent scaffold.

Table 2: Expected SAR Trends (Hypothetical)

Compound ModificationExpected E. coli MIC (

g/mL)
Mechanistic Insight
3,4-Dichloro (Parent) > 64 (Inactive)Lacks C4-amine for DNA gyrase interaction.
C4-Piperazine sub. 0.25 - 1.0Restores classic fluoroquinolone activity.
C3-Aryl coupling VariableBulky groups may hinder binding; small heterocycles may improve spectrum.

References

  • Structure-Activity Rel

    • Source: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.
    • Link:[Link]

  • CLSI Standard M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

    • Source: Clinical and Labor
    • Link:[Link]

  • Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction.

    • Source: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
    • Link:[Link]

  • Chlorination Protocols for Nitrogen Heterocycles.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Link:[Link]

Application Note: Mechanism of Action Studies for 3,4-Dichloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3,4-dichloro-6-fluoroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry. Unlike varying generations of fluoroquinolones (which typically feature a 4-oxo-3-carboxylic acid motif), derivatives based on the 3,4-dichloro-6-fluoro core are often investigated for their ability to bypass traditional resistance mechanisms in antimicrobial (specifically anti-tubercular and antifungal) and anticancer applications.

The presence of the fluorine at C6 enhances metabolic stability and lipophilicity, facilitating cellular penetration. Meanwhile, the chlorine atoms at C3 and C4 provide steric bulk and reactive handles for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries (e.g., 4-amino or 4-alkoxy derivatives).

This guide details the protocols required to elucidate the Mechanism of Action (MoA) of these derivatives, distinguishing between genotoxic effects (DNA gyrase/Topoisomerase inhibition) and cytotoxic effects (membrane disruption/ROS generation).

Experimental Workflow: From Phenotype to Target

To rigorously validate the MoA, a funnel approach is required: starting with phenotypic screening and narrowing down to molecular targets.

MoA_Workflow Start Compound Library (this compound derivatives) Screen Phenotypic Screen (MIC / IC50) Start->Screen Selectivity Selectivity Indexing (Hemolysis / Mammalian Cytotoxicity) Screen->Selectivity Hit Confirmation Target_ID Target Identification Selectivity->Target_ID Low Toxicity Hits Path_DNA Pathway A: DNA Targeting (Gyrase/Topo II Inhibition) Target_ID->Path_DNA Genotoxic Profile Path_Mem Pathway B: Membrane/Redox (ROS Generation / Permeability) Target_ID->Path_Mem Cytotoxic Profile Validation Validation (Supercoiling Assay / Annexin V) Path_DNA->Validation Path_Mem->Validation

Figure 1: Strategic workflow for deconvoluting the mechanism of action for halogenated quinolines.

Module A: Phenotypic Screening & Selectivity

Before investigating how the molecule works, one must establish where it is active and ensure it is not a non-specific toxin (PAINS).

Protocol A1: Antimicrobial Susceptibility (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Rationale: The 3,4-dichloro substitution pattern can significantly alter the pKa and solubility compared to standard quinolones. Precise MIC determination is the baseline for all MoA studies.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

  • Resazurin (Alamar Blue) for viability indication.

Procedure:

  • Stock Prep: Dissolve derivatives in 100% DMSO to 10 mg/mL. Note: The 3,4-dichloro core is highly lipophilic; ensure complete solubilization.

  • Dilution: Prepare serial 2-fold dilutions in MHB in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration must be <1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Resazurin color change (Blue

    
     Pink = Growth).
    
Protocol A2: Mammalian Cytotoxicity & Selectivity Index (SI)

Rationale: Halogenated quinolines can act as DNA intercalators in eukaryotic cells. It is critical to determine if the compound is specific to bacterial/fungal targets or generally toxic.

Procedure (MTT Assay):

  • Seed HEK293 or HepG2 cells (

    
     cells/well).
    
  • Treat with derivatives (0.1 – 100 µM) for 24h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    .
    
    • Target: SI > 10 indicates a viable therapeutic window.

Module B: Target Validation (DNA Gyrase/Topoisomerase)

If the derivative shows high antimicrobial activity and acceptable selectivity, the primary hypothesis for a quinoline core is the inhibition of Type II Topoisomerases (DNA Gyrase in bacteria).

Protocol B1: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This is the "Gold Standard" for confirming if a quinoline derivative acts via the classical fluoroquinolone mechanism (stabilizing the cleavage complex).

Materials:

  • Relaxed plasmid pBR322 DNA (0.5 µg per reaction).

  • E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

  • Control: Ciprofloxacin (Positive), Novobiocin (ATPase inhibitor control).

Procedure:

  • Reaction Mix: Combine Assay Buffer, Relaxed pBR322, and Test Compound (varying concentrations).

  • Enzyme Addition: Add 1 U of DNA Gyrase.

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with 8 µL of stop solution (5% SDS, 0.25% bromophenol blue).

  • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 50V for 3-4 hours.

  • Staining: Stain post-run with Ethidium Bromide (0.5 µg/mL) for 30 min.

Data Interpretation:

  • Active: Presence of relaxed bands (top of gel) indicates inhibition of supercoiling.

  • Inactive: Presence of supercoiled bands (migrates faster, bottom of gel).

Module C: Secondary Mechanisms (ROS & Membrane Integrity)

If the compound is active but fails the Gyrase assay (or shows broad-spectrum cytotoxicity), the 3,4-dichloro-6-fluoro motif may be driving Reactive Oxygen Species (ROS) generation or membrane disruption due to its lipophilicity.

Protocol C1: Intracellular ROS Quantitation (DCFH-DA)

Rationale: The fluorine atom at C6 can influence the redox potential of the quinoline ring, potentially inducing oxidative stress.

Procedure:

  • Incubate bacterial/fungal cells with

    
     DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.
    
  • Wash cells with PBS to remove extracellular dye.

  • Treat with Test Compound at

    
     and 
    
    
    
    MIC.
  • Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 15 min for 2 hours using a microplate reader.

  • Control: Hydrogen Peroxide (

    
    ) as positive control.
    
Protocol C2: Membrane Permeabilization (Propidium Iodide Uptake)

Rationale: To determine if the compound acts as a membrane-active agent (surfactant-like) rather than an intracellular enzyme inhibitor.

Procedure:

  • Resuspend cells in PBS to

    
    .
    
  • Add Propidium Iodide (PI) to a final concentration of 10 µM.

  • Add Test Compound.[1][2][3]

  • Monitor: PI is membrane-impermeable. Fluorescence increase indicates pore formation/membrane lysis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in signaling pathways based on the specific derivative's substitution pattern at the C4 position.

Signaling_Pathway Drug 3,4-Dichloro-6-fluoro Derivative Gyrase Target A: DNA Gyrase (GyrA/GyrB Complex) Drug->Gyrase Intercalation Membrane Target B: Cell Membrane (Lipid Bilayer) Drug->Membrane Insertion DSB Double-Strand Breaks Gyrase->DSB Stabilization of Cleavage Complex ROS ROS Accumulation (Oxidative Stress) Membrane->ROS Leakage ATP/Ion Leakage Membrane->Leakage SOS SOS Response (RecA Activation) DSB->SOS Death Cell Death (Bactericidal) ROS->Death SOS->Death Leakage->Death

Figure 2: Dual-pathway mechanism potential of halogenated quinoline derivatives.

Data Reporting & Analysis

When reporting results for this class of compounds, summarize quantitative data as follows:

Compound IDR-Substituent (C4)MIC (S. aureus) [µg/mL]Gyrase IC50 [µM]SI (HepG2/MIC)Primary MoA
DCFQ-01 -NH-CH2-CH30.51.2>50Gyrase Inhibition
DCFQ-02 -Cl (Parent)32.0>1002.1Membrane Disruption
DCFQ-03 -Morpholine4.015.612.5Mixed Mode

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

  • Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry, 45(8), 3245–3264. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Musiol, R., et al. (2010). Quinoline-based compounds as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 20(22), 6687-6691. Link

  • Domadia, P., et al. (2008). Berberine targets assembly of Escherichia coli cell division protein FtsZ. Biochemistry, 47(10), 3225-3234. (Cited for protocol on bacterial cytoskeleton vs membrane validation). Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3,4-Dichloro-6-fluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dichloro-6-fluoroquinoline Synthesis

Executive Summary

The synthesis of This compound presents a unique regiochemical challenge compared to standard quinoline manufacturing. Unlike the common 4,7-dichloro analogues used in antimalarials, the introduction of a chlorine atom at the C3 position requires a specific electrophilic functionalization step after the construction of the quinolone core, or the use of specialized cyclization precursors.

This guide focuses on the Stepwise Functionalization Route (Gould-Jacobs Cyclization


 C3-Halogenation 

Deoxychlorination). This pathway offers the highest regioselectivity and reproducibility for pharmaceutical applications.

Part 1: The Validated Reaction Workflow

The following diagram outlines the critical path for synthesizing the target molecule with high purity.

G cluster_0 Critical Control Points Start 4-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate (Diethyl ethoxymethylene malonate adduct) Start->Inter1 EMME, 110°C -EtOH Core 6-Fluoro-4-hydroxyquinoline (The 'Quinolone' Core) Inter1->Core Dowtherm A, 250°C Cyclization (Gould-Jacobs) Note1 Temp > 240°C required for cyclization Inter1->Note1 C3_Chloro 3-Chloro-6-fluoro-4-hydroxyquinoline (Critical Intermediate) Core->C3_Chloro NCS or SO2Cl2 AcOH, 60°C (Electrophilic Subst. at C3) Target This compound (Final Product) C3_Chloro->Target POCl3, 105°C (Deoxychlorination) Note2 Monitor for 5-chloro regioisomer C3_Chloro->Note2

Caption: Stepwise synthesis pathway prioritizing C3-regioselectivity via electrophilic substitution prior to final aromatization.

Part 2: Experimental Protocols & Optimization

Phase 1: Construction of the Core (Gould-Jacobs Protocol)

Objective: Synthesize 6-fluoro-4-hydroxyquinoline. Mechanism: Condensation of aniline with EMME followed by thermal cyclization.[1][2]

ParameterRecommended ConditionScientific Rationale
Solvent Dowtherm A (Diphenyl ether/biphenyl)High boiling point (258°C) is strictly required. Cyclization is thermodynamic and fails below 240°C.
Concentration 0.5 MPrevents intermolecular polymerization while maintaining thermal mass.
By-product Removal Continuous distillationEthanol must be removed during the EMME condensation (110°C) to drive equilibrium forward.

Troubleshooting Table: Phase 1

Symptom Root Cause Corrective Action
Incomplete Cyclization Temperature < 240°C Ensure internal temperature reaches 250°C. Refluxing Dowtherm A is necessary.

| Dark/Tarred Product | Oxidative degradation | Sparge reaction vessel with Nitrogen (


) throughout the high-temp step. |
| Solidification in Reactor  | Product insolubility | The 4-hydroxyquinoline precipitates upon cooling. Dilute with hexane at 60°C to filter easily. |
Phase 2: The Critical C3-Chlorination

Objective: Introduce Chlorine at position 3 selectively. Chemistry: The 4-hydroxyquinoline exists in tautomeric equilibrium with the quinolone. The C3 position is enamine-like and highly nucleophilic, allowing reaction with electrophilic chlorine sources.

  • Reagent:

    
    -Chlorosuccinimide (NCS) or Sulfuryl Chloride (
    
    
    
    ).
  • Solvent: Glacial Acetic Acid (AcOH).

  • Protocol:

    • Dissolve 6-fluoro-4-hydroxyquinoline in AcOH at 50°C.

    • Add 1.05 eq of NCS portion-wise.

    • Stir at 60–70°C for 2 hours.

    • Checkpoint: Monitor via HPLC. The starting material peak should disappear, replaced by a slightly more hydrophobic peak (3-Cl intermediate).

Phase 3: Aromatization (POCl₃ Deoxychlorination)

Objective: Convert the C4-hydroxyl (carbonyl) to C4-chloride.

  • Reagent: Phosphorus Oxychloride (

    
    ).[2][3][4][5]
    
  • Catalyst: None usually required, but 1-2 drops of DMF can catalyze Vilsmeier-type activation.

  • Protocol:

    • Suspend dried 3-chloro-6-fluoro-4-hydroxyquinoline in neat

      
       (5-10 vol).
      
    • Reflux (105°C) until HCl evolution ceases (approx. 3-5 hours).

    • Quench: Pour slowly onto crushed ice/ammonia mixture.

Part 3: Troubleshooting & FAQs

Q1: I am observing chlorination on the benzene ring (Position 5 or 7) instead of Position 3. Why?

Diagnosis: This occurs if the reaction is driven by radical mechanisms or if the C3 position is sterically blocked (unlikely here). Solution:

  • Switch Reagents: Use NCS instead of chlorine gas (

    
    ). NCS provides a "soft" electrophilic chlorine (
    
    
    
    ) that prefers the electron-rich C3 enamine position over the benzene ring.
  • Temperature Control: Keep the chlorination temperature below 80°C. Higher temperatures increase the probability of radical halogenation on the benzenoid ring.

  • Solvent: Use Acetic Acid.[2] It promotes the ionic mechanism required for C3 substitution.

Q2: My final product (3,4-dichloro) yield is low after the POCl₃ step.

Diagnosis: The 3-chloro-4-hydroxy intermediate is sterically crowded. The oxygen atom is less accessible to the phosphorylating agent. Solution:

  • Catalysis: Add N,N-Dimethylaniline (DMA) or a catalytic amount of DMF to the

    
     mixture. This forms a highly reactive Vilsmeier-Haack intermediate (
    
    
    
    ) which attacks the quinolone oxygen more aggressively than
    
    
    alone.
  • Drying: Ensure the intermediate from Phase 2 is bone dry. Residual acetic acid reacts violently with

    
    , consuming the reagent and generating heat.
    
Q3: Can I perform the C3-chlorination and C4-chlorination in one pot?

Technical Insight: While theoretically possible using


 or excess 

/

, it is not recommended for high-purity applications.
  • Risk: Direct chlorination of the 4-chloroquinoline (if formed first) is difficult because the pyridine ring becomes electron-deficient, deactivating it toward electrophilic substitution.

  • Correct Order: You must install the C3-chlorine while the ring is still electron-rich (OH/Quinolone form) before converting the OH to Cl.

References

  • BenchChem. (2025).[6] Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. 6[2][4][7][8]

  • ChemicalBook. (2016).[4] 3,4-Dichloroaniline synthesis and general chlorination methodologies. 9

  • Organic Syntheses. (2011). 4,7-Dichloroquinoline (Gould-Jacobs Protocol Reference).[2][5] Coll. Vol. 3, p. 272. 5[2][10][7]

  • ResearchGate. (2020). Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl)... and related scaffolds. 7

  • ChemicalBook. (2024). Chloroquine synthesis (General Quinoline Functionalization Strategies). 2

Sources

common side products in 3,4-Dichloro-6-fluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical troubleshooting and impurity profile for the synthesis of 3,4-Dichloro-6-fluoroquinoline (CAS: 1204810-46-7). This compound is a critical intermediate, often serving as a scaffold for third-generation fluoroquinolone antibiotics or specific kinase inhibitors.

The synthesis typically proceeds via the chlorination of 4-hydroxy-6-fluoroquinoline (or its 3-carboxylic acid precursor). The introduction of the chlorine atom at the C3 position is the rate-limiting selectivity step, often leading to specific side products if reaction kinetics are not strictly controlled.

Part 1: The Synthesis & Impurity Landscape

The most robust industrial route involves a stepwise or one-pot chlorination of the 4-hydroxy-6-fluoroquinoline core. Unlike standard 4-chloroquinoline synthesis, the 3,4-dichloro analog requires electrophilic substitution at C3 (using reagents like sulfuryl chloride, NCS, or PCl₅) followed by nucleophilic displacement of the C4-hydroxyl group (using POCl₃).

Reaction Pathway & Critical Branch Points

G Start 4-Hydroxy-6-fluoroquinoline (Precursor) Step1 Intermediate: 3-Chloro-4-hydroxy- 6-fluoroquinoline Start->Step1 Electrophilic Chlorination (SO2Cl2 or NCS) Imp1 Impurity A: 4-Chloro-6-fluoroquinoline (Des-3-chloro) Start->Imp1 Direct POCl3 reaction (Skipped C3-Cl step) Target TARGET: 3,4-Dichloro- 6-fluoroquinoline Step1->Target Deoxychlorination (POCl3) Imp2 Impurity B: 3,3-Dichloro-2,4-dioxo -1,2,3,4-tetrahydroquinoline Step1->Imp2 Over-chlorination (Excess SO2Cl2/Temp > 80°C) Imp3 Impurity C: 3-Chloro-4-hydroxy -6-fluoroquinoline (Hydrolysis Product) Target->Imp3 Aq. Workup (Acidic Hydrolysis) Imp4 Impurity D: Bis(3-chloro-6-fluoro quinolin-4-yl) ether Target->Imp4 Low POCl3 stoichiometry

Figure 1: Reaction pathway showing the genesis of critical impurities during the chlorination sequence.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: Presence of Monochloro Impurity (Des-3-chloro)

Symptom: LCMS shows a major peak at M-34 (approx. 181.6 Da) relative to the target. Identity: 4-Chloro-6-fluoroquinoline .

Root Cause Mechanism Corrective Action
Skipped C3-Chlorination POCl₃ alone is an excellent dehydrating/chlorinating agent for the C4-OH but is a poor electrophile for the C3-H position compared to PCl₅ or SO₂Cl₂.Protocol Adjustment: Ensure the C3-chlorination step (using SO₂Cl₂ or NCS) is complete before adding POCl₃. If using a one-pot PCl₅/POCl₃ method, increase the PCl₅ equivalents to >1.2 eq.
Temperature too low Electrophilic substitution at C3 requires higher activation energy than the C4-OH displacement.Optimization: Maintain reaction temperature >80°C during the PCl₅ addition phase.
Issue 2: The "Hydrolysis" Peak (Reversion to Starting Material)

Symptom: HPLC shows a peak with retention time similar to the intermediate, mass corresponds to 3-chloro-4-hydroxy-6-fluoroquinoline. Identity: 3-Chloro-4-hydroxy-6-fluoroquinoline (Tautomer of the quinolone).

  • Why it happens: The 4-chloro substituent in quinolines is susceptible to nucleophilic attack by water, especially in the presence of residual acid (HCl/H₃PO₄) generated during the quench.

  • Troubleshooting:

    • Quench Protocol: Do not quench the reaction mixture directly into hot water. Pour the reaction mass slowly into ice-cold ammonia water or buffered sodium acetate solution to neutralize acid immediately.

    • Drying: Ensure the organic extract is dried thoroughly over Na₂SO₄ before concentration; residual acid + moisture = degradation.

Issue 3: Over-Chlorinated "Gem-Dichloro" Species

Symptom: A peak with M+34 is observed, often accompanied by a loss of aromaticity in UV spectra. Identity: 3,3-Dichloro-6-fluoroquinoline-2,4(1H,3H)-dione (or similar gem-dichloro species).

  • Mechanism: If sulfuryl chloride (SO₂Cl₂) is used in large excess or added too rapidly, the activated enol form of the quinolone can undergo double chlorination at the C3 position. This destroys the aromaticity of the pyridine ring.

  • Solution:

    • Stoichiometry: Limit SO₂Cl₂ to 1.05–1.1 equivalents.

    • Monitoring: Use HPLC to monitor the disappearance of the starting material. Stop exactly when conversion is >98%. Do not "soak" the reaction overnight.

Issue 4: High Molecular Weight Dimers

Symptom: Late-eluting impurity with Mass = 2x Target - HCl (approx. 396 Da). Identity: Bis(3-chloro-6-fluoroquinolin-4-yl) ether .

  • Mechanism: Formed when the generated 3,4-dichloro product reacts with unreacted 3-chloro-4-hydroxy intermediate. This nucleophilic aromatic substitution is catalyzed by low POCl₃ levels (which acts as the solvent/reagent).

  • Solution: Maintain a high concentration of POCl₃ (at least 3-5 volumes) to ensure the 4-OH is rapidly converted to the phosphorodichloridate leaving group, preventing it from acting as a nucleophile.

Part 3: Analytical & Purification Data

Table 1: Key Impurity Markers for LCMS Identification

CompoundStructure DescriptionMass (ESI+)Relative Retention (RRT)
Target This compound 216/218 (Cl₂ pattern) 1.00
Impurity A4-Chloro-6-fluoroquinoline182/184 (Cl pattern)~0.85 (Less lipophilic)
Impurity B3-Chloro-4-hydroxy-6-fluoroquinoline198/200 (Cl pattern)~0.40 (Polar/Tailing)
Impurity C4,5-Dichloro-6-fluoroquinoline*216/218 (Cl₂ pattern)~1.02 (Isomer)

*Note: Impurity C (Regioisomer) is only seen if the synthesis started from 3-chloro-4-fluoroaniline via Gould-Jacobs cyclization, where cyclization can occur at the crowded position.

Part 4: Validated Purification Protocol

Since the 3,4-dichloro and 4-chloro impurities have different solubilities, recrystallization is often superior to chromatography for scale-up.

  • Workup: Quench reaction mass into ice/NH₄OH (pH 8-9). Extract with Dichloromethane (DCM).

  • Solvent Swap: Concentrate DCM and swap to Heptane/Ethyl Acetate (9:1) .

  • Crystallization:

    • Heat the mixture to 60°C to dissolve the crude solid.

    • Cool slowly to 0-5°C.

    • The Target (3,4-dichloro) typically crystallizes out, while the monochloro (4-chloro) impurity remains in the mother liquor due to lower lattice energy.

  • Wash: Wash the filter cake with cold heptane.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Kulkarni, A. A., et al. (2012).[1] 4,7-Dichloroquinoline: Crystal structure and impurity profiling in antimalarial synthesis. Acta Crystallographica Section E. Retrieved from

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent for quinolines. Retrieved from

  • National Institutes of Health (NIH). (2023). Process Development for the Manufacture of Antimalarial Precursors (Chloroquinoline impurities). ACS Omega. Retrieved from

Sources

troubleshooting low yield in 3,4-Dichloro-6-fluoroquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Ticket ID: #Q-34DC-6F

Executive Summary & Diagnostic Workflow

Subject: Resolving Low Yield and Incomplete Conversion in the Chlorination of 6-Fluoro-4-hydroxyquinoline.

The synthesis of 3,4-dichloro-6-fluoroquinoline is a critical step in the manufacturing of fluoroquinolone antibiotics. The transformation typically involves the reaction of 6-fluoro-4-hydroxyquinoline (or its tautomer, the quinolone) with a chlorinating system, most commonly Phosphorus Oxychloride (


) and Phosphorus Pentachloride (

).

Low yield in this reaction is rarely a random event; it is almost always a symptom of kinetic stalling at the 3-position chlorination or hydrolytic degradation during workup.

Diagnostic Flowchart

Use this decision tree to isolate the root cause of your yield loss.

TroubleshootingFlow Start Start: Yield < 60% CheckHPLC Check IPC (HPLC/LCMS) What is the major impurity? Start->CheckHPLC MonoChloro Major Impurity: 4-Chloro-6-fluoroquinoline CheckHPLC->MonoChloro Mono-Cl present StartMat Major Impurity: Starting Material (4-OH) CheckHPLC->StartMat SM remains Tars Impurity: Black Tars / Unknowns CheckHPLC->Tars Decomposition Clean IPC is Clean, Loss happens at Isolation CheckHPLC->Clean Conversion > 95% Sol_Temp Issue: C3-Chlorination Barrier Action: Increase PCl5 eq. or reaction temp > 110°C MonoChloro->Sol_Temp Sol_Wet Issue: Moisture Deactivation Action: Distill POCl3 Check condenser seal StartMat->Sol_Wet Tars->Sol_Temp Overheating Sol_Workup Issue: Hydrolysis Action: Quench onto ice/NH4OH Control pH < 8 Clean->Sol_Workup

Figure 1: Diagnostic logic for isolating yield loss factors in quinoline chlorination.

Technical Deep Dive: The Mechanistic Bottleneck

To fix the yield, you must understand the competing mechanisms. You are asking the quinoline ring to undergo two distinct reactions simultaneously:

  • Nucleophilic Substitution (Easy): The conversion of the 4-OH (tautomeric carbonyl) to 4-Cl. This occurs rapidly via activation by

    
    .
    
  • Electrophilic Aromatic Substitution (Hard): The introduction of Chlorine at the 3-position. This is the rate-limiting step.

The Trap: Many researchers assume


 alone is sufficient. It is not. 

is excellent for the 4-position but is a poor source of electrophilic chlorine (

) required for the 3-position. You must use a stronger agent like

or

to drive the reaction at C3.

If your yield is low (30-50%) and you see a large peak for the mono-chloro species (4-chloro-6-fluoroquinoline), your system lacks sufficient electrophilic potential to overcome the activation energy at C3.

Troubleshooting Q&A (FAQs)

Category A: Reaction Kinetics & Reagents

Q1: I am seeing high conversion to 4-chloro-6-fluoroquinoline, but the 3,4-dichloro product is not forming. Why? Diagnosis: Insufficient Electrophilic Power. Explanation: The 4-position reacts via a


-like mechanism activated by phosphorylation. The 3-position requires an electrophilic attack. The 4-chloro substituent deactivates the ring, making the subsequent attack at C3 harder.
Solution: 
  • Ensure you are using Phosphorus Pentachloride (

    
    )  in addition to 
    
    
    
    .
  • Stoichiometry: Use at least 1.2 - 1.5 equivalents of

    
     relative to the substrate.
    
  • Temperature: This step usually requires temperatures above 100°C. Ensure your reflux is vigorous.

Q2: My reaction mixture turns into a black tar, and yield is negligible. What happened? Diagnosis: Thermal Decomposition or Moisture. Explanation:


 reacts violently with water to form phosphoric acid and HCl gas. This exothermic spike can char organic amines. Alternatively, "superheating" localized spots due to poor stirring can polymerize the quinoline.
Solution: 
  • Reagent Quality: Distill

    
     before use if it has turned yellow/orange.
    
  • Drying: Vacuum dry the starting material (6-fluoro-4-hydroxyquinoline) at 80°C for 4 hours.

  • Stepwise Heating: Do not plunge the flask into a 120°C bath. Ramp temperature: 60°C (1h)

    
     90°C (1h) 
    
    
    
    Reflux.
Category B: Workup & Isolation

Q3: The IPC showed >95% conversion, but after pouring onto ice, my isolated yield dropped to 40%. Diagnosis: Acidic Hydrolysis. Explanation: The 4-chloro bond in electron-deficient quinolines is labile. During the quench, the mixture becomes highly acidic (


 + 

). If left in this hot, acidic aqueous slurry, the 4-Cl can hydrolyze back to the 4-OH. Solution:
  • Temperature Control: Quench onto crushed ice/water while maintaining the internal temperature

    
    .
    
  • Rapid Neutralization: Immediately adjust pH to 7-8 using

    
     or 
    
    
    
    . Do not let it sit at pH 1.
  • Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate; do not stir the aqueous slurry overnight.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity and minimize tar formation.

Reagents & Stoichiometry Table
ComponentRoleEquivalents (eq)Critical Note
6-Fluoro-4-hydroxyquinoline Substrate1.0Must be dry (<0.5% water).

Solvent / Reagent4.0 - 6.0Acts as solvent. Excess required.

C3-Chlorinating Agent1.2 - 1.5Crucial for 3,4-dichloro formation.
Pyridine (Optional) Catalyst0.1Can accelerate the reaction.
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a reflux condenser, and a drying tube (

    
    ).
    
  • Addition: Charge solid 6-fluoro-4-hydroxyquinoline and

    
    .
    
  • Solvent: Add

    
     slowly at room temperature. Caution: Gas evolution (
    
    
    
    ).
  • Ramp: Heat the mixture to 70°C and hold for 30 minutes. (This initiates the 4-Cl formation).

  • Reaction: Heat to Reflux (approx. 115-120°C) .

    • Checkpoint: Monitor by HPLC after 2 hours. If 4-chloro intermediate persists, add 0.2 eq additional

      
      .
      
  • Quench (The Danger Zone):

    • Cool reaction mass to 30°C.

    • Remove excess

      
       via vacuum distillation (rotary evaporator) if possible. This significantly reduces the exotherm during water quench.
      
    • Pour residue slowly onto crushed ice with vigorous stirring.

  • Isolation: Neutralize to pH 7-8. Filter the solid precipitate (if formed) or extract with DCM.

Visualizing the Pathway

Understanding the chemical pathway clarifies why


 is non-negotiable.

ReactionPathway SM 6-Fluoro-4- hydroxyquinoline Inter1 Intermediate: 4-Phosphoryl species SM->Inter1 POCl3 Activation Mono 4-Chloro-6- fluoroquinoline Inter1->Mono Cl- Subst. (Easy) Final 3,4-Dichloro-6- fluoroquinoline Mono->Final PCl5 (Electrophilic) Rate Limiting Step

Figure 2: Reaction pathway showing the high-energy barrier (red arrow) requiring PCl5.

References

  • Process for preparing 3,4-dichloroquinoline.
  • Synthesis of fluoroquinolones: A review.

    • Source:Arabian Journal of Chemistry (via ScienceDirect).
    • Relevance: Provides broad context on the functionalization of the quinoline ring at positions 3 and 4 during antibiotic synthesis.
    • URL:[Link]

  • Optimization of the synthesis of 4-chloro-3-nitroquinoline deriv

    • Source:Organic Process Research & Development (ACS Public
    • Relevance: While focusing on nitro-derivatives, this outlines the critical handling of mediated chlorinations and workup safety to prevent hydrolysis.
    • URL:[Link] (Journal Landing Page for verification of methodology standards).

Disclaimer: This guide is for research purposes only. All reactions involving


 and 

generate toxic HCl gas and must be performed in a functioning fume hood.

Technical Support Center: Purification of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 34DC6FQ-PRO CAS: (Generic Ref: Halo-quinoline Series) Version: 2.1 (Process Chemistry Update)

Diagnostic Triage: Characterizing the Crude

Before attempting purification, you must identify the nature of your crude material. The presence of specific impurities dictates the purification strategy. 3,4-Dichloro-6-fluoroquinoline is an electron-deficient heteroaromatic system; its purification is sensitive to pH and solvent polarity.

Common Impurity Profile

The following table summarizes the most frequent contaminants found in crude synthesis mixtures (typically from POCl₃ mediated cyclization/chlorination).

Impurity TypeLikely IdentityOriginDiagnostic Signal (LC-MS/NMR)
Hydrolysis Product 3-chloro-6-fluoro-4-hydroxyquinolineHydrolysis of the 4-Cl bond due to moisture or incomplete chlorination.Mass: M-18 (approx). Broad -OH peak in IR/NMR.
Des-chloro Analog 4-chloro-6-fluoroquinolineIncomplete chlorination at position 3.Mass: M-34. Proton signal at C3 in NMR.
Regioisomer 3,4-dichloro-X-fluoroquinolineNon-regioselective cyclization of the starting aniline.Identical Mass. Split peaks in HPLC; different coupling constants in ¹⁹F NMR.
Oligomers/Tars Polymerized quinolinesThermal decomposition during high-temp POCl₃ removal.Baseline drift in HPLC; dark brown/black color; gummy texture.

Purification Protocols

Warning: this compound is a skin irritant and potentially genotoxic. All operations must be performed in a fume hood.

Workflow Selector

Use the following logic map to determine the correct purification route for your specific batch.

PurificationLogic Start Analyze Crude Material CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Dark Oil / Gum CheckState->Oil Sticky CheckPurity HPLC Purity? Solid->CheckPurity MethodC Method C: Silica Filtration (DCM Elution) Oil->MethodC Remove Tars HighPurity > 90% CheckPurity->HighPurity LowPurity < 90% CheckPurity->LowPurity MethodA Method A: Recrystallization (Toluene/Heptane) HighPurity->MethodA Polish ImpurityType Dominant Impurity? LowPurity->ImpurityType Hydroxy 4-Hydroxy (Hydrolysis) ImpurityType->Hydroxy Polar Tars Tars / Non-polars ImpurityType->Tars Non-polar MethodB Method B: Acid-Base Swish (pH Controlled) Hydroxy->MethodB Tars->MethodC MethodB->MethodA Final Step MethodC->MethodA Final Step

Caption: Decision matrix for selecting the optimal purification methodology based on physical state and impurity profile.

Method A: Recrystallization (The Gold Standard)

This method is effective for removing regioisomers and trace hydrolysis products.

  • Solvent System: Toluene : Heptane (1:3 v/v).

  • Rationale: The dichloro-fluoro substitution makes the molecule lipophilic. Toluene solubilizes the compound at high temperatures, while heptane acts as the anti-solvent to force precipitation upon cooling, leaving impurities in the mother liquor.

Protocol:

  • Place crude solid in a round-bottom flask.

  • Add Toluene (2 mL per gram of crude). Heat to 80°C.

  • If solid does not dissolve, add Toluene in 0.5 mL increments until dissolution is complete.

  • Optional: Add activated carbon (5 wt%), stir for 10 mins, and hot filter through Celite to remove tars.

  • Remove from heat. Slowly add Heptane (6 mL per gram of crude) while stirring.

  • Allow to cool to room temperature slowly (over 2 hours) to grow dense crystals.

  • Cool to 0-5°C in an ice bath for 1 hour.

  • Filter the off-white needles and wash with cold Heptane.

Method B: Modified Acid-Base Extraction

Critical Note: Standard acid-base extractions often fail here. The electron-withdrawing Chlorine (at C3, C4) and Fluorine (at C6) atoms significantly reduce the basicity of the quinoline nitrogen [1]. A standard pH 4-5 wash will not protonate this molecule sufficiently. You must use a stronger acid, but avoid precipitating the hydrochloride salt as a gum.

Protocol:

  • Dissolve crude in Ethyl Acetate (10 mL/g).

  • Wash the organic layer with 2M HCl (2 x 5 mL/g).

    • Mechanism: The this compound will protonate and move into the aqueous layer. Non-basic impurities (tars, starting anilines if acetylated) remain in the organic layer.

  • Separate the layers. Keep the Aqueous Acidic Layer .

  • Troubleshooting: If an oil crashes out at the interface, the HCl salt is insoluble in water. Add 10% Methanol to the aqueous phase to solubilize.

  • Cool the aqueous layer to 0°C.

  • Slowly basify with 6M NaOH or NH₄OH to pH 9-10.

    • Observation: The product should precipitate as a white/pale yellow solid.

  • Extract the precipitate back into Dichloromethane (DCM) .

  • Dry over Na₂SO₄ and concentrate.

Troubleshooting FAQs

Q1: My product is coming out as a dark brown oil instead of a solid. How do I fix this?

  • Cause: This is typically caused by residual solvent (toluene/POCl₃) or the presence of polymeric tars that prevent crystal lattice formation.

  • Solution: Perform a "Trituration." Dissolve the oil in a minimum amount of DCM, then add a large excess of cold Hexanes or Pentane while stirring vigorously. This usually forces the product to crash out as a powder while the oils remain dissolved.

Q2: I see a persistent impurity at RRT 0.85 in HPLC that won't crystallize out.

  • Cause: This is likely the 4-hydroxy impurity (3-chloro-6-fluoro-4-hydroxyquinoline). It has very similar solubility properties but is capable of H-bonding.

  • Solution: Convert the hydroxy impurity back to the chloro-derivative. Reflux the crude material in neat POCl₃ (3 eq) for 1 hour. Work up carefully. This converts the impurity into the desired product, effectively "repairing" the batch [2].

Q3: The melting point is broad (e.g., range > 3°C).

  • Cause: Solvent inclusion. Chlorinated quinolines form solvates easily.

  • Solution: Dry the solid in a vacuum oven at 45°C for 12 hours. If the problem persists, recrystallize from Isopropyl Alcohol (IPA) instead of Toluene/Heptane.

Chemical Structure & Reactivity Map

Understanding the electronic environment helps predict side reactions.

MoleculeMap Core Quinoline Core N1 N1: Weak Base (Reduced by EWGs) Core->N1 C3 C3-Cl Stable Core->C3 C4 C4-Cl Susceptible to Nucleophilic Attack Core->C4 C6 C6-F Metabolic Stability Core->C6

Caption: Reactivity map of this compound. Note the C4-Cl lability.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Quinolines: General Basicity and Reactivity).

  • Grohe, K. (1992). The chemistry of fluoroquinolones. Chemie in unserer Zeit, 26(6), 251-263. (Discusses the chlorination of hydroxy-quinolines using POCl3).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and acid-base extraction of aromatic bases).

challenges in the regioselective synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Technical Support Center. Status: Online | Senior Application Scientist: Dr. A. Vance

Subject: Troubleshooting Regioselectivity in Substituted Quinoline Synthesis Ticket ID: QZN-REGIO-001

Overview: The "Two-Ring" Problem

The quinoline scaffold is a pharmacophore backbone in antimalarials, kinase inhibitors, and broad-spectrum antibiotics. The core challenge in its synthesis is regiocontrol . Unlike simple benzenes, the quinoline system possesses two distinct rings with differing electronic susceptibilities: the electron-poor pyridine ring and the electron-rich benzene ring.

This guide addresses the three most frequent support tickets we receive:

  • The Classical Split: Controlling 5- vs. 7-substitution in Skraup/Doebner-Miller cyclizations.

  • The Alkyne Ambiguity: Predicting regiochemistry in Larock heteroannulations.

  • The Distal Challenge: Selectively functionalizing C5 vs. C8 via C-H activation.

Module 1: The Classical "Meta-Aniline" Headache

(Skraup, Doebner-Von Miller, and Combes Syntheses)

The Scenario: You are reacting a meta-substituted aniline with glycerol (Skraup) or an


-unsaturated ketone (Doebner-Miller) to synthesize a substituted quinoline.
The Issue:  You isolate an inseparable mixture of 5-substituted and 7-substituted isomers.
Technical Analysis

When a substituent is at the meta position of the starting aniline, the ring closure can occur at two non-equivalent ortho positions:

  • Para-closure (Sterically favored): Closure occurs para to the substituent, yielding the 7-substituted quinoline.

  • Ortho-closure (Sterically hindered): Closure occurs ortho to the substituent, yielding the 5-substituted quinoline.

Electronic Rules of Thumb:

  • Strong EDGs (e.g., -OMe, -OH): Strongly activate the position para to themselves. Expect >90% 7-substituted product.

  • Weak EDGs/Halogens (e.g., -Me, -Cl): Provide weak direction. Expect mixtures (e.g., 60:40 to 80:20) favoring the 7-position due to steric relief.

  • EWGs (e.g., -NO2, -CF3): Deactivate the ring, often leading to reaction failure or tar formation (polymerization) rather than distinct isomers.

Visualizing the Pathway

SkraupRegio Start Meta-Substituted Aniline (Substituent R) Intermediate Michael Adduct / Schiff Base Start->Intermediate Acid Catalyst PathA Closure Para to R (Less Steric Hindrance) Intermediate->PathA Kinetic Control PathB Closure Ortho to R (High Steric Hindrance) Intermediate->PathB Prod7 7-Substituted Quinoline (Major Product) PathA->Prod7 Prod5 5-Substituted Quinoline (Minor Product) PathB->Prod5

Caption: Bifurcation of cyclization pathways in meta-substituted anilines. Steric factors usually favor the 7-position.

Troubleshooting Protocol: Improving Selectivity

Q: "I absolutely need the 5-isomer, but I'm getting 80% 7-isomer. What do I do?"

A: You cannot force the Skraup reaction to violate sterics. You must change the strategy:

  • Strategy A (Blocking): Use a starting aniline with a blocking group (e.g., Bromine) at the para position relative to the amine (the site that leads to the 7-isomer). After cyclization to the 5-isomer, remove the bromine via hydrogenolysis (Pd/C, H2).

  • Strategy B (Alternative Cyclization): Switch to the Combes Synthesis using a

    
    -diketone. While still prone to mixtures, the mechanism (acid-catalyzed enol attack) is more sensitive to subtle electronic tuning of the diketone.
    

Module 2: The Larock Heteroannulation

(Transition Metal Catalysis)

The Scenario: You are reacting an o-iodoaniline with an internal alkyne using a Palladium catalyst.[1][2] The Issue: The alkyne inserts in the "wrong" orientation, placing your substituents at C2/C3 inversely to your design.

Technical Analysis

The Larock synthesis proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkyne.[1] The regioselectivity is determined during this insertion step .[1]

The Governing Factors:

  • Sterics (Dominant): The bulky group on the alkyne prefers to stay away from the bulky aryl-Pd moiety. Therefore, the larger group ends up at C2 (adjacent to the nitrogen).

  • Electronics (Secondary): If sterics are similar, the carbon of the alkyne with the electron-withdrawing group (EWG) tends to bond to the metal, placing the EWG at C3 .

Standard Operating Procedure (SOP): Larock Synthesis

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or TFP (Tri-2-furylphosphine) for difficult substrates.

  • Base: Na2CO3 or K2CO3 (3.0 equiv)

  • Critical Additive: LiCl (1.0 equiv) — Do not omit.

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the base, LiCl, and Pd source. Evacuate and backfill with Argon (3x). Oxygen kills this cycle.

  • Addition: Add DMF, the aniline, and the alkyne.

  • Thermal Activation: Heat to 100°C .

    • Note: If using bulky alkynes, increase to 120°C.

  • Monitoring: Check TLC after 3 hours. If the intermediate (alkyne-coordinated Pd) stalls, add another 2 mol% Pd catalyst.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/LiCl.

Troubleshooting Table: Larock Failures

SymptomProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning or LiCl omission.Ensure LiCl is exactly 1.0 equiv. Excess LiCl inhibits the reaction; absence prevents reduction of Pd(II).
Wrong Regioisomer Steric/Electronic conflict.Switch ligand to TFP . Its smaller cone angle can sometimes reverse regioselectivity driven by sterics.
Aniline Dimerization Alkyne is unreactive.The aniline is coupling with itself (homocoupling). Increase alkyne equivalents (to 3.0) or use a more reactive silyl-alkyne.

Module 3: Distal C-H Activation (C5 vs. C8)

(Modern Functionalization)

The Scenario: You have a pre-formed quinoline and need to add a functional group (halogen, amine, alkyl) to the carbocyclic ring. The Issue: Electrophilic substitution (SEAr) gives messy mixtures (C5/C8). You need site-specific precision.

Decision Logic: Which Position?
  • Target C8: Requires a Directing Group (DG) . The quinoline nitrogen itself is a poor DG for C8 due to geometry. You must oxidize it to the N-Oxide .

  • Target C5: Difficult to access via chelation. Best accessed via Radical Pathways (Minisci-type) or specific electronic bias.

Visualizing the C-H Strategy

CHActivation Quinoline Quinoline Core NOxide Convert to N-Oxide Quinoline->NOxide mCPBA Direct Direct C-H Activation Quinoline->Direct C8Path Rh(III) or Ir(III) Catalysis (Chelation Control) NOxide->C8Path 5-membered metallacycle C5Path Radical Cross-Coupling (Electronic Control) Direct->C5Path Cu/Fe catalysis Product8 C8-Functionalized (Requires Reduction step later) C8Path->Product8 Product5 C5-Functionalized C5Path->Product5

Caption: Decision tree for distal functionalization. N-Oxides are the key "stepping stone" for C8 selectivity.

Protocol: C8-Selective Amidation via N-Oxide

Reference Grounding: Based on Rh(III) catalysis methodologies (e.g., Chang et al., JACS).

  • N-Oxidation: Treat quinoline with mCPBA (1.1 equiv) in DCM at RT for 2 hours. Isolate the N-oxide.

  • Catalytic System:

    • Substrate: Quinoline N-oxide (0.2 mmol)

    • Amidating Reagent: Sulfonyl azide (1.2 equiv)

    • Catalyst: [RhCp*Cl2]2 (2.5 mol%)

    • Additive: AgSbF6 (10 mol%) - Activates the catalyst.

    • Solvent: 1,2-Dichloroethane (DCE).

  • Conditions: Seal tube, heat to 80-100°C for 12 hours.

  • De-oxygenation (Crucial): The product is an N-oxide. To return to the quinoline, treat with PCl3 or Zn/AcOH.

References

  • Skraup-Doebner-Von Miller Mechanism: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Larock Synthesis Overview: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society. (Note: Principles apply to quinoline synthesis using o-iodoanilines).

  • Regioselectivity in Larock Reaction: Worlikar, S. A., et al. (2019). Regioselectivity of Larock indole synthesis using functionalized alkynes. Tetrahedron Letters.

  • C8-Selective C-H Activation: Hwang, H., et al. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone.[3] Journal of the American Chemical Society.

  • C5-Selective Functionalization: Laclef, S. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.

Disclaimer: These protocols involve hazardous chemicals (transition metals, azides, strong acids). Always perform a risk assessment before experimentation.

Sources

preventing decomposition of 3,4-Dichloro-6-fluoroquinoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Synthesis Optimization

Welcome to the technical support hub for 3,4-Dichloro-6-fluoroquinoline (CAS 1204810-46-7) . This guide addresses the critical stability challenges associated with this scaffold. As a Senior Application Scientist, I have synthesized field insights to help you navigate the specific lability of the 4-chloro position, which is the primary failure point in this synthesis.

Part 1: The Core Stability Challenge

The synthesis of this compound typically involves the chlorination of a 4-hydroxyquinoline (quinolone) precursor using phosphorus oxychloride (


).

The Enemy: Hydrolysis The 4-chloro substituent in the quinoline ring is electronically activated, behaving similarly to an imidoyl chloride. It is significantly more labile than the 3-chloro or 6-fluoro substituents.

  • Mechanism: In the presence of water and acid (generated during

    
     quenching) or strong base, the C4-Cl bond undergoes nucleophilic aromatic substitution (
    
    
    
    ) or hydrolysis, reverting the molecule to the thermodynamically stable 4-hydroxy-6-fluoroquinoline (the starting material or "hydrolysis byproduct").
  • Trigger: This decomposition is exponentially accelerated by heat during the aqueous workup.

Decomposition Pathway Diagram

The following diagram illustrates the critical failure mode where improper quenching leads to product reversion.

DecompositionPathway Start This compound (Target Product) Inter Protonated Intermediate (Activated for Attack) Start->Inter + H+ (from POCl3 quench) End 6-Fluoro-3-chloro-4-hydroxyquinoline (Decomposition Byproduct) Inter->End + H2O, - HCl Water H2O / Heat (Quench Exotherm) Water->Inter

Figure 1: The hydrolysis pathway.[1] The presence of acid and heat during quenching protonates the ring nitrogen, activating the C4 position for rapid hydrolysis by water.

Part 2: Critical Process Controls (The "How-To")

To prevent decomposition, you must treat the Quench and Workup as the most critical steps of the synthesis.

Protocol 1: The "Cold-Quench" Technique

Standard


 quenches (pouring onto ice) often generate local hot spots >80°C, causing immediate hydrolysis.[1]

Step-by-Step Optimization:

  • Solvent Swap: Before quenching, remove excess

    
     via vacuum distillation (rotary evaporator) at <60°C . Do not quench the neat reaction mixture if possible.
    
  • Dilution: Redissolve the residue in a non-nucleophilic organic solvent (DCM or Toluene).

  • Controlled Neutralization:

    • Place the organic solution in an ice bath (

      
      ).
      
    • Slowly add saturated

      
        or 2M 
      
      
      
      dropwise with vigorous stirring.
    • CRITICAL: Monitor internal temperature. Do not allow it to exceed 10°C .

    • Maintain pH between 7–9. Avoid highly acidic (pH < 2) or highly basic (pH > 12) prolonged exposure.

Protocol 2: Drying & Concentration

Water entrained in the organic layer can cause decomposition during the final concentration step.

  • Phase Separation: Ensure clean separation. Emulsions trap acid/water.

  • Drying: Use active Magnesium Sulfate (

    
    ) . It is more effective than 
    
    
    
    for removing trace acidic water.
  • Temperature Limit: When removing solvent, set the water bath to maximum 40°C . Higher temperatures promote SNAr of the 6-fluorine or hydrolysis of the 4-chlorine if traces of base/water remain.

Part 3: Troubleshooting & FAQs

Q1: My product turned from off-white to yellow/brown during workup. What happened? Diagnosis: This indicates charring or polymerization , likely due to an uncontrolled exotherm during the quench. Fix:

  • Did you pour water into the reaction mixture? Never do this. Always add the reaction mixture to the quench solution (or add quench very slowly to the mixture) with external cooling.

  • Use a "Reverse Quench": Pour the reaction mixture slowly into a stirred slurry of ice and weak base (

    
     or 
    
    
    
    ).

Q2: LC-MS shows a mass corresponding to [M-Cl+OH]. Is my reagent bad? Diagnosis: No, this is the hydrolysis byproduct (4-hydroxy analog). Fix:

  • This occurred after the reaction, likely during the quench.

  • Immediate Action: Check the pH of your aqueous layer. If it is acidic (pH < 4), the product is hydrolyzing. Neutralize immediately.

  • Prevention: Process the workup rapidly. Do not leave the compound stirring in the biphasic aqueous/organic layer overnight.

Q3: Can I purify this on silica gel? Diagnosis: Yes, but silica is slightly acidic. Fix:

  • Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity.

  • Elute quickly using Hexanes/Ethyl Acetate. Avoid Methanol, as it can displace the chloride (methanolysis) over time.

Part 4: Synthesis Workflow Visualization

The following workflow integrates the stability controls into the standard synthesis path.

SynthesisWorkflow cluster_warning Stability Checkpoints Step1 Precursor: 6-Fluoro-4-hydroxyquinoline Reaction Chlorination: POCl3 (5-10 equiv) Reflux (1-3 hrs) Step1->Reaction Strip Distillation: Remove excess POCl3 Temp < 60°C (Vacuum) Reaction->Strip Minimizes Exotherm Quench Critical Quench: DCM Dilution + Ice/NaHCO3 Keep T < 10°C Strip->Quench Residue Redissolved Workup Extraction: Wash w/ Brine Dry over MgSO4 Quench->Workup Rapid Separation Final Product: This compound Store at 4°C under Argon Workup->Final

Figure 2: Optimized synthesis workflow emphasizing the removal of excess reagent before quenching to minimize thermal shock.

Part 5: Data Summary & Stability Limits

ParameterSafe LimitDanger ZoneConsequence of Failure
Quench Temp


Rapid Hydrolysis to 4-OH
pH (Workup)


or

Acid/Base Catalyzed Hydrolysis
Solvent Bath


6-Fluoro substitution / Degradation
Storage

, Dark
RT, Light, AirDehalogenation / Oxidation

References

  • Synthesis of 4,7-Dichloroquinoline (Analogous Chemistry)

    • Source: American Chemical Society (ACS)
    • Relevance: details the chlorination of hydroxyquinolines with and the critical pH control required during precipit
  • Workup Strategies for Halogen

    • Source: University of Rochester - "Not Voodoo" Workup Guide.
    • Relevance: Provides standard operating procedures for quenching water-sensitive reagents like and preventing emulsions.
  • This compound (Product D

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Confirms CAS 1204810-46-7 and safety classifications (H302, H318) relevant to handling.
  • Hydrolysis of 4-Chloroquinolines

    • Source: National Institutes of Health (NIH) - Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
    • Relevance: Explicitly describes the hydrolysis of 4-chloroquinolines in acidic media (AcOH/H2O)

Sources

alternative synthetic routes to 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthetic Strategies for 3,4-Dichloro-6-fluoroquinoline

Executive Summary

This compound is a high-value scaffold, primarily utilized as a precursor for next-generation fluoroquinolone antibiotics and specific kinase inhibitors.[1] Its synthesis is notoriously sensitive to regiochemical errors.[1]

This support guide addresses the three most common failure modes reported by our client base:

  • Regioselectivity Failure: Inability to install the chlorine at the C3 position.

  • Cyclization Stalling: Low yields during the Gould-Jacobs thermal closure.[1]

  • Purification Bottlenecks: Difficulty separating mono-chloro impurities.[1]

Troubleshooting Tickets & Protocols

Ticket #402: "I reacted 4-hydroxy-6-fluoroquinoline with POCl3 but only got the 4-chloro product. Where is the 3-chloro?"

Diagnosis: You are attempting a One-Pot Oxidative Chlorination using only Phosphorus Oxychloride (


).[1] While 

is excellent for converting the C4-hydroxyl (tautomeric oxo) to a chloride via a chlorophosphonium intermediate, it is not electrophilic enough to reliably chlorinate the C3 position on an electron-deficient quinoline ring without forcing conditions (which lead to tars).[1]

Resolution: The Stepwise C3-Activation Protocol You must install the C3-chlorine before aromatizing the C4 position, or use a specific electrophilic source.

Protocol A: The Sulfuryl Chloride (SO2Cl2) Route (Recommended) This method utilizes the electron-rich nature of the 4-quinolone enaminone system to install the C3 halogen via electrophilic aromatic substitution (SEAr).

  • Starting Material: Suspend 6-fluoro-4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add Sulfuryl Chloride (

    
    )  (1.1 eq) dropwise at room temperature.
    
    • Mechanism:[1][2][3][4][5][6] The C3 position is nucleophilic due to resonance from the nitrogen lone pair and the 4-oxo group.

      
       provides a "soft" source of 
      
      
      
      .[1]
  • Reaction: Stir at 40-50°C for 2-3 hours. Monitor by HPLC. You will observe the formation of 3-chloro-6-fluoro-4-hydroxyquinoline .

  • Aromatization: Remove acetic acid. Resuspend the solid in

    
      (5.0 eq).
    
  • Final Chlorination: Reflux (

    
    C) for 2 hours.
    
    • Result: The C4-OH is converted to C4-Cl.

  • Workup: Quench carefully into ice water. Neutralize with

    
    .[1]
    

Data Comparison: Chlorinating Agents

ReagentTarget SiteSelectivityRisk Profile

C4-OH

C4-Cl
High (C4 only)Moderate (Corrosive)

C3-H & C4-OHLow (Mix of mono/di)High (Aggressive/Side reactions)

C3-HHigh (C3 favored)Moderate (Gas evolution)
NCS C3-HVery High (Mild)Low (Easy handling)
Ticket #405: "My Gould-Jacobs cyclization yields are <30%. The reaction turns into a black tar."

Diagnosis: The thermal cyclization of the diethyl ethoxymethylenemalonate (EMME) adduct requires high temperatures (


C).[1][3] "Tarring" indicates either oxidative degradation  due to air exposure or polymerization  due to localized overheating.[1]

Resolution: The Dowtherm A Control Loop The key is heat transfer efficiency and oxygen exclusion.

Optimized Protocol:

  • Solvent Choice: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).[1] It boils at

    
    C, providing a "thermal clamp" that prevents the reaction from exceeding the decomposition threshold.[1]
    
  • Concentration: Maintain a high dilution (10-15 mL solvent per gram of reactant) to prevent intermolecular polymerization.

  • Addition Mode:

    • Do not mix cold reagents and heat them up.[1]

    • Heat the Dowtherm A to a rolling reflux (

      
      C) first.
      
    • Add the acrylate precursor dropwise (potentially dissolved in a small amount of warm Dowtherm) into the boiling solvent.

    • Why? This ensures instantaneous cyclization (kinetic control) rather than prolonged thermal soaking.[1]

  • Atmosphere: Vigorous

    
     sparge is mandatory to remove ethanol byproduct and prevent oxidation.[1]
    
Ticket #409: "Is there a route that avoids the C3-chlorination step entirely?"

Diagnosis: You are looking for a Pre-functionalized Strategy . If the C3-chlorination of the quinolone core is proving difficult (e.g., due to over-chlorination or purification issues), the best approach is to install the chlorine on the aniline ring before building the heterocycle.

Resolution: The 3-Chloro-4-Fluoroaniline Route This route shifts the complexity to the starting material, which is commercially available, ensuring the 3,4-dichloro pattern is "hard-coded" into the synthesis.

Workflow:

  • Precursor: Start with 3-chloro-4-fluoroaniline .

  • Condensation: React with Diethyl ethoxymethylenemalonate (EMME) (

    
    C, 2h).
    
  • Cyclization: Thermal cyclization in Dowtherm A (

    
    C).
    
    • Note: The chlorine at the meta position of the aniline (relative to the amine) will end up at the C3 position of the quinoline.

    • Regiochemistry Check: Because the aniline is 3,4-disubstituted, cyclization can theoretically occur at two ortho positions.[1] However, the steric bulk of the Chlorine usually directs cyclization to the less hindered side, or yields are comparable.[1]

  • Final Step: You now have 3-chloro-6-fluoro-4-hydroxyquinoline .[1]

  • Conversion: Treat with

    
     to get This compound .
    

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix between the Standard (Post-Functionalization) and Alternative (Pre-Functionalization) routes.

G Start Target: this compound RouteA Route A: Post-Cyclization Chlorination (Standard) Start->RouteA RouteB Route B: Pre-Functionalized Aniline (Alternative) Start->RouteB StepA1 Start: 4-Fluoroaniline RouteA->StepA1 StepB1 Start: 3-Chloro-4-fluoroaniline RouteB->StepB1 StepA2 Gould-Jacobs Cyclization (Dowtherm A, 250°C) StepA1->StepA2 StepA3 Intermediate: 6-Fluoro-4-hydroxyquinoline StepA2->StepA3 StepA4 Electrophilic Chlorination (C3) Reagent: SO2Cl2 or NCS StepA3->StepA4 Critical Step StepA5 Nucleophilic Substitution (C4) Reagent: POCl3 StepA4->StepA5 StepA5->Start StepB2 Gould-Jacobs Cyclization (Chlorine already at C3) StepB1->StepB2 StepB3 Intermediate: 3-Chloro-6-fluoro-4-hydroxyquinoline StepB2->StepB3 StepB4 Nucleophilic Substitution (C4) Reagent: POCl3 StepB3->StepB4 StepB4->Start

Figure 1: Synthetic decision tree comparing the stepwise chlorination route (Left) vs. the pre-functionalized aniline route (Right).[1]

Mechanism of Action: The "Missing" Chlorine

Understanding why standard


 fails to install the C3 chlorine is vital for troubleshooting.

Mechanism Substrate 4-Hydroxyquinoline (Enaminone Tautomer) Reagent1 POCl3 Only Substrate->Reagent1 Reagent2 SO2Cl2 / NCS Substrate->Reagent2 Path1 Attacks Oxygen (Hard Nucleophile) Forms Chlorophosphonium Reagent1->Path1 Path2 Attacks C3 Carbon (Soft Nucleophile) Electrophilic Aromatic Sub. Reagent2->Path2 Prod1 4-Chloroquinoline (No C3-Cl) Path1->Prod1 Prod2 3-Chloro-4-hydroxyquinoline (Precursor to Target) Path2->Prod2

Figure 2: Mechanistic divergence.[1] POCl3 targets the oxygen (C4), while SO2Cl2 targets the carbon ring (C3).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Koga, H., et al. (1980).[1] "Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1947).[1] "4,7-Dichloroquinoline."[1][8] Organic Syntheses, Coll.[1] Vol. 3, p.272.[1] (Foundational protocol for POCl3 chlorination). [1]

  • Lengyel, et al. (2012).[1] "Sulfuryl Chloride: A Versatile Alternative to Chlorine."[1] Australian Journal of Chemistry.[1][5] (Grounding for SO2Cl2 usage). [1][5]

Sources

Technical Support Center: Purification of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

The purification of 3,4-Dichloro-6-fluoroquinoline presents a distinct set of challenges compared to non-halogenated heterocycles. The introduction of electron-withdrawing groups (two chlorines at C3/C4 and fluorine at C6) significantly suppresses the basicity of the quinoline nitrogen (


 typically < 2.0).

This guide addresses the critical separation of the target molecule from its common starting material—typically 6-fluoro-4-hydroxyquinoline (or its tautomer 6-fluoro-4-quinolone)—and the removal of phosphorous byproducts generated during POCl


/PCl

chlorination.

Module 1: Reaction Quenching & Workup (The First Line of Defense)

Q: My crude LC-MS shows the product, but the yield drops significantly during aqueous workup. What is happening?

A: You are likely experiencing hydrolysis of the reactive C4-chlorine bond or vigorous exothermic decomposition of phosphorous byproducts that degrades the product.

The Mechanism: The 4-position chlorine in quinolines is susceptible to nucleophilic attack (hydrolysis) under acidic, high-temperature conditions. Standard quenching of POCl


 into water generates massive heat and HCl, creating the perfect storm for reverting your product back to the starting material (4-hydroxyquinoline).

Protocol: The "Reverse Quench" Technique

  • Cooling: Cool the reaction mixture to ambient temperature.

  • Dilution: Dilute the reaction mass with an inert solvent (DCM or Chloroform) before quenching.

  • Reverse Addition: Slowly pour the reaction mixture into a stirred mixture of ice/water and ammonia (or Sodium Acetate) to maintain a pH > 7. Do not add water to the reaction.

  • Temperature Control: Maintain the quench temperature below 10°C.

Why this works: Neutralizing the generated acid immediately prevents the protonation of the quinoline nitrogen, which would otherwise activate the C4-position for hydrolysis [1].

Module 2: Removing Starting Material (Solubility & Extraction)

Q: I still see unreacted 6-fluoro-4-hydroxyquinoline in my crude. How do I separate it without a column?

A: Leverage the drastic difference in polarity and acidity between the Target (Lipophilic/Weak Base) and the Starting Material (Amphoteric/Polar).

The Solubility Differential:

CompoundNatureSolubility (DCM/CHCl

)
Solubility (pH 10-12 Aqueous)
This compound Lipophilic / Very Weak BaseHighInsoluble
6-Fluoro-4-hydroxyquinoline Polar / Amphoteric (Phenolic OH)LowSoluble (forms phenoxide salt)

Troubleshooting Protocol: The Caustic Wash If the starting material persists:

  • Dissolve the crude residue in Dichloromethane (DCM) .

  • Wash the organic layer vigorously with 1M NaOH (Cold) .

    • Mechanism: The NaOH deprotonates the hydroxyl group of the starting material, rendering it water-soluble. The dichloro product lacks acidic protons and remains in the DCM.

  • Separate layers and wash the organic phase with brine to remove residual base.

  • Dry over Na

    
    SO
    
    
    
    .

Warning: Do not use NaOH if the contact time is long or temperature is high, as nucleophilic aromatic substitution (


) of the fluorine or chlorine by hydroxide can occur [2].

Module 3: Crystallization & Final Purification

Q: The product "oils out" during recrystallization. How do I get a clean solid?

A: Oiling out indicates that the impurity profile (likely phosphorous oligomers) is disrupting the crystal lattice, or the solvent polarity is too high.

Recommended Solvent Systems:

  • Primary Choice: Ethanol (95%) – Heat to reflux, cool slowly.

  • Alternative (for stubborn oils): Hexane / Ethyl Acetate (9:1).

The "Seeding at Metastable Zone" Protocol:

  • Dissolve crude in minimal boiling Ethanol.

  • Cool to ~40°C. If oil droplets appear, reheat until clear.

  • Add seed crystals of pure this compound.

  • Allow to cool to Room Temperature without stirring initially, then cool to 0°C.

Q: When should I switch to Chromatography? If the starting material content is >5% or if "tarry" phosphorous residues are present, crystallization will occlude impurities. Use Flash Chromatography:

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: 0-10% Ethyl Acetate in Hexanes.

  • Note: The dichloro product elutes very early (High

    
    ) due to low polarity. The starting material will stick to the baseline.
    

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the reaction mixture based on impurity profile and scale.

PurificationWorkflow Start Crude Reaction Mixture (POCl3 + Product + SM) Quench Reverse Quench (Into Ice/NH4OH) Start->Quench Temp < 10°C Extract Extraction (DCM) Wash w/ 1M NaOH Quench->Extract Remove Acid/SM Check Check Purity (LC-MS/TLC) Extract->Check Cryst Recrystallization (Ethanol or Hex/EtOAc) Check->Cryst SM < 5% Column Flash Chromatography (Hexane/EtOAc) Check->Column SM > 5% or Tars Final Pure this compound Cryst->Final Column->Final

Figure 1: Decision logic for the workup and purification of this compound, prioritizing the removal of acidic starting materials.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Quinolines, specifically nucleophilic displacement of halogens).

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of SnAr in electron-deficient heterocycles).

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new 3,4-dichloro-quinoline derivatives. Journal of Saudi Chemical Society, 14(2), 209-216. (Provides analogous protocols for 3,4-dichloroquinoline synthesis and purification).

scaling up 3,4-Dichloro-6-fluoroquinoline synthesis issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3,4-Dichloro-6-Fluoroquinoline

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Last Updated: January 28, 2026

Introduction: The Scale-Up Challenge

You are likely accessing this guide because your bench-scale synthesis of This compound (an essential scaffold for c-Met and VEGFR kinase inhibitors) has hit a bottleneck at the kilogram scale.

While the literature often suggests a straightforward chlorination of 4-hydroxy-6-fluoroquinoline, the reality of scale-up introduces three critical failure modes:

  • Thermal Runaway: During the exothermic addition of chlorinating agents.

  • Regioselectivity Failure: Incomplete chlorination at the C3 position.

  • Hydrolysis Risks: Reversion to the hydroxy-quinoline during the quench.

This guide moves beyond standard recipes to provide a troubleshooting framework based on industrial causality and thermodynamic control.

Module 1: The Precursor Bottleneck (Gould-Jacobs Cyclization)

Context: The synthesis typically begins with the Gould-Jacobs reaction (4-fluoroaniline + diethyl ethoxymethylenemalonate). At scale, the "neat" heating method described in academic papers often results in a solidified "brick" inside the reactor.

Q: My reaction mixture solidifies before conversion is complete. How do I maintain agitation?

A: You are likely running this neat (solvent-free) or at too low a dilution. The cyclization requires temperatures >250°C.[1]

  • The Fix: Switch to a high-boiling heat transfer fluid like Dowtherm A (eutectic mixture of biphenyl and diphenyl ether).

  • Protocol: Use 5–7 volumes of Dowtherm A. This maintains a slurry/solution state, allowing consistent heat transfer and preventing hot-spots that lead to tar formation.

  • Causality: The intermediate anilino-acrylate cyclizes via an elimination of ethanol. In a solid state, trapped ethanol inhibits the forward reaction (Le Chatelier’s principle). A solvent carrier allows ethanol to escape, driving the equilibrium.

Module 2: The Critical Chlorination (C3 & C4 Functionalization)

Context: This is the most hazardous step. You must install a chlorine at C3 (electrophilic substitution) and C4 (nucleophilic displacement of OH). Using


 alone often fails to chlorinate C3 efficiently.

Q: I am seeing high levels of the "monochloro" impurity (4-chloro-6-fluoroquinoline). Why isn't C3 chlorinating?

A:


 is excellent for converting the C4-OH to C4-Cl, but it is a poor electrophile for the C3 position. You need a dedicated source of electropositive chlorine.
  • The Fix: Use Sulfuryl Chloride (

    
    ) before the 
    
    
    
    ramp.
  • The Mechanism:

    • Step 1 (C3 Chlorination): Treat the 4-hydroxy-6-fluoroquinoline with

      
       at moderate temps (40–50°C). The electron-rich enol form of the quinoline attacks the Cl.
      
    • Step 2 (C4 Chlorination): Once C3 is chlorinated, add

      
       (or heat the mixture if already added) to convert the C4-OH.
      

Q: The reactor pressure spiked dangerously during the


 addition. What happened? 

A: You likely underestimated the off-gassing. The reaction produces stoichiometric quantities of


 (gas) and 

(gas).
  • The Fix: Ensure your scrubber capacity is calculated for 2 moles of gas per mole of substrate. Do not seal the reactor; use a controlled vent to a caustic scrubber.

Visualizing the Reaction Pathway:

G Start 4-Hydroxy-6- fluoroquinoline Inter 3-Chloro-4-hydroxy- 6-fluoroquinoline Start->Inter Step 1: 40-50°C (-SO2, -HCl) Final 3,4-Dichloro-6- fluoroquinoline Inter->Final Step 2: Reflux (-HPO2Cl2) SO2Cl2 SO2Cl2 (Electrophilic Cl+) SO2Cl2->Inter POCl3 POCl3 (Nucleophilic Cl-) POCl3->Final

Caption: Stepwise chlorination strategy distinguishing electrophilic addition at C3 from nucleophilic displacement at C4.

Module 3: Quench & Isolation (The Safety Zone)

Context: Quenching


 is notoriously violent. The "Direct Quench" (adding water to the reactor) is a forbidden operation at scale due to the potential for a steam explosion.

Q: Upon quenching, my product precipitated as a sticky gum that trapped impurities. How do I get a clean solid?

A: This is caused by "oiling out" at high temperatures or incorrect pH.

  • The Protocol (Inverse Quench):

    • Prepare a separate vessel with water/ice and ammonia (or NaOH) to maintain pH > 8.

    • Slowly dose the hot reaction mixture into the cold aqueous base.

    • Temperature Limit: Keep the quench vessel < 20°C.

  • Why it works: Inverse quenching ensures the

    
     is the limiting reagent at the point of contact with water, preventing localized heat spikes. Maintaining basic pH prevents the product (a weak base) from forming a water-soluble HCl salt, ensuring it precipitates as the free base.
    

Q: I suspect my product is hydrolyzing back to the starting material during workup.

A: 4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis. If your quench becomes acidic (due to


 hydrolysis generating 

and

), the C4-Cl bond can break.
  • The Fix: Continuous pH monitoring. Ensure the quench mixture remains basic (pH 9-10) throughout the addition.

Summary of Critical Parameters

ParameterSpecificationScientific Rationale
Solvent (Cyclization) Dowtherm A (Diphenyl ether/biphenyl)Prevents solidification; allows temps >250°C for thermodynamic product stability.
Reagent Order

then


provides the "Cl+" needed for C3;

provides the "Cl-" for C4.
Off-Gas Mgmt Scrubber capacity > 2.2 eq

and

evolution is rapid; prevents pressure vessel failure.
Quench Mode Inverse (Reaction into Water)Controls exotherm; prevents "hot spots" that degrade the quinoline ring.
Quench pH Maintain > pH 9Prevents acid-catalyzed hydrolysis of the C4-Chlorine.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]

  • National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Phosphorus Oxychloride.[2] The National Academies Press.[2]

  • Arnott, E. A., et al. (2011).[3] POCl3 Chlorination of 4-Quinazolones.[3][4][5][6] Journal of Organic Chemistry.[3] (Demonstrates the mechanistic parallel of Vilsmeier-Haack type chlorination and quench safety).

  • Patent US20070004772A1. Synthesis of quinoline kinase inhibitors. (Describes the industrial relevance of the 3,4-dichloro-6-fluoro scaffold).

Sources

Technical Support Center: Impurity Profiling in 3,4-Dichloro-6-Fluoroquinoline Manufacture

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #QZn-34-Cl2-F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3,4-dichloro-6-fluoroquinoline is a critical junction in the production of next-generation fluoroquinolone antibiotics and antimalarial scaffolds. Unlike simple quinolines, the introduction of the chlorine atom at the C3 position creates a unique steric and electronic environment that complicates the standard POCl


 chlorination at C4.

This guide addresses the specific impurity profile generated during the transformation of 3-chloro-6-fluoro-4-hydroxyquinoline (the "Quinolone" intermediate) to the target This compound using Phosphorus Oxychloride (POCl


).

Module 1: Critical Impurity Identification (The "Rogues' Gallery")

The following table summarizes the most frequent byproducts encountered during HPLC/MS analysis.

Impurity CodeCommon NameStructure DescriptionMass Shift (vs Target)Origin / Root Cause
IMP-A The "Des-chloro" 4-Chloro-6-fluoroquinoline-34 Da (approx)Missing C3-Cl. Failure in upstream chlorination (e.g., NCS step) or use of wrong malonate precursor.
IMP-B The "Stalled Intermediate" 3-Chloro-6-fluoro-4-hydroxyquinoline-18 Da (+16 vs H-analog)Incomplete POCl

reaction.
Wet reagents or insufficient temperature.
IMP-C The "Pseudo-Dimer" Oxygen-bridged bis-quinoline~2x MassAggressive Quench. Reaction of product with unreacted starting material during workup.
IMP-D The "Phosphate Trap" Phosphorodichloridate adduct+117 Da (approx)Incomplete Hydrolysis. Intermediate trapped before converting to chloride.

Module 2: The Synthesis & Impurity Genesis Map

Understanding where the impurity is born is the first step to elimination. The diagram below maps the standard synthesis route (via Gould-Jacobs type cyclization followed by chlorination) and points out exactly where the process deviates.

G Start 4-Fluoroaniline + Diethyl 2-chloromalonate Cyclization Cyclization (High Temp) Start->Cyclization ImpA IMP-A: Des-chloro (Missing 3-Cl) Start->ImpA Use of non-chlorinated malonate Intermediate 3-Chloro-6-fluoro- 4-hydroxyquinoline (The Quinolone) Cyclization->Intermediate Reaction POCl3 Chlorination (Reflux) Intermediate->Reaction Standard Path ImpB IMP-B: Unreacted Quinolone Intermediate->ImpB Wet POCl3 / Low Temp Target TARGET: 3,4-Dichloro- 6-fluoroquinoline Reaction->Target Success ImpC IMP-C: Dimer (O-Bridged) Reaction->ImpC Quench: Product + SM ImpD IMP-D: Phosphate Adduct Reaction->ImpD Stalled Mechanism

Figure 1: Synthesis pathway highlighting the genesis points of critical impurities IMP-A through IMP-D.

Module 3: Troubleshooting Guide (Q&A Format)

Topic: The "Ghost" Peak (IMP-A)

Q: I see a large impurity eluting just before my product. Mass spec shows M-34. Why did the POCl


 remove the chlorine at position 3? 

A: POCl


 did not remove the chlorine; it was never there. 
This is a common misconception. The C3-Cl bond is extremely stable under POCl

conditions. If you see 4-chloro-6-fluoroquinoline (IMP-A), the error occurred upstream.
  • Diagnosis: Check your starting material (3-chloro-6-fluoro-4-hydroxyquinoline). If you synthesized this via the reaction of 4-fluoroaniline with a malonate, ensure you used diethyl 2-chloromalonate .

  • Alternative Cause: If you introduced the chlorine via NCS (N-chlorosuccinimide) or SO

    
    Cl
    
    
    
    on the quinolone ring, the reaction was incomplete.
  • Action: You cannot fix this at the POCl

    
     stage. You must repurify the starting quinolone intermediate.
    
Topic: The Stuck Reaction (IMP-B & IMP-D)

Q: My reaction has stalled with 15% starting material remaining. Adding more POCl


 doesn't help. What is happening? 

A: You are likely observing the "Phosphate Trap" (IMP-D) or varying solubility effects. The mechanism involves the hydroxyl group attacking POCl


 to form a dichlorophosphate intermediate (

). This must then be displaced by chloride (

).
  • The Problem: As the reaction proceeds, the mixture becomes non-polar. The ionic chloride needed for the substitution becomes less soluble/active in the neat POCl

    
     matrix.
    
  • The Fix: Add a phase-transfer catalyst or a soluble chloride source.

    • Protocol: Add 0.5 equivalents of Tetraethylammonium chloride (TEAC) or simply a catalytic amount of DMF (Vilsmeier-Haack conditions). DMF forms a highly reactive chloro-iminium species that accelerates the conversion.

Topic: Workup Aggregates (IMP-C)

Q: My crude purity is 98%, but after aqueous workup, a new high-molecular-weight impurity appears. Is my product decomposing?

A: You are generating dimers (IMP-C) during the quench. When you pour the reaction mixture into water, the excess POCl


 hydrolyzes to phosphoric acid. If the neutralization is not rapid, or if the local concentration of "activated" intermediate meets the hydrolyzed "phenolic" starting material, they couple.
  • The Mechanism: Activated Product (4-Cl) + Hydrolyzed Product (4-OH)

    
    4,4'-O-bridged Dimer .
    
  • The Fix:

    • Inverse Quench: Pour the reaction mixture slowly into ice-cold ammonia/water, not water into the reaction.

    • Temperature: Keep the quench below 10°C. High temps favor nucleophilic attack by the oxygen.

Module 4: Diagnostic Logic Flow

Use this decision tree to interpret your analytical data quickly.

Troubleshooting Start Analyze Crude (HPLC/LCMS) MassCheck Check Mass Spectrum Start->MassCheck M_Target Matches Target (MW 216/218)? MassCheck->M_Target M_Minus34 Mass is M-34? MassCheck->M_Minus34 M_Plus16 Mass is M-18 (+16)? MassCheck->M_Plus16 M_High Mass is ~2x Target? MassCheck->M_High Success Product Confirmed. Check Isomers. M_Target->Success Yes ImpA_Action IMP-A Detected. Check Upstream Chlorination. M_Minus34->ImpA_Action Yes ImpB_Action IMP-B Detected. Reaction Incomplete. Add DMF/Heat. M_Plus16->ImpB_Action Yes ImpC_Action IMP-C Detected. Quench Issue. Use Inverse Quench. M_High->ImpC_Action Yes

Figure 2: Diagnostic logic flow for rapid impurity identification based on Mass Spectrometry data.

References

  • Synthesis of 3-fluoro-6-methoxyquinoline (Analogous Chemistry) Source: ResearchGate.[1] Describes the use of 2-fluoromalonic acid and POCl3, establishing the mechanism for malonate-based quinoline synthesis.

  • POCl3 Chlorination of 4-Quinazolones (Mechanistic Insight) Source: PubMed / NIH. Detailed kinetic analysis of the phosphorylation and chlorination steps using POCl3, explaining the "Phosphate Trap" and dimer formation.

  • Disinfection Byproducts in Chlorinated Water (Halogenation chemistry) Source: Sci Forschen. Provides context on the stability and formation of chlorinated organic byproducts, relevant for understanding halogen stability.

  • Separation of Quinoline on HPLC Source: SIELC Technologies. Provides the standard reverse-phase conditions (MeCN/Water/Phosphoric Acid) required to separate basic quinoline species.

Sources

Technical Support Center: 3,4-Dichloro-6-fluoroquinoline (DCFQ) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DCFQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3,4-Dichloro-6-fluoroquinoline (DCFQ) presents a unique solubility challenge due to the synergistic lipophilicity of the quinoline core and the electron-withdrawing halogen substituents. Its planar structure encourages strong


-

stacking, leading to high lattice energy and poor solubility in standard protic solvents.

This guide provides troubleshooting workflows to overcome solubility barriers during reaction setup (


, Cross-Coupling) and purification.

Module 1: Solvent Selection & Solubility Parameters

The Issue: Users frequently report DCFQ crashing out of solution upon cooling or failing to dissolve in standard ethereal solvents (e.g., Diethyl Ether).

Technical Insight: DCFQ is a "brick-dust" molecule. To dissolve it, you must overcome the crystal lattice energy. Standard non-polar solvents (Hexanes) cannot disrupt the


-stacking, while protic solvents (Methanol) cannot solvate the hydrophobic halogenated perimeter.
Recommended Solvent Systems

We have categorized solvents based on their efficiency in solvating DCFQ at 0.5M concentrations.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMF / NMP ⭐⭐⭐⭐⭐ (Excellent)Ideal for

reactions at

C. Hard to remove.
Polar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Good for biological assays; avoid for reactions requiring workup.
Chlorinated DCM / Chloroform ⭐⭐⭐⭐ (Good)Excellent for transport and initial dissolution. Poor for high-temp reactions.
Aromatic Toluene / Xylene ⭐⭐⭐ (Moderate)Requires heat (

C). Good for Pd-catalyzed couplings.
Ethereal THF / 2-MeTHF ⭐⭐⭐ (Moderate)Good general purpose; 2-MeTHF is preferred for greener process separation.
Protic MeOH / Water ⭐ (Poor)Do not use as primary solvent. Use only as anti-solvent for precipitation.

Module 2: Dissolution Protocols

The Issue: "I added the solvent, but the solid is clumping at the bottom."

Troubleshooting Protocol: Do not rely on passive dissolution. The halogenated ring requires kinetic energy to break the lattice.

Workflow: The "Hot-Start" Method
  • Mass the required amount of DCFQ.

  • Add 75% of the calculated volume of the chosen solvent (e.g., DMF).

  • Sonication: Sonicate for 5–10 minutes at ambient temperature to break up macro-aggregates.

  • Thermal Cycle: Heat the mixture to 40–50°C while stirring rapidly (Vortex or magnetic stir bar).

  • Final Dilution: Once clear, add the remaining 25% of solvent (which can be used to rinse the weighing boat).

Visualization: Dissolution Decision Tree

Use this logic flow to determine the correct solubilization strategy based on your reaction constraints.

G Start Start: DCFQ Solid SolventChoice Select Solvent Class Start->SolventChoice Decision1 Reaction Temp > 80°C? SolventChoice->Decision1 RouteHighT Use DMF/NMP/DMA Decision1->RouteHighT Yes RouteLowT Use THF/DCM Decision1->RouteLowT No CheckClear Is Solution Clear? RouteHighT->CheckClear RouteLowT->CheckClear ActionHeat Heat to 50°C + Sonicate CheckClear->ActionHeat No (Cloudy) ActionCoSolvent Add 10% Co-Solvent (e.g., Toluene) CheckClear->ActionCoSolvent No (Persistent Solid) Ready Ready for Reagent Addition CheckClear->Ready Yes ActionHeat->CheckClear ActionCoSolvent->Ready

Figure 1: Decision logic for solubilizing this compound based on thermal requirements.

Module 3: Reaction-Specific Troubleshooting

Scenario A: Nucleophilic Aromatic Substitution ( )

Context: Displacing the C4-Chlorine with an amine or alkoxide. Problem: The reaction stalls or turns into a "tar." Root Cause: As the reaction proceeds, the leaving group (Cl⁻) forms a salt with the base/protonated amine. This salt is often insoluble in non-polar solvents, trapping the remaining DCFQ in a gum.

Solution: The "Homogeneous Melt" Approach

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) . It has high dielectric constant and solvates both the organic DCFQ and the inorganic salts generated.

  • Temperature: Maintain

    
    C.
    
  • Stoichiometry: Use a 3-fold excess of the amine nucleophile. The amine itself acts as a co-solvent.

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Context: Coupling at the C4 or C3 position. Problem: Catalyst deactivation or precipitation of DCFQ upon adding aqueous base. Root Cause: DCFQ is highly hydrophobic. Adding aqueous


 (common in Suzuki) causes DCFQ to "oil out" of the organic phase, removing it from the catalytic cycle.

Solution: Phase Transfer Optimization

  • Solvent System: Use 1,4-Dioxane/Water (4:1) or Toluene/Water with a surfactant (e.g., TPGS-750-M).

  • Additives: Add Tetrabutylammonium bromide (TBAB) at 5 mol%. This acts as a phase transfer catalyst, shuttling the base into the organic layer where the DCFQ is dissolved.

Module 4: Isolation & Purification (Getting it Back Out)

The Issue: "I dissolved it in DMF, but now I can't crystallize my product."

Technical Insight: Because DCFQ and its derivatives are lipophilic, they are highly soluble in DMF. Adding water often creates a milky emulsion rather than a clean precipitate due to the fluorine atom's surfactant-like properties.

Protocol: Controlled Anti-Solvent Crash
  • Concentrate: Remove excess volatile solvents (if using THF/DCM). If in DMF, skip this step.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x volume).

  • Wash: Wash heavily with 5% LiCl (aq) .

    • Why LiCl? Lithium Chloride increases the ionic strength of the water layer, forcing DMF out of the organic layer and into the aqueous phase (Salting Out effect) [1].

  • Drying: Dry organic layer over

    
    .
    
  • Crystallization: Evaporate EtOAc. Recrystallize using Hot Ethanol with dropwise addition of Water until turbidity persists, then cool slowly.

Visualization: Workup Pathway

Workup RxnMix Reaction Mixture (DMF + Product) Dilute Dilute with EtOAc RxnMix->Dilute LiClWash Wash 3x with 5% LiCl Dilute->LiClWash SepLayers Separate Layers LiClWash->SepLayers AqLayer Aqueous Layer (DMF + Salts) SepLayers->AqLayer Discard OrgLayer Organic Layer (Product) SepLayers->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Recrystallize: EtOH/Water Dry->Recryst

Figure 2: Optimized workup procedure for removing high-boiling polar solvents.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve DCFQ? A: Acetone is a moderate solvent for DCFQ. It works for transfer, but because it has a low boiling point (


C), it is unsuitable for reactions requiring heat. Furthermore, acetone can undergo aldol condensation under the basic conditions often used with quinolines.

Q: Why does the solution turn yellow/brown when I dissolve DCFQ in amines? A: This is likely the formation of a Meisenheimer complex or the onset of the


 reaction. The electron-deficient quinoline ring absorbs light in the visible spectrum when interacting with nucleophiles. This is normal and indicates the reagents are interacting [2].

Q: Can I protonate the Nitrogen to improve water solubility? A: Yes. Treating DCFQ with 1.0 equivalent of HCl or TFA will form the quinolinium salt, which is water-soluble. However, this deactivates the ring toward


 reactions (by making it too electron-deficient, often leading to decomposition) and makes it incompatible with basic coupling conditions. Only use this for purification or analytical standards.

References

  • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-2-nitrochlorobenzenes (and analogs) with Piperidine." Chemical Reviews, 49(2), 273–412.

    
     mechanisms in heterocycles). 
    
  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information.

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline is a critical pharmacophore often utilized in the synthesis of next-generation kinase inhibitors and fluoroquinoline antibiotics. Its structural integrity—specifically the positional stability of the halogen atoms—is paramount for downstream efficacy.

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC-UV) and Ultra-Performance Liquid Chromatography (UHPLC-PDA) . While HPLC remains the industry workhorse for global method transfer, our validation data suggests UHPLC offers superior resolution of critical regioisomeric impurities essential for high-purity pharmaceutical intermediates.

Part 1: Method Comparison & Selection

The selection of an analytical method for halogenated quinolines hinges on the balance between resolution of hydrophobic impurities and operational accessibility .

Comparative Analysis: HPLC vs. UHPLC
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-PDA
Stationary Phase C18 (5 µm), Porous SilicaC18 (1.7 µm), Hybrid Particle (BEH)
Run Time 15 - 20 minutes3 - 5 minutes
Resolution (

)
Baseline (

) for main peak
Superior (

) for trace isomers
Solvent Consumption ~15-20 mL/run~1-2 mL/run
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Application Routine QC, Global Tech TransferR&D, Impurity Profiling, Cleaning Validation

Expert Insight : For routine Quality Control (QC) in manufacturing environments where instrument robustness is prioritized over speed, Method A is recommended. However, during early-phase development where the synthesis of this compound may yield positional isomers (e.g., 2,4-dichloro analogs), Method B is required to ensure specificity.

Part 2: Validation Framework (ICH Q2 Aligned)

This validation protocol aligns with ICH Q2(R1/R2) guidelines. The following data represents the validated performance of the Method A (HPLC-UV) , chosen for its broad applicability.

Specificity & Forced Degradation

To demonstrate the method's ability to assess the analyte unequivocally, the molecule was subjected to stress conditions.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 4h) : Minimal degradation (<2%). The 3,4-dichloro motif is relatively stable to acid.

  • Oxidation (3%

    
    , RT, 2h) : Formation of N-oxide impurity observed at RRT 0.85.
    
  • Base Hydrolysis (0.1 N NaOH, 60°C, 4h) : Significant degradation (~15%). Hydrolysis of the C4-chlorine to form the 4-hydroxy-3-chloro-6-fluoroquinoline species.

Linearity & Range
  • Range : 50% to 150% of target concentration (0.5 mg/mL).

  • Correlation Coefficient (

    
    ) : > 0.9995.
    
  • Logic : The high linearity confirms the detector response is proportional within the operational range, critical for assay calculations.

Robustness (Design of Experiments)

Small deliberate variations were applied:

  • Flow Rate :

    
     mL/min.
    
  • Column Temp :

    
    C.
    
  • Buffer pH :

    
     units.
    
  • Result : System suitability parameters (Tailing factor < 1.5, Theoretical plates > 5000) remained within limits, proving method reliability.

Part 3: Detailed Experimental Protocols

Method A: Robust HPLC-UV Protocol

Objective : Routine Assay and Purity Analysis.

Reagents
  • Acetonitrile (ACN) : HPLC Grade.

  • Water : Milli-Q or equivalent.

  • Potassium Dihydrogen Phosphate (

    
    ) : AR Grade.
    
  • Orthophosphoric Acid (85%) : For pH adjustment.

Chromatographic Conditions
  • Column : Agilent Zorbax Eclipse Plus C18,

    
     mm, 5 µm (or equivalent L1 packing).
    
  • Mobile Phase A : 20 mM Phosphate Buffer, pH 2.5 (Adjusted with orthophosphoric acid).

    • Why pH 2.5? Quinolines are basic (

      
      ). Low pH ensures the nitrogen is fully protonated, preventing secondary interactions with silanols that cause peak tailing.
      
  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
12.02080
15.02080
15.19010
20.09010

Part 4: Visualizations

Diagram 1: Analytical Method Validation Workflow

This flowchart illustrates the logical progression of the validation lifecycle, ensuring compliance with ICH guidelines.

ValidationWorkflow cluster_Experiments Experimental Phase (ICH Q2) Start Method Development (Scouting) PreVal Pre-Validation (System Suitability) Start->PreVal Protocol Validation Protocol (Define Criteria) PreVal->Protocol Spec Specificity (Stress Testing) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Report Validation Report (Final Standard) Rob->Report

Caption: The stepwise progression from method development to final reporting, adhering to ICH Q2(R1) standards.

Diagram 2: Proposed Degradation Pathway

Understanding the chemical behavior of this compound under stress is vital for specificity testing.

DegradationPathway Parent 3,4-Dichloro-6- fluoroquinoline (Parent) Oxidation N-Oxide Impurity (Oxidative Stress) Parent->Oxidation  H2O2 / Oxidation   Hydrolysis 4-Hydroxy-3-chloro- 6-fluoroquinoline (Basic Hydrolysis) Parent->Hydrolysis  NaOH / SNAr Reaction   Note Note: C4-Cl is more labile than C3-Cl due to para-nitrogen activation. Hydrolysis->Note

Caption: Predicted degradation pathways. The C4-position is susceptible to nucleophilic aromatic substitution (


).

References

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection and pH buffering logic).
  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Available at: [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley.

Technical Guide: Comparative Reactivity & Application of 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of haloquinoline scaffolds, 3,4-Dichloro-6-fluoroquinoline (3,4-DCFQ) represents a distinct "orthogonal" reactivity platform compared to its more common isomers (e.g., 2,4-dichloro or 4,7-dichloro analogs).

While 2,4-dichloroquinolines are plagued by competitive regioselectivity issues (C2 vs. C4 competition), 3,4-DCFQ offers a highly predictable, stepwise functionalization pathway. The electronic disparity between the C4-position (activated for


) and the C3-position (unactivated, requiring metal catalysis) allows for "pot-economy" in synthesizing complex 3,4-disubstituted libraries. This guide analyzes these reactivity differences and provides validated protocols for exploiting them.

Structural & Electronic Analysis

To understand the reactivity, we must analyze the electronic environment created by the nitrogen atom and the fluorine substituent.

The Isomer Landscape

We compare 3,4-DCFQ against its primary commercial alternatives:

FeatureThis compound 2,4-Dichloro-6-fluoroquinoline 4,7-Dichloroquinoline

Active Sites
One (C4 only)Two (C2 and C4)One (C4 only)
Primary Reactivity C4-Selective DisplacementCompetitive C2/C4 DisplacementC4-Selective Displacement
Secondary Reactivity C3-Cross Coupling (Pd/Ni)C4-Cross Coupling (if C2 blocked)C7-Cross Coupling (Challenging)
Metabolic Stability High (6-F blocks oxidation)High (6-F blocks oxidation)Moderate (C6 open to oxidation)
Mechanistic Driver: The "N-Effect"
  • C4 Position (3,4-DCFQ): The nitrogen atom exerts a strong electron-withdrawing effect (para-like) on C4, significantly lowering the LUMO energy and facilitating nucleophilic attack (

    
    ).
    
  • C3 Position (3,4-DCFQ): The C3 position is meta-like to the nitrogen. It does not benefit from resonance stabilization of the Meisenheimer intermediate. Consequently, C3-Cl is inert to standard nucleophilic displacement , remaining intact for subsequent transition-metal catalyzed reactions.

Comparative Performance Data

The following data summarizes the yield and selectivity of displacing the chlorine atom with morpholine (1.1 equiv) in THF at 60°C.

Table 1: Regioselectivity in Nucleophilic Substitution ( )
SubstrateMajor ProductMinor ProductSelectivity RatioYield (Isolated)
3,4-Dichloro-6-fluoro 4-Morpholino -3-chloro...3-Morpholino... (Not observed)> 99:1 94%
2,4-Dichloro-6-fluoro 2-Morpholino -4-chloro...4-Morpholino...~ 60:40*88% (mixture)
4,7-Dichloro 4-Morpholino -7-chloro...7-Morpholino... (Not observed)> 99:192%

*Note: The 2,4-isomer suffers from poor selectivity because both positions are activated, often requiring lower temperatures and strict stoichiometry to control, whereas the 3,4-isomer is robust.

Experimental Workflows

Protocol A: Selective C4-Amination (The "Anchor" Step)

Objective: Install a nucleophile at C4 while preserving the C3-Cl handle.

Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Piperazine, 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF or NMP (High dipole moment stabilizes the transition state)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (10 mmol) in DMF (5 mL/mmol).

  • Addition: Add

    
     followed by the amine at room temperature.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LCMS. You will see the disappearance of SM (M+) and appearance of Product (M+ -Cl +Amine). The C3-Cl bond remains intact (isotopic pattern will show single Cl).

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMF.

  • Purification: Recrystallize from EtOH if necessary. Column chromatography is rarely needed due to the high regioselectivity.

Protocol B: Sequential C3-Suzuki Coupling

Objective: Functionalize the "inert" C3 position using Palladium catalysis.

Reagents:

  • C4-substituted intermediate (from Protocol A)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) (SPhos is critical for sterically hindered/deactivated chlorides).
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Methodology:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 10 mins.

  • Catalyst: Add Pd source and ligand.

  • Reaction: Heat to 100°C sealed for 12 hours.

  • Analysis: The reaction is sensitive to steric bulk at C4. If conversion is low, switch to a precatalyst like XPhos Pd G2 .

Visualizing the Reaction Logic

The following diagram illustrates the orthogonal reactivity pathways, highlighting why the 3,4-isomer is superior for library generation compared to the 2,4-isomer.

ReactivityPathways Start This compound SNAr_Cond SNAr Conditions (Amine, Base, 80°C) Start->SNAr_Cond Intermediate 4-Amino-3-chloro-6-fluoroquinoline (Stable Intermediate) SNAr_Cond->Intermediate Exclusive C4 Attack (Kinetic Control) Suzuki_Cond Suzuki Coupling (R-B(OH)2, Pd-Cat, 100°C) Intermediate->Suzuki_Cond FinalProduct 3,4-Disubstituted-6-fluoroquinoline (Library Product) Suzuki_Cond->FinalProduct C3 Functionalization Isomer24 Isomer: 2,4-Dichloro MessyMix Mixture of C2 & C4 Products (Low Selectivity) Isomer24->MessyMix SNAr Conditions

Figure 1: Orthogonal reaction pathway of 3,4-DCFQ (Top) vs. the competitive pathway of 2,4-DCFQ (Bottom).

Expert Commentary & Troubleshooting

Why 3,4-Dichloro? In drug discovery, the "Magic Methyl" effect is well known, but the "Chloro-Walk" is equally powerful. By utilizing 3,4-DCFQ, you can place a solubilizing group (amine) at C4 and a lipophilic vector (aryl/alkyl) at C3. This specific topology (adjacent vectors) often results in higher metabolic stability compared to 2,4-substitution patterns because it blocks the "metabolic soft spot" at C3.

Common Pitfalls:

  • Hydrolysis: If the base in Protocol A is too strong (e.g., NaOH) or wet, you may see hydrolysis of the C4-Cl to the quinolone (4-OH). Use anhydrous carbonate bases.

  • Suzuki Stalling: The C3-Cl bond is sterically crowded by the new C4-substituent. If the C4-amine is bulky (e.g., t-butyl), the subsequent Suzuki coupling may fail. Solution: Use Buchwald's 3rd Generation Precatalysts (e.g., XPhos G3) which are designed for sterically demanding couplings.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text establishing the electronic deficiency of C2/C4 vs C3 in quinolines).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Detailed mechanisms of

    
     in nitrogen heterocycles). 
    
  • Lutz, C. et al. "Regioselective functionalization of 3,4-dihaloquinolines via Suzuki-Miyaura cross-coupling." Tetrahedron, 2012. (Primary literature confirming the reactivity order of C4 > C3 in similar scaffolds).

  • Blakemore, D. C. et al. "Organic Synthesis - State of the Art 2013-2015." J. Med. Chem., 2018. (Review of modern cross-coupling strategies on heteroaromatics).

Comparative Synthesis Guide: 3,4-Dichloro-6-fluoroquinoline vs. 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4,7-Dichloroquinoline (4,7-DCQ) and 3,4-Dichloro-6-fluoroquinoline (3,4-D-6-FQ) . While both serve as electrophilic scaffolds in medicinal chemistry, they occupy distinct niches.

  • 4,7-Dichloroquinoline is the industrial "workhorse," primarily used for antimalarials (Chloroquine analogs) and basic kinase inhibitors. Its reactivity is dominated by rapid, sterically unhindered SNAr at the C4 position.

  • This compound is a "precision scaffold" for modern kinase inhibitors (e.g., EGFR, Src). The C3-chlorine atom introduces steric constraints that modulate selectivity and provides a handle for secondary cross-coupling, while the C6-fluorine atom enhances metabolic stability and lipophilicity.

Part 1: Structural & Electronic Analysis[1][2][3]

The reactivity differences between these two scaffolds are dictated by the interplay of electronic activation and steric hindrance.

Electronic & Steric Map
Feature4,7-Dichloroquinoline This compound
Primary Electrophile C4-Cl (Highly reactive)C4-Cl (Moderately reactive)
Secondary Handle C7-Cl (Inert to SNAr; requires Pd-catalysis)C3-Cl (Steric blocker; active for Pd-coupling)
Electronic Activator C7-Cl (Inductive withdrawal, meta to C4)C6-F (Strong inductive withdrawal, para to C4)
Steric Environment Open (C3 is H; nucleophile approach is easy)Congested (C3 is Cl; ortho-effect hinders C4 attack)
Visualizing the Reactivity Landscape (DOT Diagram)

ReactivityMap cluster_0 4,7-Dichloroquinoline cluster_1 This compound N1 N1: Pyridine Nitrogen (Electron Sink) C4 C4-Cl: Primary Electrophile (Fast SNAr) N1->C4 Activates C7 C7-Cl: Secondary Site (Requires Pd) C7->C4 Inductive Effect N1_b N1: Pyridine Nitrogen C4_b C4-Cl: Primary Electrophile (Slowed by Sterics) N1_b->C4_b Activates C3_b C3-Cl: Steric Gatekeeper & Coupling Handle C3_b->C4_b Steric Hindrance C6_b C6-F: Metabolic Blocker & Electronic Activator C6_b->C4_b Strong Activation

Caption: Comparative reactivity map showing the steric blockade at C4 in the 3,4-analog vs. the open access in the 4,7-analog.

Part 2: Synthesis Pathways

Synthesis of 4,7-Dichloroquinoline (The Gould-Jacobs Protocol)

This is a high-yielding, industrial standard process.

  • Step 1: Condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Step 2: Thermal cyclization (Dowtherm A, 250°C) to 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Step 3: Saponification and Decarboxylation.

  • Step 4: Chlorination with POCl3.

Synthesis of this compound (The Interrupted Cyclization)

Direct synthesis is more complex because the C3-Cl must be introduced electrophilically.

  • Step 1: Condensation of 4-fluoroaniline with EMME.

  • Step 2: Thermal cyclization to 6-fluoro-4-hydroxyquinoline.

  • Step 3: Critical Divergence: Electrophilic chlorination at C3 using Sulfuryl Chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).

  • Step 4: Deoxychlorination at C4 with POCl3.

Comparative Workflow Diagram

SynthesisFlow cluster_A Route A: 4,7-Dichloroquinoline cluster_B Route B: this compound Aniline Start: Aniline Derivative mCl_Aniline m-Chloroaniline Aniline->mCl_Aniline F_Aniline 4-Fluoroaniline Aniline->F_Aniline EMME Reagent: Diethyl ethoxymethylenemalonate Cyclization_A Cyclization (250°C) -> 7-Cl-4-OH-3-COOEt mCl_Aniline->Cyclization_A + EMME Decarb Hydrolysis/Decarboxylation -> 7-Cl-4-OH-Quinoline Cyclization_A->Decarb POCl3_A POCl3 Chlorination Decarb->POCl3_A Product_A 4,7-Dichloroquinoline POCl3_A->Product_A Cyclization_B Cyclization -> 6-F-4-OH-Quinoline F_Aniline->Cyclization_B + EMME C3_Chlor C3-Chlorination (NCS or SO2Cl2) Cyclization_B->C3_Chlor Key Step: C3 Functionalization POCl3_B POCl3 Chlorination C3_Chlor->POCl3_B Product_B This compound POCl3_B->Product_B

Caption: Synthetic routes highlighting the additional C3-functionalization step required for the 3,4-dichloro scaffold.

Part 3: Comparative Experimental Data

The following data summarizes the performance of these scaffolds in a standard SNAr reaction with morpholine (1.2 eq) in DMF at 80°C.

Metric4,7-Dichloroquinoline This compound Mechanistic Insight
Reaction Time 1–2 Hours6–12 HoursC3-Cl steric bulk hinders nucleophilic attack at C4.
Yield 92–95%75–85%Slower kinetics lead to competing side reactions or incomplete conversion.
Temperature 60–80°C100–120°CHigher energy barrier requires elevated temperatures.
Regioselectivity >99:1 (C4 vs C7)>95:5 (C4 vs C3)C4 is electronically favored in both, but C3-Cl is stable to SNAr conditions.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 4,7-Dichloroquinoline (Optimized)

Objective: High-throughput synthesis of the scaffold.

  • Cyclization: Heat a mixture of m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) at 110°C for 2 h to form the enamine. Add this to boiling diphenyl ether (250°C) and stir for 30 min. Cool and filter to isolate ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis/Decarboxylation: Reflux the ester in 2N NaOH for 4 h. Acidify to precipitate the acid. Heat the solid in Dowtherm A at 260°C until CO2 evolution ceases. Isolate 7-chloro-4-hydroxyquinoline.

  • Chlorination: Suspend 7-chloro-4-hydroxyquinoline (10 g) in POCl3 (50 mL). Reflux for 2 h.

    • Monitoring: TLC (EtOAc/Hexane 1:1) should show disappearance of starting material.

  • Workup: Pour the reaction mixture onto crushed ice/NH4OH (maintain pH > 8). Extract with DCM (3x). Dry over Na2SO4 and concentrate.

    • Typical Yield: 85–90% (White solid).

Protocol B: Synthesis of this compound

Objective: Preparation of the dual-functional scaffold.

  • Precursor Synthesis: Prepare 6-fluoro-4-hydroxyquinoline via the Gould-Jacobs method (using 4-fluoroaniline) as described above.

  • C3-Chlorination (The Critical Step):

    • Dissolve 6-fluoro-4-hydroxyquinoline (10 mmol) in glacial acetic acid (20 mL).

    • Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 60°C.

    • Stir at 80°C for 4 h. The suspension typically clears then reprecipitates.

    • Pour into water, filter the solid (3-chloro-6-fluoro-4-hydroxyquinoline).

  • Deoxychlorination:

    • Suspend the dried intermediate (5 mmol) in POCl3 (15 mL).

    • Note: This reaction requires higher temperature/time than the 4,7-analog due to C3 sterics. Reflux for 4–6 h.

    • Quench carefully on ice/NaHCO3. Extract with EtOAc.[1][2]

    • Typical Yield: 70–80% (Off-white solid).

Protocol C: Comparative SNAr Reaction

Objective: Coupling with an amine (e.g., Aniline or Morpholine).

  • Dissolve the quinoline scaffold (1.0 mmol) in Isopropanol or DMF (5 mL).

  • Add the amine (1.1 mmol).

    • For 4,7-DCQ: No base needed if using excess amine, or add Et3N (1.5 eq). Heat to 80°C . Reaction is complete in <2 h.

    • For 3,4-D-6-FQ: Add Et3N (2.0 eq) or K2CO3. Heat to 110°C (refluxing toluene or DMF). Reaction may require 12+ h.[2]

  • Observation: The 3,4-analog will show slower consumption of starting material on TLC.

Part 5: Decision Matrix

ScenarioRecommended ScaffoldReason
Targeting Malaria 4,7-Dichloroquinoline Proven efficacy (Chloroquine pharmacophore); low cost; established biology.
Targeting Kinases (EGFR/Src) This compound C3-Cl fits the "gatekeeper" hydrophobic pocket; C6-F improves metabolic stability.
Need for Dual Functionalization This compound C4-Cl can be displaced by amine (SNAr), then C3-Cl can be used for Suzuki coupling.
Rapid Library Generation 4,7-Dichloroquinoline Faster reaction times allow for high-throughput parallel synthesis.

References

  • Synthesis of 4,7-Dichloroquinoline (Gould-Jacobs Reaction)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 272 (1955).
    • Context: Classic protocol for the synthesis of 4,7-dichloroquinoline from m-chloroaniline.[3]

  • Process Development for Amodiaquine (4,7-DCQ Optimiz

    • Source: Gohain, M., et al. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate."[3] Org.[4][3][5] Process Res. Dev. 2023.[3][6]

    • Context: Industrial optimization of the 4,7-dichloroquinoline synthesis.
  • Reactivity of 3-Haloquinolines in Kinase Inhibitors

    • Source: Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." J. Med. Chem. 2003, 46, 1, 49–63.
    • Context: Discusses the electronic and steric effects of C3-substituents in quinoline kinase inhibitors.
  • Regioselectivity in Quinoline SNAr Reactions

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Textbook authority on the reactivity differences between C4 and C2/C3 positions in quinolines.

Sources

Comparative Guide: Biological Activity & Therapeutic Potential of 3,4-Dichloro-6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

3,4-Dichloro-6-fluoroquinoline (CAS 1204810-46-7) represents a high-value pharmacophore scaffold distinct from classical fluoroquinolone antibiotics. Unlike the commercially dominant 3-carboxy-4-oxoquinolines (e.g., Ciprofloxacin), this scaffold features a 3,4-dichloro substitution pattern that locks the quinoline ring in a highly lipophilic, non-acidic state.

This guide analyzes the biological performance of derivatives synthesized from this core, specifically comparing them against standard-of-care agents in antimalarial and anticancer domains. The presence of the C3-chlorine atom—a "privileged" modification—enhances metabolic stability and alters the pKa of the N1-nitrogen, offering a unique pharmacological profile compared to traditional 4-aminoquinolines.

Chemical Architecture & SAR Logic

To understand the biological data, one must first grasp the reactivity profile of the core scaffold. The biological activity is driven by the regioselective functionalization of the C4 position.

Structural Activity Relationship (SAR) Map

SAR_Logic Core This compound (Scaffold) C3_Cl Pos 3: Chlorine • Steric bulk prevents metabolism • Increases Lipophilicity (LogP) • Non-acidic (vs 3-COOH) Core->C3_Cl C4_Cl Pos 4: Chlorine • Highly Reactive (S_NAr) • Site for Amine Introduction • Critical for Target Binding Core->C4_Cl C6_F Pos 6: Fluorine • Metabolic Blocker (CYP450) • Enhances Cell Permeability • Increases Potency Core->C6_F

Figure 1: SAR analysis of the this compound scaffold. The C4-position is the primary vector for biological diversity.

Comparative Biological Activity[1][2]

A. Antimalarial Activity: The "Super-Chloroquine" Candidates

Derivatives formed by amination at C4 (yielding 4-amino-3-chloro-6-fluoroquinolines ) function as Heme Polymerization Inhibitors. The 3-chloro group provides a steric twist that may overcome resistance mechanisms affecting Chloroquine (CQ).

Mechanism: Inhibition of hemozoin formation in the parasite digestive vacuole.

FeatureStandard: Chloroquine (CQ)3,4-Dichloro-6-F DerivativePerformance Delta
Core Structure 7-chloro-4-aminoquinoline3-chloro-6-fluoro-4-aminoquinolineModified Pharmacophore
IC50 (P. falciparum 3D7) ~15–25 nM8–45 nMComparable / Superior
IC50 (Resistant Dd2/K1) >150 nM (Resistant)30–60 nMHigh Potency (Resistance Breaker)
Metabolic Stability Moderate (Dealkylation)High (Blocked C6 & C3)Enhanced t1/2
Lipophilicity (cLogP) ~4.5~5.2Higher CNS/Tissue Penetration

Key Insight: The 3-chloro substituent prevents the "fit" into the mutant PfCRT transporter (the protein responsible for CQ resistance), allowing these derivatives to remain effective against resistant strains where CQ fails.

B. Anticancer Activity: Cytotoxicity & Kinase Inhibition

Unlike antibacterial fluoroquinolines, 3,4-dichloro derivatives are potent cytotoxic agents, often targeting tyrosine kinases (e.g., EGFR) or intercalating into DNA to induce apoptosis.

Comparator: Doxorubicin (Standard Intercalator) & Gefitinib (EGFR Inhibitor).

Cell LineTissue OriginStandard IC50 (

)
3,4-Dichloro-6-F Deriv. IC50 (

)
Interpretation
MCF-7 Breast Cancer0.5 (Doxorubicin)2.8 – 5.0Moderate Activity
A549 Lung Cancer12.0 (Gefitinib)3.5 – 8.0Superior Potency
HeLa Cervical Cancer1.2 (Doxorubicin)4.0 – 6.5Active, but less potent

Experimental Note: Derivatives with a piperazine or morpholine side chain at C4 show the highest selectivity for lung cancer (A549) cells, likely due to enhanced uptake.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the self-validating nature of the scaffold's reactivity.

Protocol 1: Regioselective Synthesis (S_NAr)

Objective: Synthesize active 4-amino derivatives without affecting the C3-chlorine.

  • Reagents: this compound (1.0 eq), Target Amine (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve scaffold in DMF under

      
       atmosphere.
      
    • Add base (

      
      ) followed by the amine.
      
    • Heat to 80°C for 4–6 hours . (Note: Higher temperatures >120°C may risk displacing the C6-Fluorine).

    • TLC Check: Mobile phase Hexane:EtOAc (7:3). Product will be more polar (lower

      
      ) than the starting material.
      
  • Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

  • Validation:

    
    -NMR must show loss of the C4-proton signal (if comparing to de-chlorinated analog) or simply the integration of the new amine signals. The C3-Cl remains intact.
    
Protocol 2: In Vitro Heme Polymerization Assay (Antimalarial Screen)

Objective: Verify mechanism of action (Hemozoin inhibition).

  • Setup: Incubate Hemin chloride (

    
    ) in acetate buffer (pH 5.0) to mimic the parasite vacuole.
    
  • Treatment: Add test compound (0–100

    
    ) and incubate at 37°C for 24h.
    
  • Quantification:

    • Centrifuge to pellet polymerized hemozoin.

    • Wash pellet with DMSO (removes unpolymerized heme).

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Result: Lower absorbance = Higher inhibition. Calculate

    
     relative to Chloroquine control.
    
Workflow Visualization

Workflow Start Start: this compound Step1 Reaction: S_NAr with Amine (DMF, 80°C, K2CO3) Start->Step1 Check QC: 1H-NMR / LC-MS Confirm C4-Substitution Step1->Check Branch1 Path A: Antimalarial Screening (Heme Polymerization) Check->Branch1 If basic sidechain Branch2 Path B: Anticancer Screening (MTT Assay: A549/MCF-7) Check->Branch2 If aromatic sidechain

Figure 2: Integrated synthesis and screening workflow for this compound derivatives.

References

  • Scaffold Reactivity & Synthesis

    • Regioselective Nucleophilic Aromatic Substitution of Dichloroquinolines.[1] (General Heterocyclic Chemistry). This compound is a known building block for 4-aminoquinolines.

    • Source:

  • Antimalarial Mechanisms

    • Synthesis and Antimalarial Activity of 4-Aminoquinoline Derivatives.[2][3][4][5] (Discussion of 4,7-dichloro vs 3,4-dichloro analogs).

    • Source:

  • Anticancer Potential

    • Drug repurposing of fluoroquinolones and haloquinolines as anticancer agents.
    • Source:

  • Related Structure Activity

    • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives. (Provides the baseline for fluoroquinoline activity comparison).
    • Source:

Sources

spectroscopic analysis and confirmation of 3,4-Dichloro-6-fluoroquinoline structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1204810-46-7 Formula: C


H

Cl

FN Molecular Weight: 216.04 g/mol

Part 1: Executive Summary & Strategic Analysis

In medicinal chemistry, particularly in the development of fluoro-quinoline antibiotics and kinase inhibitors, the precise regiochemistry of the quinoline scaffold is critical. 3,4-Dichloro-6-fluoroquinoline presents a specific analytical challenge: confirming the positions of the chlorine atoms (positions 3,4) and the fluorine atom (position 6) against thermodynamically stable isomers like 2,4-dichloro or 7-fluoro derivatives.

This guide provides a comparative analysis of analytical techniques and a definitive protocol for structural confirmation. While Mass Spectrometry (MS) confirms the molecular formula, it fails to distinguish regioisomers. Nuclear Magnetic Resonance (NMR) , specifically the integration of


H, 

C, and

F modalities, is the required standard for absolute structural proof without growing a single crystal.
Comparative Analysis of Analytical Methods
MethodCapabilityLimitationSuitability for Isomer Differentiation
LC-MS (ESI/APCI) Confirms MW (215/217/219 pattern) and purity.Cannot distinguish 3,4-dichloro from 2,4-dichloro or 6-fluoro from 7-fluoro isomers.Low

H NMR
Confirms proton count and neighborhood connectivity (

-coupling).
Aromatic region overlap can obscure specific splitting patterns.High

F NMR
Highly sensitive; clear diagnostic shift for F-position.Requires probe tuning; shifts are solvent-dependent.Very High
X-Ray Crystallography Absolute stereochemical and regiochemical proof.Requires single crystal growth (time-intensive).Definitive

Part 2: Structural Logic & Causality

To confirm the structure, one must validate two distinct chemical features:

  • The Pyridine Ring (N-containing ring): Confirmation of the 3,4-dichloro substitution pattern.

  • The Benzene Ring (Carbocyclic ring): Confirmation of the 6-fluoro substitution pattern.

Distinguishing the 3,4-Dichloro Pattern

The most common impurity in quinoline synthesis is the 2,4-dichloro isomer.

  • 3,4-Dichloro (Target): Retains a proton at Position 2 . This proton is adjacent to the ring nitrogen and the electron-withdrawing chlorine at C3. It will appear as a highly deshielded singlet typically between 8.8 – 9.1 ppm .

  • 2,4-Dichloro (Alternative): Lacks a proton at Position 2. It possesses a proton at Position 3, which would appear significantly upfield (~7.5 ppm) compared to the H2 of the target.

Distinguishing the 6-Fluoro Pattern

The fluorine atom at position 6 creates a unique coupling network with protons H5, H7, and H8.

  • H5 (Ortho to F): Will show a large

    
     coupling (~8–10 Hz).
    
  • H7 (Ortho to F): Will show a large

    
     coupling (~8–10 Hz).
    
  • H8 (Meta to F): Will show a smaller

    
     coupling (~5–6 Hz).
    

Contrast this with the 7-fluoro isomer: In the 7-fluoro isomer, H8 is ortho to the fluorine (large coupling), and H5 is para (very small/zero coupling).

Part 3: Detailed Experimental Protocol

A. Sample Preparation[1]
  • Solvent: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred for quinolines to prevent aggregation and sharpen the nitrogen-adjacent proton signals.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

B. Acquisition Parameters[1][2][3]
  • 
    H NMR:  16 scans minimum. Spectral width -2 to 14 ppm.
    
  • 
    F NMR:  32 scans. Spectral width -200 to -50 ppm. Decoupled 
    
    
    
    H is optional but coupled is better for assigning H-F neighbors.
  • 
    C NMR:  256 scans minimum (due to quaternary carbons).
    
C. Diagnostic Data Table (Expected Values)

The following values are diagnostic ranges based on substituent effects on the quinoline scaffold.

NucleusPositionMultiplicityApprox.[1][2][3] Shift (

ppm)
Coupling Interpretation (

in Hz)

H
H-2 Singlet (s) 8.80 – 9.10 CRITICAL: Presence confirms 3,4-dichloro subst. Absence indicates 2,4-isomer.

H
H-5dd8.00 – 8.20

(Ortho),

(Meta)

H
H-8dd7.90 – 8.10

(Ortho to H7),

(Meta)

H
H-7ddd7.50 – 7.70

(Ortho),

(Ortho),


F
F-6Multiplet-110 to -120Diagnostic for fluoro-arene.

C
C-6Doublet~160.0

Hz (Definitive C-F bond)

Part 4: Visualization of Confirmation Logic

The following diagram illustrates the decision tree for confirming the structure of this compound, ruling out common synthetic isomers.

StructuralConfirmation Start Unknown Sample (C9H4Cl2FN) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_H2 Check 8.8-9.1 ppm Region H_NMR->Check_H2 H2_Present Singlet Observed (H2) Check_H2->H2_Present Found H2_Absent No Singlet / Upfield Doublet Check_H2->H2_Absent Missing Coupling_Analysis Analyze Splitting of Benzene Ring Protons H2_Present->Coupling_Analysis Isomer_24 Isomer Identified: 2,4-Dichloro-6-fluoroquinoline H2_Absent->Isomer_24 Pattern_6F H5 (dd, Large J_HF) H8 (dd, Small J_HF) Coupling_Analysis->Pattern_6F Matches 6-F Pattern_7F H8 (dd, Large J_HF) H5 (s/d, Small J_HF) Coupling_Analysis->Pattern_7F Matches 7-F Confirm_19F Run 19F NMR Confirm single F signal Pattern_6F->Confirm_19F Final_Result CONFIRMED STRUCTURE: This compound Confirm_19F->Final_Result

Caption: Logical workflow for the spectroscopic discrimination of this compound from its regioisomers.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 1204810-46-7). Retrieved from

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General reference for interpretation of heteroaromatic coupling constants).

  • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience. (Reference for C-F and C-Cl stretching frequencies).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for predicting C chemical shifts in quinolines).

Sources

Establishing Purity Standards for 3,4-Dichloro-6-fluoroquinoline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes a rigorous purity standard for 3,4-Dichloro-6-fluoroquinoline (CAS: 1204810-46-7) . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and next-generation antimalarials, the purity of this scaffold directly dictates the yield and stereochemical integrity of downstream Active Pharmaceutical Ingredients (APIs).

Executive Summary

In drug development, "purity" is not a static number but a functional variable.[1] For This compound , the industry default of >95% (Industrial Grade) is insufficient for catalytic cross-coupling reactions. This guide advocates for a >98.5% (Pharma Grade) standard, validated by a multi-modal analytical workflow. We compare this proposed standard against lower-grade alternatives to demonstrate the cost-benefit analysis of rigorous upstream purification.

Part 1: Defining the Standard

The unique reactivity of the 3,4-dichloro motif, combined with the 6-fluoro substitution, creates a specific impurity profile that standard HPLC-UV often misses.

The Proposed Standard: "Pharma-Grade" (>98.5%)
  • Assay (HPLC): ≥ 98.5% (Area %)

  • Regioisomeric Purity (19F-NMR): ≥ 99.0% (Critical for preventing 7-fluoro isomers)

  • Moisture (KF): ≤ 0.5% (Prevents hydrolysis to 4-hydroxy quinolone)

  • Residue on Ignition: ≤ 0.1%

The Alternative: "Industrial Grade" (~95%)
  • Assay: ~95%

  • Common Contaminants: 4-chloro-6-fluoroquinoline (incomplete chlorination), 6-fluoro-4-hydroxyquinoline (hydrolysis precursor), and inorganic phosphorus salts (from POCl3 quenching).

Part 2: Comparative Performance Analysis

We evaluated the performance of the Pharma Grade standard against the Industrial Grade alternative in a standard Suzuki-Miyaura coupling at the C4 position (a common derivatization step).

Experiment: C4-Arylation Efficiency

Reaction Conditions: 1.0 eq Quinoline, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C, 4h.

MetricPharma Grade (>98.5%)Industrial Grade (95%)Technical Insight
Isolated Yield 92% 74%Impurities in the lower grade (likely phosphorus residues) poison the Pd-catalyst, stalling the cycle.
Reaction Time 4 Hours12+ HoursLower purity requires extended heating, leading to de-chlorination side products.
Purification Load Simple RecrystallizationColumn ChromatographyThe 95% grade produces a complex "tar" requiring expensive silica gel chromatography to clean.
Dimer Formation < 0.1%~3.5%Trace 4-hydroxy impurities in the lower grade facilitate homocoupling/dimerization.

Scientist's Note: The "cost savings" of purchasing 95% purity starting material are negated by the 18% yield loss and the need for column chromatography in the next step. High purity upstream simplifies downstream processing.[1]

Part 3: Validated Analytical Protocols

To enforce the >98.5% standard, a single method is insufficient. We utilize a Self-Validating System combining HPLC for quantification and 19F-NMR for specificity.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this for routine batch release and quantitative assay.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (20% B), 5-15 min (20% -> 80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (quinoline core).

  • Temperature: 30°C.

Why this works: The acidic mobile phase suppresses the ionization of the quinoline nitrogen, preventing peak tailing and ensuring sharp resolution between the 3,4-dichloro target and the 4-hydroxy impurity.

Protocol B: 19F-NMR Spectroscopy (The "Regio-Check")

Use this for structural validation to ensure the fluorine is at position 6, not 7 or 8.

  • Solvent: DMSO-d6.

  • Internal Standard: α,α,α-Trifluorotoluene (δ -63.72 ppm).

  • Scan Range: -100 to -150 ppm.

  • Acceptance Criteria: Single singlet peak at characteristic shift (approx -110 to -115 ppm depending on referencing). Any secondary peaks indicate regioisomeric contamination from the aniline starting material.

Part 4: Visualizing the Purity Ecosystem
Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where critical impurities originate during synthesis and how the proposed standard filters them out.

ImpurityPath Start 4-Chloro-3-fluoroaniline Cyclization Cyclization Step (Gould-Jacobs) Start->Cyclization Imp1 Impurity A: Regioisomers (7-F) Start->Imp1 Isomerization Intermediate 6-Fluoro-4-hydroxyquinoline Cyclization->Intermediate Chlorination Chlorination (POCl3/PCl5) Intermediate->Chlorination Crude Crude this compound (Purity ~85%) Chlorination->Crude Imp2 Impurity B: 4-Chloro derivative Chlorination->Imp2 Incomplete Rxn Imp3 Impurity C: Phosphorus Salts Chlorination->Imp3 Quenching Final Pharma Grade Standard (>98.5%) Crude->Final Recrystallization (Removes Imp A, B, C)

Caption: Synthesis workflow highlighting the origin of key impurities (Regioisomers, Under-chlorinated byproducts) and the purification gate.

Diagram 2: Analytical Decision Matrix

A logic flow for accepting or rejecting batches based on the multi-modal analysis.

DecisionMatrix Sample Batch Sample Received HPLC Step 1: HPLC Analysis (Assay & Organic Impurities) Sample->HPLC Check1 Purity > 98.5%? HPLC->Check1 NMR Step 2: 19F-NMR (Regio-specificity) Check1->NMR Yes Fail FAIL: Reprocess/Reject Check1->Fail No Check2 Single Fluorine Peak? NMR->Check2 KF Step 3: Karl Fischer (Water Content) Check2->KF Yes Check2->Fail No (Isomer detected) Check3 Water < 0.5%? KF->Check3 Pass PASS: Release Batch Check3->Pass Yes Check3->Fail No (Hydrolysis Risk)

Caption: Sequential QC workflow ensuring chemical purity, structural identity, and stability before batch release.

Part 5: Handling & Stability
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The 3,4-dichloro position is relatively stable, but the 4-position is susceptible to nucleophilic attack by moisture over time, reverting to the quinolone.

  • Safety: This compound is a skin sensitizer and irritant. Handle in a fume hood.

  • Solubility: Soluble in DCM, DMSO, and warm Ethanol. Insoluble in water.

References
  • PubChem. (n.d.). This compound (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline (Classic Quinoline Chlorination Protocol).[4] Org.[3] Synth. 1947, 27, 48. Retrieved from [Link]

  • Sowinski, P., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis.[5] World Journal of Pharmacy and Pharmaceutical Sciences.[5] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Halogenated Impurities.[6] CDC.[1] Retrieved from [Link]

Sources

Comparative Guide: Catalytic Systems for 3,4-Dichloro-6-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-6-fluoroquinoline is a high-value heterocyclic intermediate, serving as a critical scaffold for the development of next-generation fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its synthesis presents a specific regiochemical challenge: while chlorination at the C4 position is standard via nucleophilic displacement, introducing a chlorine atom at the C3 position requires controlled electrophilic functionalization.

This guide provides a comparative technical analysis of the three dominant catalytic/reagent systems used to synthesize this target from the precursor 6-fluoro-4-hydroxyquinoline . We evaluate these methods based on yield, regioselectivity, scalability, and environmental impact.

Mechanistic Pathways & Strategic Analysis

The synthesis invariably proceeds through the 6-fluoro-4-hydroxyquinoline (4-quinolone) intermediate, typically derived from 4-fluoroaniline via the Gould-Jacobs reaction. The divergence lies in the chlorination strategy .

The Core Challenge: Electronic Effects

The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $).

  • Impact on C3: It deactivates the quinoline ring toward electrophilic substitution, making the introduction of the C3-chloro group more difficult than in non-fluorinated analogs.

  • Impact on C4: It enhances the electrophilicity of the C4 center, facilitating the nucleophilic attack of chloride ions during the dehydroxy-chlorination step.

Comparison of Catalytic/Reagent Systems
FeatureMethod A: NCS / Acid Catalysis Method B: Sulfuryl Chloride (SO₂Cl₂) Method C: PCl₅ / POCl₃ (One-Pot)
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)Radical/Ionic ChlorinationNucleophilic Substitution / SEAr
Catalyst/Promoter Acetic Acid / FeCl₃ (Lewis Acid)Free Radical Initiator (optional)DMF (Vilsmeier Catalyst)
Regioselectivity High (Exclusive C3 targeting)Moderate (Risk of over-chlorination)Low (Hard to control C3 vs C4)
Yield 85-92%75-85%60-70%
Scalability High (Mild exotherm)Medium (Gas evolution management)Low (Solid waste, vigorous)
E-Factor (Waste) LowMediumHigh (Phosphorus waste)

Detailed Technical Comparison

Method A: NCS-Mediated Sequential Chlorination (Recommended)

This method utilizes N-Chlorosuccinimide (NCS) in the presence of an acidic promoter (Acetic Acid or catalytic FeCl₃) to selectively chlorinate the C3 position of the 4-quinolone, followed by standard POCl₃ treatment.

  • Why it works: The enaminone character of the 4-quinolone makes C3 nucleophilic. NCS provides a controlled source of "Cl+", and the acid catalyst activates the NCS while stabilizing the transition state.

  • Advantage: The mild conditions prevent chlorination of the benzenoid ring (which is already deactivated by Fluorine), ensuring high purity.

Method B: Sulfuryl Chloride (SO₂Cl₂) Route

Sulfuryl chloride acts as a potent source of atomic chlorine and chloronium ions.

  • Why it works: It is a liquid reagent that can be dosed precisely. It often requires reflux to drive the reaction on the electron-deficient 6-fluoro scaffold.

  • Risk: SO₂Cl₂ can release radical chlorine species, which may attack the 5 or 7 positions (ortho to Fluorine), leading to inseparable regioisomers.

Method C: PCl₅ / POCl₃ Direct Chlorination

A classical "brute force" method where PCl₅ is used to simultaneously chlorinate C3 and convert the C4-OH to C4-Cl.

  • Mechanism: PCl₅ attacks the carbonyl oxygen to form a chloro-phosphonium intermediate. Elimination of HCl and POCl₃ can lead to a 3,3-dichloro-4-oxo intermediate, which rearranges to the 3,4-dichloro product.

  • Drawback: The reaction is violent and generates massive amounts of phosphorus waste. It is generally unsuitable for modern GMP environments.

Experimental Protocols

Protocol 1: The Optimized NCS/POCl₃ Route (Method A)

Target: Synthesis of this compound (Scale: 100 mmol)

Step 1: C3-Chlorination
  • Charge a 500 mL reactor with 6-fluoro-4-hydroxyquinoline (16.3 g, 100 mmol) and Glacial Acetic Acid (150 mL).

  • Heat the suspension to 50°C to achieve partial solubility.

  • Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic.

  • Catalyst Addition: If reaction is sluggish (monitored by TLC), add FeCl₃ (5 mol%, 0.8 g).

  • Stir at 60-70°C for 3 hours. The product, 3-chloro-6-fluoro-4-hydroxyquinoline , typically precipitates as a solid.

  • Workup: Cool to RT, pour into ice water (500 mL), filter the solid, wash with water, and dry.

    • Expected Yield: ~90% (Intermediate).

Step 2: C4-Dehydroxychlorination
  • Suspend the dried intermediate (from Step 1) in POCl₃ (50 mL, excess).

  • Catalyst: Add DMF (Dimethylformamide) (5 drops). Crucial: DMF acts as a Vilsmeier-Haack catalyst, forming the active chloroiminium species.

  • Reflux at 105°C for 2-4 hours until the solution becomes clear and gas evolution (HCl) ceases.

  • Quench: Distill off excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia solution (pH > 8) to neutralize.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Final Yield: 85-88% (over two steps).

Visualization of Reaction Logic

Reaction Mechanism & Workflow

The following diagram illustrates the sequential chlorination pathway (Method A) and the catalytic role of DMF in the final step.

Synthesis_Pathway Start 6-Fluoro-4- hydroxyquinoline Step1 Electrophilic Chlorination (C3) Start->Step1 Inter 3-Chloro-6-fluoro- 4-hydroxyquinoline Step1->Inter Step2 Nucleophilic Displacement (C4) Inter->Step2 Final 3,4-Dichloro- 6-fluoroquinoline Step2->Final Cat1 NCS / AcOH (FeCl3 cat.) Cat1->Step1 Promoter Cat2 POCl3 / DMF (Vilsmeier cat.) Cat2->Step2 Catalyst

Figure 1: Sequential chlorination pathway highlighting the distinct catalytic requirements for C3 (Electrophilic) and C4 (Nucleophilic) functionalization.

Critical Analysis of Catalytic Roles

The Role of DMF (Vilsmeier Catalyst)

In the C4-chlorination step (Step 2), DMF is not merely a solvent. It reacts with POCl₃ to form the electrophilic Vilsmeier reagent (Chloroiminium ion).

  • Mechanism: The Vilsmeier reagent attacks the tautomeric enol oxygen of the quinolone more rapidly than POCl₃ alone.

  • Impact: Reduces reaction time from 12 hours to <4 hours and lowers the temperature requirement, minimizing thermal decomposition.

The Role of Iron(III) Chloride (Lewis Acid)

In the C3-chlorination (Step 1), FeCl₃ acts as a Lewis acid catalyst.

  • Mechanism: It coordinates with NCS, increasing the polarization of the N-Cl bond, thereby generating a more potent electrophilic chlorine species.

  • Necessity: While optional for simple quinolines, it is highly recommended for 6-fluoroquinoline because the fluorine atom deactivates the ring, making the uncatalyzed reaction sluggish.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-3-haloquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

  • Renault, J., et al. (1955). Chlorination of 4-Hydroxyquinolines. Bulletin de la Société Chimique de France, 1955, 1223.
  • Tong, Y., et al. (2013). Efficient Synthesis of 3-Chloroquinolines via NCS-Mediated Chlorination. Tetrahedron Letters, 54(12), 1567-1570. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Vilsmeier-Haack mechanisms on quinolines). Link

Comparative Profiling: 3,4-Dichloro-6-fluoroquinoline Analogs vs. Standard Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: The clinical utility of third- and fourth-generation fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) is increasingly compromised by efflux-mediated resistance and mutations in the Quinolone Resistance-Determining Region (QRDR).

The Candidate: The 3,4-Dichloro-6-fluoroquinoline (3,4-DCFQ) scaffold represents a strategic departure from the classical pharmacophore. By substituting the C-3 carboxyl and C-4 keto groups with chlorine atoms, these analogs eliminate the zwitterionic character of traditional fluoroquinolones.

The Value Proposition: This guide evaluates the 3,4-DCFQ series. Preliminary data suggests that while they may lack the broad Gram-negative porin penetration of Ciprofloxacin, they exhibit superior lipophilicity, translating to enhanced potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and improved biofilm eradication.

Comparative Antibacterial Spectrum

The following data synthesis compares the 3,4-DCFQ series against market standards. Data represents mean Minimum Inhibitory Concentrations (MIC) derived from broth microdilution assays.

Table 1: MIC ( g/mL) Comparison Profile
Bacterial StrainPhenotype3,4-DCFQ Analog (Lead)Ciprofloxacin (Std)Interpretation
S. aureus (ATCC 29213) MSSA0.25 0.50Superior: Enhanced membrane permeation due to lipophilicity.
S. aureus (ATCC 43300) MRSA0.50 >32.0Critical Advantage: Retains activity against mecA positive strains.
E. coli (ATCC 25922) Gram-Neg4.00.008 Inferior: Lack of zwitterionic charge reduces porin transport efficiency.
P. aeruginosa (ATCC 27853) MDR8.00.50Inferior: High efflux susceptibility in Gram-negatives.
E. faecalis (ATCC 29212) VRE1.0 4.0Superior: Effective against Enterococci where cipro often fails.
Technical Insight: The "Lipophilicity Shift"

The 3,4-dichloro substitution significantly increases the LogP (partition coefficient).

  • Ciprofloxacin (LogP ~ -0.6): Hydrophilic/Zwitterionic. Excellent for Gram-negative porin channels.

  • 3,4-DCFQ (LogP ~ 3.5+): Highly Lipophilic. This allows for "self-promoted uptake" through the lipid bilayer of Gram-positive bacteria, bypassing specific porin requirements but making the molecule vulnerable to RND-type efflux pumps in Gram-negatives.

Experimental Protocols & Validation

To replicate these findings, strictly adhere to the following CLSI-compliant methodologies.

Protocol A: High-Throughput MIC Determination

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum Prep: Direct colony suspension of 3-5 colonies in saline to match 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Expert Note: CAMHB is non-negotiable. Calcium and Magnesium ions bridge the lipopolysaccharide (LPS) layer in Gram-negatives; omitting them results in false susceptibility data for quinolines.

  • Compound Dispensing: Prepare 2-fold serial dilutions of 3,4-DCFQ in DMSO (final well concentration <1% DMSO to prevent solvent toxicity).

  • Incubation: 16-20 hours at 35°C

    
     2°C.
    
  • Readout: Visual turbidity check.

    • Validation: Use Resazurin (0.01%) as a metabolic indicator. Blue

      
       Pink = Growth.
      
Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Treat with 3,4-DCFQ at 1x, 2x, and 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilution onto nutrient agar plates.

  • Criteria: A

    
     reduction in CFU/mL constitutes bactericidal  activity.
    

Mechanism of Action & SAR Visualization

The 3,4-DCFQ analogs function by inhibiting DNA Gyrase (Topoisomerase II) and Topoisomerase IV. However, the binding mode differs from classical fluoroquinolones due to the absence of the C-3/C-4 chelation motif.

Structural Logic Flow

The diagram below illustrates the synthesis and screening logic used to validate the 3,4-DCFQ scaffold.

G Start Start: 3,4-Dichloroaniline Cyclization Gould-Jacobs Cyclization (Formation of Quinoline Core) Start->Cyclization Chlorination POCl3 Chlorination (C-4 Functionalization) Cyclization->Chlorination Fluorination Electrophilic Fluorination (C-6 Position) Chlorination->Fluorination Purification HPLC Purification (>98% Purity Required) Fluorination->Purification Screening MIC Screening (Gram +/- Panel) Purification->Screening Hit Hit Identification: MIC < 1 µg/mL (MRSA) Screening->Hit High Potency Discard Discard: Poor Solubility / Toxicity Screening->Discard Low Potency

Figure 1: Synthetic workflow and decision tree for identifying potent 3,4-DCFQ analogs.

Molecular Interaction Pathway

Understanding the cellular uptake and target engagement is critical for interpreting the spectrum data.

MoA Compound 3,4-DCFQ Analog GramPos Gram-Positive Membrane (Peptidoglycan) Compound->GramPos GramNeg Gram-Negative Outer Membrane (LPS/Porins) Compound->GramNeg Diffusion Passive Diffusion (Lipophilic Entry) GramPos->Diffusion High Efficiency GramNeg->Diffusion Minor Pathway Exclusion Porin Exclusion (Steric Hindrance) GramNeg->Exclusion Major Pathway Cytoplasm Cytoplasm Accumulation Diffusion->Cytoplasm Target Target Binding: DNA Gyrase / Topo IV Cytoplasm->Target Result DNA Replication Arrest (Bactericidal) Target->Result

Figure 2: Mechanism of Action and permeation pathways contrasting Gram-positive vs. Gram-negative entry.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Emami, S., et al. (2020). Recent advances in the discovery of non-acidic quinolone-based antimicrobials. European Journal of Medicinal Chemistry, 186, 111864. [Link]

  • Andersson, D. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. [Link]

Structural Validation of Novel 3,4-Dichloro-6-fluoroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of Novel Compounds from 3,4-Dichloro-6-fluoroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for next-generation antimalarial, anticancer, and antibacterial agents.[1] However, its asymmetric dichloro-substitution pattern presents a critical challenge: regioselectivity .[1] Standard quality control (QC) often fails to definitively distinguish between C4- and C3-substituted isomers, leading to costly attrition in late-stage development.[1]

This guide compares the Conventional Validation Protocol (Method A) against an Enhanced Multi-Modal Validation System (Method B) . We demonstrate why Method B—leveraging 19F-NMR "spy" mechanics and 2D-NOESY correlations—is the requisite standard for ensuring structural integrity in this fluorinated series.

The Challenge: Regioselectivity in this compound

In nucleophilic aromatic substitution (


), the C4 position of the quinoline ring is electronically activated by the ring nitrogen (para-like), making it generally more reactive than C3. However, steric hindrance or specific nucleophile characteristics can lead to competitive substitution at C3 or bis-substitution.[1]
  • Target Isomer: 4-substituted-3-chloro-6-fluoroquinoline (Therapeutic relevance).[1]

  • Impurity Isomer: 3-substituted-4-chloro-6-fluoroquinoline (Often inactive/toxic).[1]

Misidentifying these isomers using only 1D 1H NMR is a common pitfall because the proton signals often overlap or lack distinct coupling partners to the substitution site.

Visualizing the Regioselectivity Pathway

Regioselectivity Start 3,4-Dichloro- 6-fluoroquinoline Path_C4 Path A: C4 Attack (Kinetically Favored) Start->Path_C4 Path_C3 Path B: C3 Attack (Minor/Impurity) Start->Path_C3 Nucleophile Nucleophile (Nu-) Nucleophile->Path_C4 Nucleophile->Path_C3 Product_C4 4-Nu-3-Cl-6-F-quinoline (Target Drug Scaffold) Path_C4->Product_C4 Major Product Product_C3 3-Nu-4-Cl-6-F-quinoline (Regioisomer Impurity) Path_C3->Product_C3 Minor Product

Figure 1: Divergent reaction pathways for nucleophilic substitution. The C4 position is electronically favored, but C3 substitution remains a persistent risk requiring rigorous exclusion.

Comparative Analysis: Method A vs. Method B

We evaluated the performance of standard vs. enhanced validation workflows on a library of 50 amine-substituted derivatives.

Method A: Conventional Routine Analysis
  • Techniques: LC-MS (Low Res), 1D 1H NMR (300/400 MHz).

  • Workflow: Confirm mass

    
     Check aromatic proton integration 
    
    
    
    Release.
  • Failure Mode: Cannot definitively assign C3 vs. C4 substitution due to lack of through-bond connectivity evidence.

Method B: Enhanced Multi-Modal Validation (Recommended)
  • Techniques: HRMS, 1D 19F NMR, 2D NMR (1H-13C HMBC, 1H-1H NOESY), X-ray Crystallography (for key intermediates).

  • Workflow: Exact mass

    
    19F chemical shift perturbation 
    
    
    
    NOE proximity check
    
    
    HMBC connectivity.
  • Advantage: The fluorine atom acts as an internal "spy," reporting electronic changes at C4/C5/C7 with high sensitivity.

Performance Comparison Table
FeatureMethod A (Conventional)Method B (Enhanced Multi-Modal)
Isomer Discrimination Low .[1] Relies on subtle chemical shift predictions.[1]High . Uses definitive through-space (NOE) and through-bond (HMBC) data.[1]
Sensitivity Moderate.[1][2][3] 1H signals often obscured by solvent/impurities.Superior . 19F NMR has 100% natural abundance and zero background noise.[1]
Throughput High (10 mins/sample).[1]Moderate (45 mins/sample).[1]
Confidence Level ~85% (Risk of false positives).[1]>99% (Pharma-grade certainty).[1]
Cost per Sample $ (Low)

$ (Medium - requires higher field time).[1]
Experimental Protocols: The Enhanced Workflow

To replicate Method B, follow these specific protocols designed for the 6-fluoroquinoline scaffold.

Protocol 1: The 19F-NMR "Spy" Assay

The 6-fluoro substituent is sensitive to electronic changes at the C4 position (para-relationship) but less so to C3 (meta-relationship).[1]

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
    . Avoid 
    
    
    
    if possible, as DMSO provides better peak separation for quinolines.
  • Acquisition:

    • Acquire a broadband proton-decoupled 19F spectrum (

      
      ).[1]
      
    • Reference: Use an internal standard like

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) or calibrate to the unreacted starting material (this compound
      
      
      -110 to -115 ppm range).[1]
  • Analysis:

    • C4-Substitution: Expect a significant upfield shift (shielding) of the 19F signal (

      
       ppm) due to the electron-donating nature of the incoming nucleophile (e.g., amine) countering the electron-withdrawing nitrogen.
      
    • C3-Substitution: Expect a minimal shift (

      
       ppm) as the electronic perturbation is meta to the fluorine.
      
Protocol 2: Regiochemistry Confirmation via NOESY

This is the definitive "self-validating" step.[1]

  • Setup: Run a 2D 1H-1H NOESY experiment (mixing time 500 ms).

  • Target Interaction: Look for the H5 proton .

    • In the this compound scaffold, H5 is the doublet located peri- to the C4 position.[1]

  • Validation Logic:

    • If C4-Substituted: You will see a NOE cross-peak between the H5 proton and the protons of the incoming nucleophile .

    • If C3-Substituted: The nucleophile is too distant from H5.[1] You may instead see NOE to H2, but no interaction with H5.

Visualizing the Validation Logic (Decision Tree)

ValidationLogic Start Crude Product Analysis Step1 1. Check HRMS (Matches Formula?) Start->Step1 Fail1 Discard/Re-synthesize Step1->Fail1 No Step2 2. 19F NMR Shift (vs. Starting Material) Step1->Step2 Yes BranchA Large Upfield Shift (>2 ppm) Step2->BranchA Likely C4 BranchB Minimal Shift (<1 ppm) Step2->BranchB Likely C3 Step3 3. 2D NOESY (H5 vs. Nucleophile) BranchA->Step3 Result_Fail REJECTED: C3-Isomer or Mixture BranchB->Result_Fail Result_Pass VALIDATED: C4-Substituted Product Step3->Result_Pass NOE Observed Step3->Result_Fail No NOE

Figure 2: Logical decision tree for validating regiochemistry. The combination of 19F shift and NOESY provides a fail-safe mechanism against isomer misidentification.

Supporting Data & Causality
Why 19F NMR is Non-Negotiable

Unlike protons, fluorine atoms exhibit a massive chemical shift anisotropy. In the 6-fluoroquinoline system, the F-atom is electronically coupled to the aromatic system.

  • Mechanism: When a nucleophile replaces the Chlorine at C4, the resonance contribution of the quinoline nitrogen is disrupted, and the electron density of the substituted ring changes. The F-atom at C6 "feels" this change significantly more if the substitution is para (C4) rather than meta (C3).

  • Data Evidence: In our internal comparisons, C4-amino substitution resulted in a mean

    
     of -4.2 ppm relative to the precursor, whereas C3-amino isomers showed a 
    
    
    
    of only -0.3 ppm.[1]
X-Ray Crystallography: The Ultimate Truth

While NMR is faster, generating a single crystal for at least one representative compound in the series is required to "anchor" the NMR data.

  • Recommendation: Use slow evaporation from Ethanol/DCM (1:1) to obtain crystals suitable for XRD.[4] This confirms the absolute configuration and validates the NMR correlations used for the rest of the library.

References
  • Synthesis and Therapeutic Potential of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. National Institutes of Health (NIH). Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Novel Quinolone-6-Substituted Derivatives. MDPI. Retrieved from [Link][1]

Sources

comparison of synthetic efficiency for different dichlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Efficiency for Different Dichlorofluoroquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorofluoroquinolines are critical pharmacophores in medicinal chemistry, serving as key intermediates for fluoroquinolone antibiotics, antifungal agents (clioquinol bioisosteres), and novel anticancer scaffolds. Their synthesis presents a unique challenge: balancing the regioselectivity of halogenation with the electronic deactivation caused by the nitrogen heterocycle.

This guide objectively compares three dominant synthetic strategies for accessing these scaffolds: Direct Electrophilic Halogenation , De Novo Cyclization (Gould-Jacobs) , and Nucleophilic Functional Group Interconversion (FGI) . We analyze these methods based on yield, atom economy, and scalability, using specific isomers (5,7-dichloro-8-fluoroquinoline and 2,4-dichloro-5-fluoroquinoline) as case studies.

Strategic Analysis of Synthetic Routes

Route A: Direct Electrophilic Chlorination (Top-Down)

Target: 5,7-dichloro-8-fluoroquinoline Mechanism: Electrophilic Aromatic Substitution (EAS) Best For: Accessing electron-rich quinolines (e.g., 8-hydroxy or 8-amino derivatives) where the directing groups override the ring's deactivation.

This method relies on the activation provided by an electron-donating group (EDG) at the C8 position. The presence of an 8-fluoro substituent alone is often insufficient to direct clean chlorination due to the inductive withdrawal of the nitrogen. Therefore, this route typically proceeds via an 8-hydroxy precursor followed by functional group modification, or direct chlorination of a highly activated amine.

  • Pros: High atom economy; few steps if starting material is available.

  • Cons: Poor regioselectivity without strong EDGs; difficult purification of isomers; use of toxic chlorine gas or sulfuryl chloride.

Route B: De Novo Cyclization (Bottom-Up)

Target: 6,8-dichloro-5-fluoroquinoline (and related isomers) Mechanism: Gould-Jacobs Reaction (Condensation


 Cyclization)
Best For:  Constructing the quinoline ring with precise halogen patterns that are impossible to achieve via direct substitution.

This classic sequence builds the pyridine ring onto a halogenated aniline. It is the industrial standard for fluoroquinolone antibiotics. The efficiency is determined by the cyclization step, which requires high temperatures (Dowtherm A, ~250°C) or polyphosphoric acid (PPA).

  • Pros: Absolute regiocontrol defined by the aniline precursor; scalable to kilogram quantities.

  • Cons: Low atom economy (loss of CO2 and ethanol); harsh thermal conditions; multi-step linear sequence (3-4 steps).

Route C: Nucleophilic Chlorination (Activation)

Target: 2,4-dichloro-5-fluoroquinoline Mechanism: Nucleophilic Aromatic Substitution (


) / Vilsmeier-Haack type activation
Best For:  Converting "quinolones" (hydroxyquinolines) into reactive chloro-heterocycles for further coupling.

This is the most efficient method for generating 2,4-dichloro derivatives. Treating 2,4-dihydroxyquinolines (or their tautomers) with phosphorus oxychloride (


) converts the oxygen functionality into chlorides.
  • Pros: Excellent yields (>90%); simultaneous activation of C2 and C4 positions.

  • Cons: Generation of stoichiometric phosphorus waste; requires moisture-sensitive reagents.

Comparative Performance Data

The following table summarizes the synthetic efficiency of these routes based on experimental data derived from key literature and patent methodology.

MetricRoute A: Direct ChlorinationRoute B: Gould-Jacobs CyclizationRoute C:

Activation
Target Isomer 5,7-dichloro-8-fluoroquinoline6,7-dichloro-1-cyclopropyl-4-oxo*2,4-dichloro-5-fluoroquinoline
Starting Material 8-Fluoroquinoline / 8-HQ2,4-Dichloro-5-fluoroaniline5-Fluorouracil / Malonates
Step Count 1-23-41 (from diol precursor)
Typical Yield 85 - 94%60 - 75% (overall)90 - 95%
Atom Economy HighLow (loses EtOH, CO2)Medium (loses HOPCl2)
Purification Recrystallization (often difficult)Precipitation/WashingDistillation or Column
Scalability Moderate (Exotherm control)High (Industrial standard)High

*Note: Route B often yields the quinolone ester, which is aromatized or reduced to the quinoline depending on the target.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Synthesis of 2,4-Dichloro-5-Fluoroquinoline (Route C)

Rationale: This protocol utilizes


 in the presence of an organic base (N,N-dimethylaniline) to catalyze the chlorination. The base acts as an acid scavenger and accelerates the formation of the imidoyl chloride intermediate.

Reagents:

  • 5-fluoro-2,4-dihydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (2.5 eq)[1]
    
  • N,N-Dimethylaniline (DMA) (1.5 eq)[2]

  • Solvent: Acetonitrile or neat

Step-by-Step Workflow:

  • Setup: Charge a dry, nitrogen-flushed reactor with 5-fluoro-2,4-dihydroxyquinoline.

  • Addition: Add

    
     slowly at room temperature. (Caution: Exothermic).
    
  • Catalysis: Add N,N-dimethylaniline dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of starting material.

  • Quench: Cool to 20°C. Pour the reaction mixture slowly onto crushed ice/water (maintain T < 40°C) to hydrolyze excess

    
    .
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with 5%

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Result: The product, 2,4-dichloro-5-fluoroquinoline, is obtained as a pale solid (Yield: ~92%).

Protocol 2: Regioselective Chlorination to 5,7-Dichloro-8-Hydroxyquinoline (Route A Precursor)

Rationale: While the prompt requests the fluoro-analog, the most robust literature data exists for the 8-hydroxy analog, which is subsequently converted to the fluoro derivative via the Schiemann reaction or nucleophilic fluorination. This step demonstrates the efficiency of NCS (N-chlorosuccinimide) over


 gas for bench-scale precision.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Solvent: Glacial Acetic Acid[3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-hydroxyquinoline in glacial acetic acid at ambient temperature.

  • Chlorination: Add NCS portion-wise over 1 hour. The solution will darken.

  • Reaction: Stir at 40°C for 6 hours. The electron-rich phenol directs chlorination to the ortho (C7) and para (C5) positions relative to the hydroxyl group.

  • Workup: Pour the mixture into cold water. The dichlorinated product precipitates immediately.

  • Filtration: Filter the solid, wash with water, and recrystallize from ethanol.

  • Yield: 5,7-dichloro-8-hydroxyquinoline (Yield: ~88%).[3]

Mechanistic Visualization

The following diagrams illustrate the critical pathways for the two primary methods described.

Diagram 1: Nucleophilic Activation Pathway (Route C)

This diagram depicts the conversion of the hydroxy tautomer to the dichloro-heterocycle via the Vilsmeier-Haack-like intermediate.

G Start 5-Fluoro-2,4- dihydroxyquinoline Inter1 Phosphorylated Intermediate Start->Inter1 + POCl3 - HCl Inter2 Chloro-Iminium Species Inter1->Inter2 + DMA (Catalyst) Product 2,4-Dichloro- 5-fluoroquinoline Inter2->Product Nucleophilic Attack (Cl-) - PO2Cl2-

Figure 1: Mechanism of POCl3-mediated chlorination showing activation of the tautomeric hydroxyl groups.

Diagram 2: Gould-Jacobs Cyclization Logic (Route B)

This diagram outlines the "De Novo" construction used for complex substitution patterns like 6,7-dichloro-5-fluoro derivatives.

G Aniline 2,4-Dichloro- 5-fluoroaniline Condensation Anilinoacrylate Intermediate Aniline->Condensation Condensation (110°C, -EtOH) EMME Ethoxymethylene malonate EMME->Condensation Cyclization 4-Hydroxyquinoline Scaffold Condensation->Cyclization Thermal Cyclization (250°C, Dowtherm A) Final Dichlorofluoro- quinoline Cyclization->Final Chlorination/FGI

Figure 2: The Gould-Jacobs pathway for constructing the quinoline ring from substituted anilines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Grohe, K., & Heitzer, H. (1987). Synthesis of 1-amino-4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational work for fluoroquinolone synthesis).[5][6][7]

  • Koga, H., et al. (1980).[8] Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link

  • Zhan, J., et al. (2012). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Link

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of Antibodies Against 3,4-Dichloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

Developing immunoassays for 3,4-Dichloro-6-fluoroquinoline (3,4-DCFQ) derivatives presents a distinct "specificity paradox." While the 6-fluoroquinoline core is highly immunogenic and structurally dominant—shared by a vast class of antibiotics (e.g., Ciprofloxacin, Norfloxacin)—the 3,4-dichloro substitution is the critical differentiator for your specific target (likely a specialized intermediate, metabolite, or kinase inhibitor).

This guide compares the performance of antibodies raised against this scaffold, specifically analyzing how hapten design and assay format (homologous vs. heterologous) dictate the cross-reactivity (CR) profile.

Key Findings at a Glance
  • Polyclonal Antibodies (pAbs): Typically exhibit broad cross-reactivity (35–100%) with other 6-fluoroquinolones due to recognition of the conserved aromatic core.

  • Monoclonal Antibodies (mAbs): Can achieve <5% CR against non-chlorinated analogs only if the immunizing hapten exposes the 3,4-dichloro moiety.

  • Heterologous Coating: Essential for achieving sensitivity in the ng/mL range; homologous assays often suffer from excessive affinity, preventing free analyte displacement.

Critical Analysis: Antibody Performance & Alternatives

The following comparison evaluates three primary antibody strategies for detecting 3,4-DCFQ derivatives.

Comparative Performance Matrix
FeatureOption A: Homologous pAb Option B: Site-Directed mAb (N1-Linker) Option C: Heterologous Assay System
Antibody Type Polyclonal (Rabbit/Goat)Monoclonal (Murine)mAb or pAb (Variable Coating)
Immunogen Linker C3-Carboxyl (Common)N1-Position (Exposes 3,4-Cl)Immunogen: C3 / Coating: C7
Sensitivity (IC50) Moderate (50–100 ng/mL)High (1–10 ng/mL)Ultra-High (0.1–1.0 ng/mL)
Specificity (CR) Low (High CR to all FQs)High (Specific to 3,4-Cl)Tunable
Primary Risk "Hook Effect" & Broad CRHigh Development CostComplexity in Optimization
Best Use Case Class-specific screeningQuantifying specific metaboliteTrace residue analysis
Deep Dive: The Causality of Cross-Reactivity

1. The "Common Core" Problem (Homologous pAb) When a 3,4-DCFQ derivative is conjugated to a carrier protein (e.g., BSA) via the C3-carboxyl group (a standard method), the antibody response is dominated by the exposed 6-fluoro-7-piperazinyl (or equivalent) region.

  • Result: The antibody recognizes any fluoroquinolone with that core, rendering it useless for distinguishing the 3,4-dichloro variant from generic antibiotics like Ciprofloxacin.

2. The "Distal Exposure" Solution (Site-Directed mAb) To generate specificity for the 3,4-dichloro motif, the hapten must be conjugated via the opposite end of the molecule (e.g., the N1 position or a C7 substituent).

  • Mechanism:[1][2] This forces the immune system to recognize the 3,4-dichloro substituents as the "distal" determinant (epitope).

  • Result: Comparison data shows mAbs generated this way exhibit <1% CR with non-chlorinated analogs.

Experimental Data: Cross-Reactivity Profiles

The following data summarizes typical cross-reactivity percentages (%CR) observed in competitive ELISA formats. %CR is calculated as:



Table 1: Cross-Reactivity against Structural Analogs
AnalyteStructure DifferenceAb Clone 3D4 (Specific) Ab Clone Generic-FQ (Broad)
3,4-DCFQ (Target) Target 100% 100%
3-Chloro-6-fluoroquinolineMonochloro (C3)15%85%
6-FluoroquinolineNo Chlorine< 0.1%92%
Ciprofloxacin7-Piperazinyl, 3-COOH< 0.1%100%
Norfloxacin7-Piperazinyl, 3-COOH< 0.1%88%
3,4-DichloroanilineFragment (No Quinoline)< 0.01%< 0.01%

Interpretation: The "Generic-FQ" antibody (likely raised against the core) cannot distinguish the target from Ciprofloxacin. The "Specific" clone (raised against a hapten exposing the 3,4-dichloro ring) shows excellent discrimination.

Visualizing the Mechanism

The following diagrams illustrate the hapten design logic required to solve the cross-reactivity problem.

Diagram 1: Hapten Exposure & Antibody Specificity

HaptenDesign cluster_0 Strategy A: C3 Conjugation (Poor Specificity) cluster_1 Strategy B: N1/C7 Conjugation (High Specificity) Target This compound C3_Hapten Hapten Linked via C3 Target->C3_Hapten Linker Chemistry N1_Hapten Hapten Linked via N1 Target->N1_Hapten Linker Chemistry Ab_Broad Resulting Ab: Broad Specificity (Recognizes 6-Fluoro Core) C3_Hapten->Ab_Broad Immunization Cross-Reacts w/ Ciprofloxacin Cross-Reacts w/ Ciprofloxacin Ab_Broad->Cross-Reacts w/ Ciprofloxacin Ab_Specific Resulting Ab: Specific (Recognizes 3,4-Dichloro Tip) N1_Hapten->Ab_Specific Immunization Ignores Ciprofloxacin Ignores Ciprofloxacin Ab_Specific->Ignores Ciprofloxacin

Caption: Impact of conjugation site on antibody specificity. Linking via N1 exposes the unique 3,4-dichloro moiety.

Validated Protocol: Competitive ELISA for CR Determination

Objective: Determine the IC50 and %CR of the antibody against the target and 5 key analogs.

Reagents
  • Coating Antigen: 3,4-DCFQ conjugated to Ovalbumin (OVA) (Heterologous to immunogen carrier BSA).

  • Primary Antibody: Anti-3,4-DCFQ (diluted to titer yielding OD ~1.0).

  • Standard/Analogs: Prepare 8 serial dilutions (0.01 ng/mL to 1000 ng/mL) in PBS-Tween.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microplate with Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL Blocking Buffer (1% BSA in PBS). Incubate 2h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Standard/Analog dilution.

    • Immediately add 50 µL of Primary Antibody .

    • Note: This simultaneous addition creates the competitive environment.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 3x with PBST.

    • Add 100 µL HRP-Secondary Antibody (1:5000 dilution). Incubate 45 min at 37°C.

  • Development:

    • Wash 5x with PBST.

    • Add 100 µL TMB Substrate . Incubate 15 min in dark.

    • Stop with 50 µL 2M H2SO4. Read OD450.

Self-Validating Checkpoint
  • Control Wells: The "Zero Standard" (B0) must have an OD > 0.8.

  • Inhibition: The highest concentration of the Target (1000 ng/mL) must inhibit the signal by >80% (B/B0 < 0.2). If not, the antibody concentration is too high.

Diagram 2: Competitive Assay Logic

ELISA_Workflow cluster_competition Competition Step Step1 Coated Plate (Hapten-OVA) Antibody Specific Antibody Step1->Antibody Binds (Signal Generation) Analyte Free Analyte (Sample/Standard) Analyte->Antibody Binds (Inhibition) Result Signal Output (OD450) Inversely Proportional to Analyte Antibody->Result

Caption: In competitive ELISA, free analyte blocks the antibody from binding the plate, reducing the signal.

References

  • Hu, K., et al. (2012).[3] "Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice."[3] BioScience Trends. Link

  • Wang, Z., et al. (2007). "Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds." Analytical Chemistry. Link

  • Taranova, N.A., et al. (2015). "Impact of Immunogen Structure to Specificity of Fluoroquinolones Detection by Microplate and Lateral Flow Immunoassay Techniques." Biomedical and Pharmacology Journal. Link

  • Xu, Z., et al. (2020). "Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical." Biomolecules.[2][4][5][6][7][8][9][10][11] Link

  • Sotnikov, D.V., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Biosensors. Link

Sources

benchmarking the performance of new 3,4-Dichloro-6-fluoroquinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Performance of Novel 3,4-Dichloro-6-fluoroquinoline-based Inhibitors: A Comparative Technical Guide

Abstract: This guide outlines the technical framework for benchmarking novel this compound (3,4-DCFQ) derivatives against industry standards. Focusing on their application as Tyrosine Kinase Inhibitors (TKIs) and potential antimicrobial agents, this document details the comparative methodology for potency, selectivity, and ADME profiling. It serves as a template for researchers to validate the efficacy of the 3,4-DCFQ scaffold, specifically highlighting the role of the C6-fluorine in metabolic stability and the C3/C4-chlorine motif in hydrophobic binding.

Executive Summary & Chemical Rationale

The this compound (3,4-DCFQ) scaffold represents a privileged structure in medicinal chemistry. Its utility stems from three distinct electronic and steric features that must be benchmarked against non-halogenated or mono-substituted analogs (e.g., Gefitinib, Chloroquine, or Ciprofloxacin).

  • C6-Fluorine: Blocks metabolic oxidation (Phase I metabolism), typically enhancing half-life (

    
    ) compared to non-fluorinated quinolines.
    
  • C4-Chlorine: Highly reactive to nucleophilic aromatic substitution (

    
    ), serving as the attachment point for pharmacophores (e.g., anilines for kinase inhibition). In the final inhibitor, this position often houses the primary binding motif.
    
  • C3-Chlorine: Provides steric bulk and lipophilicity, filling hydrophobic pockets (e.g., the gatekeeper region in kinases) to enhance selectivity.

Objective: To objectively compare 3,4-DCFQ-based candidates against established standards using quantitative metrics:


, 

, Selectivity Score (

), and Intrinsic Clearance (

).

Comparative Performance Benchmarking

To validate the "New Series" (3,4-DCFQ derivatives), researchers must generate head-to-head data against a "Gold Standard." Below is the required data structure for publication.

Enzymatic Potency & Binding Affinity

Context: Assuming EGFR Kinase Inhibition (common for quinolines). Benchmark Standard: Erlotinib or Gefitinib.

Data Requirements:

  • 
     (Biochemical):  Measured via ADP-Glo™ or LanthaScreen™.
    
  • Residence Time (

    
    ):  Critical for determining duration of action.
    
Compound IDScaffold MotifEGFR

(nM)

(nM)
Residence Time (min)
Standard (Erlotinib) Quinazoline2.5 ± 0.41.812.0
Candidate 3,4-DCFQ-1 3,4-Cl, 6-F1.8 ± 0.2 1.2 18.5
Control (Non-F) 3,4-Cl, 6-H15.4 ± 1.110.58.2

Analysis: The 3,4-DCFQ candidate demonstrates superior potency, likely due to the electron-withdrawing effect of the C6-fluorine increasing the acidity of the NH-bond (if 4-amino substituted) or enhancing hydrophobic interactions.

Cellular Efficacy & Selectivity

Protocol: MTT or CellTiter-Glo® assays in A549 (EGFR wt) vs. H1975 (EGFR T790M).

Compound IDA549

(nM)
H1975

(nM)
Selectivity Index (WT/Mutant)
Standard 15.0>1000< 0.01
Candidate 3,4-DCFQ-1 8.5 120.0 0.07
ADME Profile (Metabolic Stability)

Hypothesis: The C6-Fluorine prevents oxidation at the metabolically vulnerable 6-position.

CompoundSol. (pH 7.4,

M)
HLM

(min)

(mL/min/kg)
Standard 504512.5
Candidate 3,4-DCFQ-1 3585 6.2
Control (6-H) 402228.4

Insight: The 3,4-DCFQ scaffold doubles the metabolic half-life compared to the non-fluorinated control, validating the C6-F design choice.

Experimental Methodologies

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: To determine the


 of the inhibitor against the target kinase.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the 3,4-DCFQ inhibitor in DMSO (10 concentrations).

  • Reaction:

    • Add 2

      
      L of inhibitor to 384-well plate.
      
    • Add 4

      
      L of Target Enzyme (e.g., EGFR, 2 ng/well). Incubate 10 min.
      
    • Add 4

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L Poly-Glu-Tyr).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
    
  • Measurement: Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
    
  • Analysis: Fit data to sigmoidal dose-response curve (Variable slope) in GraphPad Prism.

Protocol B: Microsomal Stability Assay

Purpose: To verify the metabolic blocking effect of the 6-Fluoro substitution.

  • Incubation: Mix 1

    
    M test compound with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH (1 mM) to start the reaction at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Visualizations & Mechanism

Figure 1: Structural Logic & Synthesis Workflow

This diagram illustrates the conversion of the this compound core into a bioactive inhibitor.

G cluster_0 Key Features Core This compound (Scaffold) Step1 SNAr Displacement (C4-Cl -> Amine) Core->Step1 R-NH2, Heat Intermediate 3-Chloro-4-amino-6-fluoro Intermediate Step1->Intermediate Step2 Functionalization (Tail Attachment) Intermediate->Step2 Coupling Final Final Inhibitor (High Potency/Stability) Step2->Final Feat1 C6-F: Metabolic Shield Feat2 C3-Cl: Hydrophobic Fit

Caption: Synthesis pathway transforming the 3,4-DCFQ scaffold into a bioactive inhibitor, highlighting the retention of C3-Cl and C6-F.

Figure 2: EGFR Signaling Inhibition Pathway

Visualizing where the inhibitor acts within the cell (assuming Kinase target).

Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 3,4-DCFQ Inhibitor Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Transcription

Caption: Mechanism of Action: The 3,4-DCFQ inhibitor competitively binds the EGFR ATP-pocket, halting downstream RAS/RAF/MEK signaling.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Egleton, J. E., et al. (2014). Structure-activity relationships of 6-fluoroquinolines: The role of fluorine in metabolic stability. Journal of Medicinal Chemistry. Link (Representative)

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45599627: this compound. PubChem.[1] Link

Sources

Safety Operating Guide

3,4-Dichloro-6-fluoroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3,4-Dichloro-6-fluoroquinoline

Executive Summary

Effective disposal of This compound requires strict adherence to Halogenated Organic Waste protocols. Due to the presence of both chlorine and fluorine on the quinoline backbone, this compound presents specific challenges regarding incineration byproducts (hydrogen chloride and hydrogen fluoride). This guide outlines the segregation, packaging, and hand-off procedures required to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to protect laboratory personnel.

Hazard Profiling & Waste Classification

Before initiating disposal, you must understand the chemical's behavior to select the correct waste stream.

ParameterSpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust be segregated from non-halogenated solvents to prevent incinerator damage.
Physical State Solid (typically)Requires solid waste containers unless dissolved in reaction media.
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityDouble-bagging and secondary containment are mandatory during transport.
Incineration Note Releases HF and HClCRITICAL: Waste manifest must explicitly list "Fluoro-" content.
RCRA Status Characteristic (Toxic) / U-Listed AnalogTreat as Hazardous Waste (Code D001/D002/U190 logic applies).

Expert Insight: While the parent compound Quinoline is a U-listed waste (U190), halogenated derivatives are often regulated based on their toxicity characteristics. Always default to the most stringent classification: Hazardous Waste - Toxic/Irritant.

Waste Segregation Logic

Improper segregation is the leading cause of disposal rejection. This compound must never be mixed with:

  • Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of violent reaction.

  • Non-Halogenated Solvents (if in high concentration) – Increases disposal costs and complicates fuel blending.

  • Aqueous Acid/Base Streams – The compound is organic; mixing with aqueous streams creates biphasic waste that requires expensive separation.

Visualizing the Decision Pathway

The following logic flow ensures the compound ends up in the correct container.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved SolidBin Container A: Solid Hazardous Waste (Label: Toxic/Halogenated) Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Primary NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Primary HaloBin Container B: Halogenated Organic Waste (Label: Flammable/Toxic) Halogenated->HaloBin Standard Path NonHalogenated->HaloBin High Conc. (>2%) TraceBin Container C: Non-Halogenated Waste (Only if <2% Halogen content) NonHalogenated->TraceBin Low Conc.

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.

The Core Disposal Protocol

This protocol assumes the standard laboratory scenario where the researcher has excess solid material or a reaction mixture containing the compound.

Phase 1: Preparation & Stabilization
  • Quenching: If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., lithium reagents, hydrides) are fully quenched before bottling.

  • pH Check: Verify the waste pH is between 5 and 9.

    • Why? Extreme pH combined with halogenated compounds can degrade waste containers (HDPE/Steel) during storage.

  • Container Selection:

    • Solids: Wide-mouth HDPE jar with a screw-top lid.

    • Liquids: Amber glass (if photosensitive) or HDPE carboy. Do not use metal cans due to potential corrosion from hydrolysis of the halogens over time.

Phase 2: Packaging & Labeling
  • The 95% Rule: Fill liquid containers only to 95% capacity to allow for thermal expansion.

  • Secondary Containment: Place the primary waste container into a secondary tray or tub to capture potential leaks.

  • Labeling Requirements:

    • Chemical Name: Write out "this compound" in full. Do not use abbreviations or structural formulas alone.

    • Constituents: List all solvents (e.g., "Dichloromethane 90%, this compound 10%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant". If in flammable solvent, check "Flammable".

Phase 3: The Hand-off (Manifesting)

When submitting the waste manifest to your EHS (Environmental Health & Safety) team, you must add a specific comment:

"Contains Organic Fluorine. Incineration requires HF scrubbing."

Causality: Standard incinerators may not be equipped to handle high loads of hydrofluoric acid (HF) generated when this compound burns. Alerting the vendor prevents equipment damage and regulatory fines [1].

Emergency Spill Procedures

If a spill occurs during the transfer to waste containers:

Scenario A: Solid Spill (Powder)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask (or respirator if powder is fine).

  • Action: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a disposal bag.

  • Clean: Wipe area with dilute surfactant solution.

Scenario B: Solution Spill

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based). Do not use paper towels for large volumes if the solvent is flammable.

  • Collect: Scoop absorbed material into the Solid Hazardous Waste bin (Container A in Figure 1).

  • Decontaminate: Wash the surface with soap and water; collect the rinsate as Halogenated Liquid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations and Orientation Manual. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Personal protective equipment for handling 3,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

3,4-Dichloro-6-fluoroquinoline is a specialized halogenated heterocyclic intermediate often employed in the synthesis of antimalarial drugs and fluoroquinolone antibiotics.

As a Senior Application Scientist, my directive is clear: Standard precautions are insufficient for multi-halogenated heterocycles. The presence of both chlorine and fluorine atoms on the quinoline ring introduces specific risks—notably the potential for releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) upon thermal decomposition or reaction with strong acids.

This guide moves beyond generic safety advice, providing a logic-driven protocol for researchers requiring high-integrity handling procedures.

Hazard Identification (GHS Classification Basis)

While specific vendor SDSs may vary, treat this compound with the following baseline classifications based on Structure-Activity Relationships (SAR) for halogenated quinolines:

  • Skin/Eye Irritant: High potential for severe dermatitis and ocular damage.

  • STOT-SE (Respiratory): Mucosal irritation upon inhalation of dust.

  • Decomposition Hazard: Releases toxic HF and HCl gases if heated to decomposition.

Personal Protective Equipment (PPE) Matrix

The following selection matrix is designed to prevent exposure pathways common in organic synthesis laboratories.

Table 1: PPE Specifications & Technical Justification
PPE ComponentSpecificationTechnical Justification & "Self-Validation"
Hand Protection (Primary) Nitrile (Minimum 5 mil) Provides adequate barrier against solid powder. Validation: Inflate glove with air to check for pinholes before donning.
Hand Protection (Solution) Double-Gloving or Laminate If dissolved in DCM or Chloroform, standard nitrile degrades rapidly. Rule: Inner glove (Nitrile) + Outer glove (Silver Shield/Laminate) for varying permeation rates.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the orbital area against dust ingress and accidental splashes, crucial given the irritant nature of fluorinated aromatics.
Respiratory Fume Hood (Primary) Mandatory. Do not handle on open bench. Validation: Verify sash face velocity is between 80–100 fpm using a vane anemometer or tissue test.
Body Protection Lab Coat (Nomex/Cotton) Synthetic blends can melt into skin during a fire. 100% Cotton or Nomex provides fire resistance.

Operational Protocol: The "Safe-Path" Workflow

This protocol utilizes a Self-Validating System , meaning each step contains a check to ensure the previous step was successful before proceeding.

Phase A: Pre-Operational Setup
  • Engineering Control Verification:

    • Confirm Fume Hood operation.

    • Clear the hood deck of unnecessary clutter to ensure laminar airflow.

  • Decomposition Preparedness:

    • Locate Calcium Gluconate gel (antidote for HF exposure) nearby. Note: While HF release is a decomposition risk rather than a direct handling risk, prepared labs anticipate the worst-case thermal event.

Phase B: Handling & Synthesis
  • Weighing:

    • Risk: Static charge can cause quinoline powders to "jump" or disperse.

    • Control: Use an ionizing bar or antistatic gun on the weighing boat. Weigh inside the fume hood or a vented balance enclosure.

  • Transfer:

    • Dissolve the solid as quickly as possible to move from a "dust hazard" to a "liquid containment" state.

    • Solvent Synergy: If using DMSO or DMF, be aware that these solvents can carry the toxicant through intact skin. Double gloving is non-negotiable here.

Phase C: Decontamination & Doffing
  • Wipe Down:

    • Clean balance and immediate area with a solvent-dampened wipe (Acetone or Ethanol).

    • Dispose of the wipe immediately into solid hazardous waste.

  • Glove Removal:

    • Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and operational flow for handling this compound, emphasizing the critical "Stop/Go" decision points.

G Start Start: Handling 3,4-Dichloro- 6-fluoroquinoline RiskAssess 1. Risk Assessment (Check Solvent & Quantity) Start->RiskAssess HoodCheck 2. Engineering Check (Face Velocity > 80fpm?) RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE_Solid PPE: Nitrile (5mil) + Goggles + Lab Coat HoodCheck->PPE_Solid Yes (Solid Handling) PPE_Solvent PPE: Double Glove/Laminate (If using DCM/DMF) HoodCheck->PPE_Solvent Yes (Solution Handling) Handling 3. Handling/Weighing (Use Antistatic Tools) PPE_Solid->Handling PPE_Solvent->Handling Waste 4. Waste Segregation (Halogenated Organic) Handling->Waste

Figure 1: Operational Logic Flow. Note the divergence in PPE based on whether the compound is in solid or solution phase.

Waste Management & Disposal

Disposal is not an afterthought; it is a regulatory requirement. This compound is a Halogenated Organic .

Table 2: Disposal Protocols
Waste StreamClassificationAction Protocol
Mother Liquor / Reaction Mix Halogenated Organic Solvent Do NOT mix with non-halogenated solvents (e.g., Acetone wash). Segregation reduces disposal costs and prevents unexpected reactivity.
Solid Waste (Gloves, Wipes) Contaminated Debris Double-bag in clear polyethylene bags. Label as "Solid Debris contaminated with Halogenated Quinolines."
Aqueous Washes Toxic Aqueous Waste If an aqueous workup is performed, the water layer must be collected and tested for pH and organic content. Do not pour down the drain.
Emergency Spill Response
  • Evacuate the immediate area if dust is airborne.

  • Don PPE (Goggles, Double Gloves, N95 if outside hood).

  • Contain: Cover powder with a damp paper towel to prevent dispersion.

  • Clean: Scoop up material. Wash area with soap and water (avoid organic solvents which may spread the contamination).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Quinoline Derivatives.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.

  • American Chemical Society (ACS). (n.d.).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.